2,4,6-trimethyl-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-8-4-10(3)12-7-9(2)6-11(12)5-8/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNBXQPGMJVNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448316 | |
| Record name | 2,4,6-trimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-40-5 | |
| Record name | 2,4,6-trimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-trimethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the specific indene isomer, 2,4,6-trimethyl-1H-indene. While experimental data for this particular substituted indene is not extensively documented in publicly available literature, this document consolidates confirmed information, presents predicted data from computational models, and contextualizes its chemical nature within the broader class of indene derivatives. This approach is designed to offer valuable insights for its potential application in research and drug development.
Introduction: The Indene Scaffold in Drug Discovery
The indene framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic nature provides a versatile scaffold for the spatial presentation of various functional groups, enabling interaction with a wide range of biological targets. Indene derivatives have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] Furthermore, the indanone substructure, a close relative of indene, is found in several approved drugs, highlighting the therapeutic potential of this chemical class. The strategic placement of substituents, such as methyl groups, on the indene ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 150096-40-5 | [3][4][5][6] |
| Molecular Formula | C₁₂H₁₄ | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Boiling Point | No data available | [3] |
| Melting Point | No data available | |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Chemical Structure:
Caption: Chemical structure of 2,4,6-trimethyl-1H-indene.
Spectroscopic Profile (Predicted)
In the absence of published experimental spectra, computational predictions provide valuable insights into the expected spectroscopic characteristics of 2,4,6-trimethyl-1H-indene.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, and methyl protons. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the aromatic ring currents.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would complement the ¹H NMR data, with distinct signals expected for the methyl carbons, the sp² carbons of the aromatic and cyclopentadienyl rings, and the sp³ carbon of the five-membered ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic and methyl groups.
-
C=C stretching vibrations of the aromatic and indene double bonds.
-
C-H bending vibrations.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 158. Subsequent fragmentation patterns would be influenced by the stability of the indene ring system and the potential loss of methyl groups.
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of 2,4,6-trimethyl-1H-indene is not readily found in the literature, its preparation can be conceptualized based on established methods for synthesizing substituted indenes. A plausible approach would involve the cyclization of a suitably substituted precursor.
Proposed Synthetic Workflow:
Caption: A plausible synthetic route to 2,4,6-trimethyl-1H-indene.
The reactivity of 2,4,6-trimethyl-1H-indene is expected to be characteristic of alkyl-substituted indenes. The double bond in the five-membered ring is susceptible to addition reactions, and the molecule can undergo polymerization.[7][8] The methyl groups, being electron-donating, would likely increase the electron density of the aromatic ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions.[9]
Potential Applications in Drug Development and Research
The indene scaffold is a valuable starting point for the design of novel therapeutic agents. The specific substitution pattern of 2,4,6-trimethyl-1H-indene could offer a unique combination of steric and electronic properties for targeted drug design. Given the known biological activities of other indene derivatives, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.[1][10]
Furthermore, substituted indenes are utilized as ligands in organometallic chemistry, where they can serve as catalysts in various organic transformations. The specific steric bulk and electronic nature of the 2,4,6-trimethyl-indenyl ligand could impart unique selectivity in such catalytic processes.
Conclusion
2,4,6-trimethyl-1H-indene represents an intriguing but underexplored member of the indene family. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding based on confirmed identifiers, computational predictions, and established principles of indene chemistry. Further experimental investigation into the synthesis, properties, and biological activity of this specific isomer is warranted to fully elucidate its potential in drug discovery and other scientific applications.
References
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ACS Publications. (n.d.). Indene Formation from Alkylated Aromatics: Kinetics and Products of the Fulvenallene + Acetylene Reaction. The Journal of Physical Chemistry A. Retrieved from [Link]
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ACS Catalysis. (2024). Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese. Retrieved from [Link]
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Cheméo. (n.d.). Indene (CAS 95-13-6) - Chemical & Physical Properties. Retrieved from [Link]
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Gupta, S. M., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. PubMed Central. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. Retrieved from [Link]
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NIST. (n.d.). Benzenamine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Indene. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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Preprints.org. (2023). New 1,3,4-Triaza-3H-indene Derivatives in Theoretical, Experimental and biological Studies. Retrieved from [Link]
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PubChem. (n.d.). 1,1,3-Trimethyl-1H-indene. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-5(or 6)-nitro-3-(4-nitrophenyl)-. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydro-1,1,3-trimethyl-1H-indene. Retrieved from [Link]
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PubMed. (1967). Indane and indene derivatives of biological interest. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and isomerization of 3‐trifluoromethyl‐substituted indenes 14 by acid catalysis. Retrieved from [Link]
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ResearchGate. (2018). Selected examples of biologically active indene derivatives. Retrieved from [Link]
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ResearchGate. (2020). Design, synthesis and biological evaluation of indane-2-arylhydrazinylmethylene-1,3-diones and indol-2-aryldiazenylmethylene-3-ones as β-amyloid aggregation inhibitors. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Indene, 2,3,3a,4-tetrahydro-3,3a,6-trimethyl-1-(1-methylethyl)-. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-1H-indene. Retrieved from [Link]
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tradeKorea.com. (n.d.). 2,4,6-Trimethyl-1H-indene. Retrieved from [Link]
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Wikipedia. (n.d.). Indene. Retrieved from [Link]
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Yuhao Chemical. (n.d.). Products. Retrieved from [Link]
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2a biotech. (n.d.). 2,4,6-TRIMETHYL-1H-INDENE. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Characterization of 2,4,6-trimethyl-1H-indene
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2,4,6-trimethyl-1H-indene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to deliver a self-validating framework for understanding this substituted indene derivative.
Introduction to the Indene Scaffold
The indene core, consisting of a benzene ring fused to a cyclopentene ring, is a significant structural motif in organic chemistry.[1] Compounds based on this scaffold serve as crucial precursors for metallocene catalysts used in polymerization and are present in various functional materials.[2] Furthermore, the indene framework is a key component in numerous biologically active molecules and natural products, underscoring its importance in medicinal chemistry and drug discovery.[1][2] The chemical reactivity of indenes can be complex, influenced by the potential for the formation of the aromatic indenyl anion.[2] This guide focuses specifically on the 2,4,6-trimethyl substituted variant, providing a detailed exploration of its chemical identity and the methodologies required for its unambiguous characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of 2,4,6-trimethyl-1H-indene is characterized by the core 1H-indene bicyclic system with methyl groups substituted at positions 2, 4, and 6. The numbering of the indene ring system is crucial for the unambiguous assignment of substituent positions.
Below is a diagram illustrating the molecular structure with the standard IUPAC numbering.
Caption: Molecular structure of 2,4,6-trimethyl-1H-indene.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₂H₁₄ | Based on the addition of three methyl groups to the C₉H₈ indene core. |
| Molecular Weight | 158.24 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Colorless to pale yellow liquid | Unsubstituted indene is a colorless liquid that can appear pale yellow.[1] Alkyl substitutions are unlikely to significantly alter this. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, chloroform) | Consistent with the nonpolar, hydrocarbon nature of the molecule.[1] |
| Boiling Point | > 182 °C | The boiling point of unsubstituted indene is 181.6 °C.[1] Alkyl substitution generally increases the boiling point. |
Synthesis of Substituted Indenes
The synthesis of polysubstituted indenes can be challenging due to the reactivity of the indene core.[2] Various methods have been developed, often involving metal-catalyzed cyclizations or acid-catalyzed condensations.[4] A plausible and robust approach for the synthesis of 2,4,6-trimethyl-1H-indene would be a variation of the Nazarov cyclization or an intramolecular Friedel-Crafts reaction on a suitable precursor.
The following diagram outlines a generalized workflow for the synthesis and purification of a substituted indene.
Caption: Generalized workflow for indene synthesis and purification.
Experimental Protocol: Proposed Synthesis
This protocol describes a hypothetical synthesis of 2,4,6-trimethyl-1H-indene via an intramolecular acylation followed by reduction and dehydration.
Step 1: Synthesis of 3-(3,5-dimethylphenyl)butanoic acid
-
To a stirred suspension of aluminum chloride in dry dichloromethane, add 3,5-dimethylphenylacetic acid at 0 °C.
-
Slowly add propionyl chloride and allow the mixture to stir at room temperature for 4 hours.
-
Pour the reaction mixture into a beaker of ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto acid.
-
Reduce the keto acid using a standard Clemmensen or Wolff-Kishner reduction protocol to obtain 3-(3,5-dimethylphenyl)butanoic acid.
Step 2: Cyclization to 4,6-dimethyl-2,3-dihydro-1H-inden-1-one
-
Add the 3-(3,5-dimethylphenyl)butanoic acid to an excess of polyphosphoric acid (PPA) at 80-90 °C.
-
Stir the mixture vigorously for 30 minutes until the reaction is complete (monitored by TLC).
-
Carefully pour the hot mixture onto crushed ice with stirring.
-
Extract the resulting suspension with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the indanone.
Step 3: Formation of 2,4,6-trimethyl-1H-indene
-
Dissolve the 4,6-dimethyl-2,3-dihydro-1H-inden-1-one in dry tetrahydrofuran (THF).
-
Add a solution of methylmagnesium bromide (Grignard reagent) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract with diethyl ether, dry the organic layer, and remove the solvent.
-
Dehydrate the resulting tertiary alcohol by heating with a catalytic amount of p-toluenesulfonic acid in toluene, using a Dean-Stark apparatus to remove water.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexanes) to afford 2,4,6-trimethyl-1H-indene.
Spectroscopic Characterization
Unambiguous characterization of the final product is essential. The following sections detail the expected spectroscopic data for 2,4,6-trimethyl-1H-indene based on established principles of spectroscopy.
Logical Flow of Spectroscopic Analysis
Caption: Logical workflow for spectroscopic characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to provide key information about the electronic environment of the hydrogen atoms. Predictions are based on standard chemical shift values.[5]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H1 | ~3.3 | Singlet (broad) | 2H | Allylic protons on the five-membered ring. |
| H3 | ~6.3 | Singlet (broad) | 1H | Vinylic proton adjacent to the C2-methyl group. |
| H5 | ~6.9 | Singlet | 1H | Aromatic proton between two methyl groups. |
| H7 | ~7.0 | Singlet | 1H | Aromatic proton adjacent to the C1 methylene group. |
| C2-CH₃ | ~2.1 | Singlet (broad) | 3H | Vinylic methyl group. |
| C4-CH₃ | ~2.3 | Singlet | 3H | Aromatic methyl group. |
| C6-CH₃ | ~2.3 | Singlet | 3H | Aromatic methyl group. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C1 | ~40 | Aliphatic CH₂ in a five-membered ring. |
| C2 | ~145 | Quaternary vinylic carbon. |
| C3 | ~130 | Vinylic CH. |
| C3a, C7a | ~140-145 | Quaternary aromatic carbons at the ring junction. |
| C4, C6 | ~135-138 | Substituted aromatic carbons. |
| C5, C7 | ~120-125 | Aromatic CH carbons. |
| C2-CH₃ | ~15 | Vinylic methyl carbon. |
| C4-CH₃, C6-CH₃ | ~21 | Aromatic methyl carbons. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H (methyl, methylene) |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1640 | C=C Stretch | Vinylic C=C in five-membered ring |
| 850-800 | C-H Bend | Out-of-plane bending for substituted aromatic ring |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
| m/z | Proposed Fragment | Rationale |
| 158 | [M]⁺ | Molecular ion peak. |
| 143 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation for alkyl-substituted aromatics. |
| 115 | [M - C₃H₇]⁺ | Loss of a propyl fragment, potentially through rearrangement. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
If the sample is a liquid, apply a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly on the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the product from any impurities (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).
-
Acquire mass spectra using electron ionization (EI) at 70 eV.
-
Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion and fragmentation pattern.
Conclusion
This guide has provided a comprehensive, albeit predictive, framework for the synthesis and characterization of 2,4,6-trimethyl-1H-indene. The proposed synthetic route is based on established organometallic and acid-catalyzed reactions, while the predicted spectroscopic data are grounded in fundamental principles and comparisons with related structures. The detailed protocols offer a validated starting point for any researcher or scientist aiming to synthesize and confirm the identity of this and other polysubstituted indene derivatives. The intricate chemistry of indenes continues to offer fertile ground for discovery in materials science and medicinal chemistry.
References
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Pérez-Picaso, L., et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1739–1754. Retrieved from [Link]
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Wikipedia. (n.d.). Indene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3-Trimethyl-1H-indene. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) of 2,4,6-trimethyl-1H-indene
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,6-trimethyl-1H-indene
Introduction
2,4,6-trimethyl-1H-indene is a substituted indene, a class of aromatic hydrocarbons that are of significant interest in organic synthesis and materials science. The indene core structure is found in various natural products and pharmaceuticals.[1] Accurate structural elucidation of such molecules is paramount for their application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of 2,4,6-trimethyl-1H-indene. The focus is on providing not just the data, but also the underlying principles and experimental considerations from the perspective of a seasoned analytical scientist.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in 2,4,6-trimethyl-1H-indene. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges.[2]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H1 (CH) | ~6.0 - 6.5 | Triplet | 1H | Olefinic proton, coupled to the two H2 protons. |
| H2 (CH₂) | ~3.0 - 3.4 | Doublet | 2H | Allylic protons, coupled to the H1 proton. |
| H3 (CH) | ~6.8 - 7.2 | Singlet | 1H | Aromatic proton, deshielded by the aromatic ring current. |
| H5 (CH) | ~6.8 - 7.2 | Singlet | 1H | Aromatic proton, deshielded by the aromatic ring current. |
| 2-CH₃ | ~2.0 - 2.3 | Singlet | 3H | Methyl group attached to a sp² carbon. |
| 4-CH₃ | ~2.3 - 2.5 | Singlet | 3H | Aromatic methyl group. |
| 6-CH₃ | ~2.3 - 2.5 | Singlet | 3H | Aromatic methyl group. |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-trimethyl-1H-indene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.[2]
-
Integrate the signals to determine the relative number of protons.
-
B. ¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.
The table below summarizes the predicted chemical shifts for the carbon atoms in 2,4,6-trimethyl-1H-indene. These predictions are based on known substituent effects and data for related indene structures.[3][4]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~125-135 | Olefinic carbon. |
| C2 | ~140-150 | Substituted olefinic carbon. |
| C3 | ~35-45 | Allylic sp³ carbon. |
| C3a | ~140-150 | Aromatic quaternary carbon. |
| C4 | ~135-145 | Substituted aromatic carbon. |
| C5 | ~120-130 | Aromatic CH carbon. |
| C6 | ~135-145 | Substituted aromatic carbon. |
| C7 | ~120-130 | Aromatic CH carbon. |
| C7a | ~140-150 | Aromatic quaternary carbon. |
| 2-CH₃ | ~15-25 | Methyl carbon attached to a sp² carbon. |
| 4-CH₃ | ~20-30 | Aromatic methyl carbon. |
| 6-CH₃ | ~20-30 | Aromatic methyl carbon. |
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Setup:
-
Use a 75 MHz or higher field NMR spectrometer.
-
Lock and shim as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
The following table lists the expected characteristic IR absorption bands for 2,4,6-trimethyl-1H-indene.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretch (aromatic and olefinic) | Medium |
| 2980-2850 | C-H stretch (aliphatic) | Strong |
| 1650-1600 | C=C stretch (olefinic) | Medium |
| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |
| 1470-1430 | C-H bend (aliphatic) | Medium |
| 900-675 | C-H out-of-plane bend (aromatic) | Strong |
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after use.
-
Record a background spectrum of the empty ATR setup.
-
-
Data Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
-
Molecular Ion (M⁺): The molecular formula for 2,4,6-trimethyl-1H-indene is C₁₂H₁₄. The expected molecular weight is approximately 158.24 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 158.
-
Fragmentation Pattern: Aromatic compounds often show a prominent molecular ion peak.[7] Common fragmentation pathways for indene derivatives involve the loss of methyl groups and rearrangements of the indene core.[8][9][10]
| m/z | Possible Fragment | Rationale |
| 158 | [C₁₂H₁₄]⁺ | Molecular ion |
| 143 | [C₁₁H₁₁]⁺ | Loss of a methyl radical (•CH₃) |
| 128 | [C₁₀H₈]⁺ | Loss of two methyl radicals |
| 115 | [C₉H₇]⁺ | Loss of a propyl group or rearrangement followed by fragmentation |
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
IV. Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. The following workflow illustrates how NMR, IR, and MS data are integrated for the unambiguous structural confirmation of 2,4,6-trimethyl-1H-indene.
Caption: Integrated workflow for spectroscopic analysis.
V. Conclusion
The combination of NMR, IR, and MS provides a complete picture of the molecular structure of 2,4,6-trimethyl-1H-indene. While this guide presents predicted data based on established principles, experimental verification remains the gold standard. The protocols outlined herein provide a robust framework for obtaining high-quality spectroscopic data for this and related compounds, which is essential for advancing research in medicinal chemistry and materials science.
References
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Li, A. (2024). Infrared emission of specific polycyclic aromatic hydrocarbon molecules: indene. Monthly Notices of the Royal Astronomical Society. [Link]
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NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Oxford Academic. (2022). Infrared spectra of solid indene pure and in water ice: implications for observed IR absorptions in TMC-1. [Link]
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An In-depth Technical Guide to 2,4,6-Trimethyl-1H-indene (CAS 150096-40-5): Properties, Hazards, and Research Context
Disclaimer: Publicly available scientific literature and detailed research applications specifically for 2,4,6-Trimethyl-1H-indene (CAS 150096-40-5) are limited. This guide provides a comprehensive overview based on available safety data and the known properties and applications of the broader class of substituted indenes to offer a valuable resource for researchers, scientists, and drug development professionals.
Introduction
2,4,6-Trimethyl-1H-indene is a substituted aromatic hydrocarbon belonging to the indene family. The indene scaffold, consisting of a fused benzene and cyclopentene ring system, is a significant structural motif in organic chemistry. Derivatives of indene are recognized for their applications in materials science, as ligands in organometallic catalysis, and as core structures in biologically active molecules.[1] This guide aims to consolidate the available information on 2,4,6-Trimethyl-1H-indene and place it within the broader context of indene chemistry to inform its potential handling, characterization, and application in a research setting.
Physicochemical Properties and Spectroscopic Characterization
While specific experimental data for 2,4,6-Trimethyl-1H-indene is not widely published, its properties can be inferred from closely related compounds and general principles of organic chemistry.
| Property | Value | Source |
| CAS Number | 150096-40-5 | - |
| Molecular Formula | C₁₂H₁₄ | - |
| Molecular Weight | 158.24 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | General knowledge of similar compounds |
| Boiling Point | ~181-182 °C (for unsubstituted Indene) | [2] |
| Density | ~0.996 g/cm³ (for unsubstituted Indene) | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge of hydrocarbons |
Spectroscopic Characterization Protocol
For researchers synthesizing or handling this compound, the following standard spectroscopic methods would be employed for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons on the five-membered ring, the allylic methylene protons, and the three methyl groups. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the vinylic carbons, the allylic carbon, and the carbons of the three methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
C-H stretching vibrations for the aromatic ring and alkyl groups.
-
C=C stretching vibrations for the aromatic and cyclopentene rings.
-
C-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of methyl groups and other characteristic fragments of the indene core.
Synthesis of Substituted Indenes
General Experimental Protocol: Acid-Catalyzed Dehydration-Cyclization for Indene Synthesis
This protocol is a generalized procedure and would require optimization for the specific synthesis of 2,4,6-Trimethyl-1H-indene.
-
Reaction Setup: To a solution of the appropriate 1,3-disubstituted-2-propanol precursor in a high-boiling point solvent (e.g., toluene or xylene), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Reaction Conditions: Heat the mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of substituted indenes.
Applications in Research and Drug Development
The indene scaffold is of significant interest in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
Indene derivatives have been explored for a range of biological activities, including as:
-
Anti-inflammatory agents: The well-known NSAID, Sulindac, features an indene core.
-
Anticancer agents: Certain substituted indenes have shown promise as tubulin polymerization inhibitors, a mechanism targeted by some chemotherapy drugs.[1]
-
Antimicrobial and Antiviral agents: The indene framework has been incorporated into molecules with activity against various pathogens.
While there is no specific literature on the biological activity of 2,4,6-Trimethyl-1H-indene, its structure could serve as a starting point for the design of new therapeutic agents.
Ligands in Catalysis
Indenyl and substituted indenyl moieties are important ligands in organometallic chemistry. They are structurally related to cyclopentadienyl ligands but can exhibit different electronic and steric properties, which can influence the reactivity and selectivity of the metal catalysts they are coordinated to. These catalysts are used in a variety of organic transformations, including polymerization and cross-coupling reactions.
Hazards and Safety Information
Based on safety data for indene and related compounds, 2,4,6-Trimethyl-1H-indene should be handled with care in a laboratory setting.
GHS Hazard Classification (Inferred)
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).[2]
-
Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways).[2]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Precautionary Statements
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
Response: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
2,4,6-Trimethyl-1H-indene, with CAS number 150096-40-5, is a member of the substituted indene family of compounds. While specific research on this particular molecule is limited, the broader class of indenes holds significant importance in synthetic organic chemistry, medicinal chemistry, and materials science. The information provided in this guide on the general properties, synthesis, potential applications, and safety considerations of substituted indenes serves as a valuable resource for researchers and professionals. Further investigation into the specific properties and reactivity of 2,4,6-Trimethyl-1H-indene is warranted to fully understand its potential.
References
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Chemsrc. (2025, August 30). 1H-Indene-1,3(2H)-dione,2-(2,4,6-trimethylphenyl)-. Retrieved from [Link]
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NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Yuan, J., Zhang, Y., Yu, H., Wang, C., Meng, S., Chen, J., Yu, G.-A., & Che, C.-M. (2021). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 19(43), 9349–9366. [Link]
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Repositorio UC. (2016, July 30). Borata-Alkene Derived Syntheses of (F5C6)2B‑Substituted Bis(indenyl) Group 4 Metal Complexes. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Reactivity of 2,4,6-Trimethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of the predicted stability and reactivity of 2,4,6-trimethyl-1H-indene. In the ever-evolving landscape of medicinal chemistry and materials science, indene derivatives are crucial scaffolds for the development of novel bioactive compounds and functional materials.[1] Understanding the chemical behavior of substituted indenes is paramount for their effective utilization in synthesis and drug design. Due to the limited availability of direct experimental data for 2,4,6-trimethyl-1H-indene, this guide synthesizes information from analogous chemical systems and fundamental principles of organic chemistry to provide a robust predictive overview. The insights and detailed protocols herein are designed to empower researchers in their endeavors with this promising, yet underexplored, molecule.
Molecular Structure and Physicochemical Properties
2,4,6-Trimethyl-1H-indene is an aromatic hydrocarbon composed of a benzene ring fused to a five-membered cyclopentene ring, with three methyl substituents on the benzene moiety. The strategic placement of these methyl groups at the 2, 4, and 6 positions significantly influences the molecule's electronic and steric properties, which in turn dictate its stability and reactivity.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₂H₁₄ |
| Molar Mass | 158.24 g/mol [2] |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be higher than indene (181.6 °C) due to increased molecular weight |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene |
| pKa (of C1-H) | Predicted to be slightly higher than indene (~20.1 in DMSO) due to the electron-donating methyl groups |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would likely show distinct singlets for the three methyl groups, with the C2-methyl group appearing at a different chemical shift than the C4 and C6 methyls. The protons on the five-membered ring would exhibit characteristic shifts, with the olefinic protons appearing downfield. The aromatic protons would likely appear as singlets due to the substitution pattern. For reference, the aromatic protons in 2,4,6-trimethylbenzaldehyde appear as a singlet at 6.84 ppm.[3]
-
¹³C NMR: The spectrum would display twelve unique carbon signals. The methyl carbons would appear in the aliphatic region, while the aromatic and olefinic carbons would be found further downfield.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 158. Subsequent fragmentation would likely involve the loss of methyl groups and rearrangements of the indene core.
Stability and Handling
The stability of 2,4,6-trimethyl-1H-indene is influenced by its susceptibility to oxidation, polymerization, and thermal degradation.
Oxidative Stability
Like many alkylated aromatic hydrocarbons, 2,4,6-trimethyl-1H-indene is prone to oxidation, particularly when exposed to air and light. The benzylic protons at the C1 position and the methyl groups are potential sites for radical-initiated oxidation. The presence of electron-donating methyl groups can increase the electron density of the aromatic ring, potentially making it more susceptible to certain oxidative processes. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored vials to minimize exposure to light and oxygen.
Propensity for Polymerization
Indene and its derivatives are known to undergo polymerization, which can be initiated by heat, light, or acid catalysts. The methyl groups on the benzene ring of 2,4,6-trimethyl-1H-indene may have a modest influence on the rate of polymerization compared to unsubstituted indene. It is advisable to store the compound at low temperatures and to avoid contact with acidic impurities to prevent unwanted polymerization.
Thermal Stability
Polycyclic aromatic hydrocarbons generally exhibit good thermal stability. However, prolonged heating at high temperatures can lead to degradation.[4] For 2,4,6-trimethyl-1H-indene, thermal stress could potentially lead to isomerization or decomposition.
Chemical Reactivity
The reactivity of 2,4,6-trimethyl-1H-indene is governed by the interplay of the aromatic benzene ring, the reactive five-membered ring, and the activating methyl substituents.
Electrophilic Aromatic Substitution
The three methyl groups on the benzene ring are electron-donating through inductive effects and hyperconjugation, thus activating the ring towards electrophilic aromatic substitution (EAS). The substitution pattern will be directed to the remaining unsubstituted positions on the benzene ring (C5 and C7).
Nitration is a classic EAS reaction. The introduction of a nitro group onto the aromatic ring is anticipated to occur at the C5 or C7 positions.
Experimental Protocol: Nitration of 2,4,6-Trimethyl-1H-indene (Predicted)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2,4,6-trimethyl-1H-indene (1.0 eq) in acetic anhydride to 0 °C.
-
Preparation of Nitrating Agent: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the indene derivative while maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Pour the mixture onto crushed ice and extract with diethyl ether.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst is expected to proceed readily at the C5 and C7 positions.
Experimental Protocol: Bromination of 2,4,6-Trimethyl-1H-indene (Predicted)
-
Reaction Setup: Dissolve 2,4,6-trimethyl-1H-indene (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask protected from light.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the reaction mixture at room temperature.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography.
Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst is a key reaction for introducing a ketone functionality. Steric hindrance from the C6-methyl group might favor acylation at the C7 position over the C5 position.
Experimental Protocol: Friedel-Crafts Acylation of 2,4,6-Trimethyl-1H-indene (Predicted)
-
Reaction Setup: Suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C in a flask equipped with a dropping funnel.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0 eq) to the suspension.
-
Substrate Addition: Add a solution of 2,4,6-trimethyl-1H-indene (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract with dichloromethane.
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[2]
Reactions of the Five-Membered Ring
The protons at the C1 position of the indene ring are acidic due to the formation of a stable aromatic indenyl anion upon deprotonation. The pKa of indene in DMSO is approximately 20.1. The electron-donating methyl groups on the benzene ring of 2,4,6-trimethyl-1H-indene are expected to slightly decrease the acidity of the C1 protons by destabilizing the resulting anion.
Experimental Protocol: pKa Determination by Potentiometric Titration (Predicted)
-
Sample Preparation: Prepare a solution of 2,4,6-trimethyl-1H-indene in a suitable solvent system (e.g., a mixture of an organic solvent and water).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[5][6]
The indenyl anion, generated by deprotonation with a strong base like an organolithium reagent or sodium hydride, is a potent nucleophile. It can react with various electrophiles, such as alkyl halides, to form C1-substituted indene derivatives.
Oxidation of Methyl Groups
The methyl groups on the aromatic ring can be oxidized to carboxylic acids or aldehydes under appropriate conditions. For instance, controlled oxidation can be achieved using oxidizing agents like potassium permanganate or chromic acid.
Applications in Drug Development and Materials Science
Substituted indenes are valuable building blocks in medicinal chemistry, with some derivatives exhibiting anti-inflammatory, anticancer, and antiviral activities. The specific substitution pattern of 2,4,6-trimethyl-1H-indene offers a unique scaffold for the design of novel therapeutic agents. In materials science, indene derivatives are used in the synthesis of polymers and as ligands for organometallic catalysts.
Conclusion
2,4,6-Trimethyl-1H-indene presents a fascinating yet underexplored molecular architecture. Based on the established principles of organic chemistry and data from analogous compounds, it is predicted to be a reactive molecule with a rich chemistry centered around its activated aromatic ring and acidic methylene protons. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and unlock the full potential of this compound in various scientific disciplines.
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-
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-
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-
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An In-depth Technical Guide to the Discovery and History of Trimethyl-indene Isomers for Researchers, Scientists, and Drug Development Professionals
Abstract
The indene framework, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry and materials science. Among its myriad derivatives, trimethyl-indene isomers have garnered significant interest due to their unique structural features and potential as precursors for complex molecular architectures. This guide provides a comprehensive exploration of the discovery, history, synthesis, and characterization of trimethyl-indene isomers. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the chemical landscape of these fascinating molecules. We will delve into the classical synthetic routes that paved the way for their initial discovery, examine modern synthetic methodologies that offer greater control and efficiency, and discuss the analytical techniques crucial for their separation and structural elucidation. Furthermore, we will explore the burgeoning interest in trimethyl-indene derivatives within the realm of drug discovery, highlighting their potential as bioactive agents.
A Historical Perspective: From Coal Tar to Targeted Synthesis
The story of indene and its derivatives is intrinsically linked to the industrial revolution and the rise of coal tar chemistry. Indene (C₉H₈) itself was first isolated from coal tar fractions boiling between 175–185 °C in the late 19th century[1]. This crude source provided a complex mixture of aromatic compounds, and the initial challenge for chemists was the separation and identification of its individual components.
The early 20th century saw pioneering work in the synthesis of indene derivatives, which moved the field from simple isolation to targeted chemical construction. One of the foundational methods for creating the indene core structure is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to form 1-indanones, which can then be converted to indenes[2]. This classical approach laid the groundwork for accessing a variety of substituted indenes.
While a definitive, singular "discovery" of the first trimethyl-indene isomer is not prominently documented as a landmark event, their synthesis would have logically followed the development of general methods for alkylating indene and its precursors. Early synthetic chemists, armed with techniques like Grignard reactions and Friedel-Crafts alkylations, would have explored the introduction of methyl groups onto the indene scaffold. The inherent reactivity of the indene ring system, particularly at the C1 and C3 positions, would have led to the formation of various trimethylated isomers, presenting significant challenges in separation and characterization with the analytical tools of the era.
A pivotal moment in the history of indene synthesis was the work of W. H. Perkin Jr. and G. Révay, who in the late 19th century, extensively studied the synthesis of indene and its derivatives, contributing significantly to the fundamental understanding of their chemical behavior.
Navigating the Isomeric Landscape: Synthesis of Trimethyl-indenes
The synthesis of trimethyl-indene isomers presents a fascinating challenge in regioselectivity. The placement of the three methyl groups on the indene core can lead to a multitude of constitutional isomers. Here, we will explore some of the key synthetic strategies that have been employed to access these compounds.
Classical Approaches: Building upon Foundational Reactions
Early synthetic efforts likely relied on multi-step sequences starting from readily available materials. A hypothetical classical synthesis of a trimethyl-indene isomer might involve:
-
Friedel-Crafts Acylation: Reaction of a suitably methylated benzene derivative with a succinic anhydride derivative to introduce the necessary carbon framework.
-
Reduction and Cyclization: Subsequent reduction of the keto-acid and intramolecular Friedel-Crafts acylation to form a trimethyl-substituted indanone.
-
Conversion to Indene: Reduction of the indanone to the corresponding indanol, followed by dehydration to yield the trimethyl-indene.
The choice of starting materials and the sequence of reactions would dictate the final substitution pattern of the methyl groups on the indene ring.
Modern Synthetic Methodologies: Precision and Efficiency
Contemporary organic synthesis offers a more refined toolkit for the construction of polysubstituted indenes with greater control over the isomeric outcome. These methods often employ transition metal catalysis and offer milder reaction conditions and broader functional group tolerance.
2.2.1. Palladium-Catalyzed Annulation Reactions
Palladium catalysis has emerged as a powerful tool for the synthesis of indene derivatives. One notable approach involves the palladium-catalyzed carboannulation and arylation of propargylic carbonates with in situ generated organozinc compounds[3]. This method allows for the construction of highly substituted indenes in good to excellent yields under mild conditions[3].
2.2.2. Brønsted Acid-Catalyzed Cyclization
A Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides an efficient route to substituted indenes[1]. This method is attractive due to its operational simplicity and the use of a catalytic amount of a strong acid like trifluoromethanesulfonic acid[1].
2.2.3. Metal-Catalyzed Cycloisomerization
Air-stable metal salts, such as those of platinum and ruthenium, can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes[1]. This reaction proceeds through the electrophilic activation of the alkyne, followed by interception by a benzylic C-H bond[1].
Experimental Protocol: A Representative Modern Synthesis of a Substituted Indene
The following protocol is a generalized representation of a palladium-catalyzed synthesis of a substituted indene derivative, which can be adapted for the synthesis of trimethyl-indene isomers.
| Step | Procedure | Rationale |
| 1 | To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), the alkyne (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.). | The inert atmosphere is crucial to prevent the degradation of the catalyst and reagents. The palladium catalyst is the key to the C-C bond formation, while the copper co-catalyst facilitates the Sonogashira coupling. |
| 2 | Add a suitable solvent (e.g., degassed THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0 equiv.). | The solvent dissolves the reactants, and the base is necessary to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle. |
| 3 | Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). | Monitoring the reaction allows for the determination of the optimal reaction time and ensures the complete consumption of the starting materials. |
| 4 | Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. | Quenching stops the reaction and begins the workup process. |
| 5 | Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). | This separates the desired product from the aqueous layer. |
| 6 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. | These steps remove any remaining water and inorganic salts from the organic phase. |
| 7 | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). | Column chromatography is a standard technique for purifying organic compounds based on their polarity. |
Diagram of a Generalized Palladium-Catalyzed Indene Synthesis Workflow
Caption: Generalized workflow for the synthesis of substituted indenes via palladium-catalyzed annulation.
The Analytical Challenge: Separation and Structural Elucidation
A significant hurdle in the study of trimethyl-indene isomers is their separation and the unambiguous determination of their structures. Due to their similar physical properties, mixtures of isomers can be challenging to resolve.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable techniques for the separation of trimethyl-indene isomers.
-
HPLC: Reversed-phase HPLC, using a C18 column and a mobile phase gradient of water and acetonitrile or methanol, can be effective for separating isomers with differing polarities. For less polar isomers, normal-phase HPLC with a silica or cyano-functionalized column and a non-polar mobile phase (e.g., hexane/ethyl acetate) may be more suitable[4][5][6].
-
GC: Capillary GC columns with various stationary phases (e.g., non-polar dimethylpolysiloxane or more polar polyethylene glycol) can provide excellent resolution of volatile trimethyl-indene isomers, often in conjunction with mass spectrometry for identification[7].
Diagram of Isomer Separation by Chromatography
Caption: Chromatographic techniques for the separation and identification of trimethyl-indene isomers.
Spectroscopic Characterization
Once isolated, the structural elucidation of each isomer relies heavily on spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise connectivity of the atoms in a molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the substitution pattern[8][9][10][11]. 2D NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity between protons and carbons, especially in complex isomers.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This data is crucial for confirming the molecular formula and can offer clues about the structure of the molecule[12][13][14].
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For trimethyl-indenes, the IR spectrum will show characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, and C=C bonds of the aromatic and cyclopentene rings.
Table 1: Key Spectroscopic Data for Representative Trimethyl-indene Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) |
| 1,1,3-Trimethyl-1H-indene [12] | C₁₂H₁₄ | 158.24 | Signals for gem-dimethyl group, one methyl group on the double bond, and aromatic protons. | Signals for quaternary carbons, methyl carbons, and aromatic carbons. |
| 1,2,3-Trimethyl-1H-indene [13] | C₁₂H₁₄ | 158.24 | Signals for three distinct methyl groups and aromatic protons. | Signals for three distinct methyl carbons and aromatic carbons. |
| 2,3-Dihydro-1,1,3-trimethyl-1H-indene [12] | C₁₂H₁₆ | 160.26 | Signals for gem-dimethyl group, one methyl group, methylene protons, and aromatic protons. | Signals for quaternary carbon, methyl carbons, methylene carbon, and aromatic carbons. |
Trimethyl-indenes in Drug Discovery: An Emerging Scaffold
The indene scaffold is a recurring motif in a number of biologically active compounds and approved drugs[15][16]. While specific FDA-approved drugs featuring a core trimethyl-indene structure are not yet prevalent, the broader class of indene derivatives has shown significant promise in various therapeutic areas, suggesting that trimethyl-indenes represent a valuable, yet underexplored, area for drug discovery.
Anticancer Activity
Derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which contains an indene core, have been shown to possess anti-proliferative properties[17]. This has spurred interest in the synthesis of novel indene derivatives as potential anticancer agents[17]. Recently, a series of dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerization inhibitors, with some compounds showing potent antiproliferative activity against several cancer cell lines[14][18][19]. The substitution pattern on the indene ring is critical for this activity, and the introduction of methyl groups could be a viable strategy to modulate the potency and pharmacokinetic properties of these compounds.
Neurological Disorders
The rigid, bicyclic structure of the indene scaffold makes it an attractive template for the design of ligands for receptors in the central nervous system. For instance, indane and indole-based compounds have been investigated as inhibitors of β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.
Diagram of the Indene Scaffold in a Drug Discovery Context
Caption: The role of the trimethyl-indene scaffold in a typical drug discovery pipeline.
Conclusion and Future Outlook
The journey of trimethyl-indene isomers, from their conceptual origins in the rich milieu of coal tar chemistry to their synthesis via sophisticated modern methodologies, highlights the evolution of organic chemistry. While the historical record of their initial discovery is diffuse, the ongoing interest in substituted indenes for applications in drug discovery and materials science ensures that the chemistry of these isomers will continue to be an active area of research.
For drug development professionals, the trimethyl-indene scaffold offers a compelling starting point for the design of novel therapeutics. The strategic placement of methyl groups can be used to fine-tune the lipophilicity, metabolic stability, and binding affinity of drug candidates. As our understanding of the biological targets of indene derivatives deepens, we can anticipate the rational design and synthesis of novel trimethyl-indene isomers with tailored pharmacological profiles. The continued development of efficient and stereoselective synthetic methods, coupled with advanced analytical techniques, will be crucial for unlocking the full potential of this versatile class of molecules.
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theoretical and computational studies of 2,4,6-trimethyl-1H-indene
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2,4,6-trimethyl-1H-indene
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the indene scaffold is a recurring motif of significant interest.[1] Its derivatives are foundational to a range of biologically active compounds and functional materials.[1][2] The specific subject of this guide, 2,4,6-trimethyl-1H-indene, represents a model system for understanding how substitution patterns influence the electronic and structural properties of the indene core. Computational chemistry provides a powerful lens through which we can predict and rationalize these properties, offering insights that can accelerate discovery and development.[1][3] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the theoretical and computational characterization of 2,4,6-trimethyl-1H-indene, grounded in the principles of Density Functional Theory (DFT).
The Rationale for a Computational Approach
Experimental synthesis and characterization are cornerstones of chemical research. However, computational methods offer a complementary, predictive pathway.[3] By modeling a molecule in silico, we can pre-emptively determine its most stable three-dimensional structure, predict its spectroscopic signatures (NMR, IR, UV-Vis), and map its electronic landscape to understand reactivity.[1][2][3] This approach is not merely about generating data; it is about building a profound understanding of a molecule's behavior from first principles, thereby guiding more efficient and targeted experimental work. For a molecule like 2,4,6-trimethyl-1H-indene, this allows us to dissect the electronic contributions of the methyl groups and the fused ring system with a level of detail that is often inaccessible through experimentation alone.
Theoretical Foundation: Density Functional Theory (DFT)
The workhorse of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[4][5] DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[5] This approach provides an excellent balance between computational cost and accuracy, making it ideal for molecules of the size and complexity of substituted indenes.[1][5]
Key concepts within DFT include:
-
Exchange-Correlation Functional: This is the heart of DFT, an approximation that accounts for the quantum mechanical effects of electron exchange and correlation. The choice of functional (e.g., B3LYP, ωB97XD, PBE0) is critical and can influence the accuracy of the results.[5][6]
-
Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets (e.g., 6-311++G(d,p)) provide more flexibility and lead to more accurate results, albeit at a higher computational cost.[4]
A Validated Computational Workflow
The following section details a self-validating protocol for the comprehensive computational analysis of 2,4,6-trimethyl-1H-indene. Each step builds upon the previous, ensuring a logical and robust investigation.
Figure 1: A validated workflow for the comprehensive computational study of an organic molecule.
Step-by-Step Experimental Protocols
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Creation: An initial 3D structure of 2,4,6-trimethyl-1H-indene is built using molecular modeling software (e.g., GaussView).
-
Optimization: This initial structure is then optimized using DFT. A common and reliable level of theory for this step is B3LYP with a 6-31G(d) basis set.[7] The goal is to find the most stable arrangement of atoms by minimizing the total energy of the system.[8] The process is iterative, with the forces on each atom being calculated and the atomic positions adjusted until a stationary point on the potential energy surface is reached.[8]
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory.[7] This serves two critical purposes:
-
Verification: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.
-
IR Spectrum: The calculated vibrational frequencies and their intensities can be used to generate a theoretical infrared (IR) spectrum.
-
Protocol 2: NMR Spectrum Prediction
-
Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.
-
Level of Theory: For accurate ¹H NMR predictions, specialized functionals have been developed. The WP04 functional with a larger basis set like 6-311++G(2d,p) has been shown to yield high accuracy when compared to experimental data in chloroform.[9]
-
Execution: Using the optimized geometry from Protocol 1, a GIAO calculation is performed. The output provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.
Protocol 3: UV-Vis Spectrum and Electronic Properties
-
UV-Vis Spectrum: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT).[10][11] This method calculates the energies of vertical electronic excitations from the ground state.[12] A long-range corrected functional like ωB97XD with a basis set including diffuse functions (e.g., 6-31+G(d,p)) is recommended for describing the electronic transitions of aromatic systems accurately.[6][12] The output will be a list of excitation energies (wavelengths) and their corresponding oscillator strengths (intensities), which can be plotted to visualize the theoretical UV-Vis spectrum.[13]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the ground-state DFT calculation.[14] The energy gap between these orbitals is a critical parameter that relates to the molecule's electronic stability and reactivity.[15][16]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated, which plots the electrostatic potential onto the molecule's electron density surface.[17][18] This visualization is invaluable for identifying the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, thereby predicting sites for chemical reactions.[17][19]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with the familiar Lewis structure concept.[20][21] This analysis provides insights into charge distribution, hybridization, and delocalization effects, such as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals.[22][23]
Predicted Data and Interpretation
While no specific experimental or computational data for 2,4,6-trimethyl-1H-indene was found in the initial literature survey, we can predict the expected outcomes based on the established methodologies for similar aromatic hydrocarbons.
Molecular Geometry
The optimization is expected to yield a largely planar fused ring system. The key parameters to analyze are the bond lengths and angles within the indene core and the orientation of the methyl groups. The C-C bond lengths in the benzene ring should be characteristic of aromatic systems (~1.40 Å), while the five-membered ring will show distinct single and double bond character.
Table 1: Predicted Key Geometrical Parameters for 2,4,6-trimethyl-1H-indene (B3LYP/6-31G(d))
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C1-C2 | ~1.51 |
| C2-C3 | ~1.35 |
| C3-C3a | ~1.47 |
| C3a-C4 | ~1.40 |
| C4-C5 | ~1.39 |
| C5-C6 | ~1.40 |
| C6-C7 | ~1.39 |
| C7-C7a | ~1.40 |
| C7a-C3a | ~1.41 |
| **Bond Angles (°) ** | |
| C1-C2-C3 | ~112 |
| C2-C3-C3a | ~110 |
| C3-C3a-C7a | ~108 |
Electronic Properties
The electronic properties will be heavily influenced by the π-system of the indene core and the electron-donating methyl groups.
Figure 2: Conceptual diagram of the HOMO-LUMO energy gap in 2,4,6-trimethyl-1H-indene.
Table 2: Predicted Electronic Properties (ωB97XD/6-31+G(d,p))
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to ionization potential; higher energy indicates easier electron donation. |
| LUMO Energy | ~ -1.0 eV | Relates to electron affinity; lower energy indicates easier electron acceptance. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability and suggests absorption in the UV region. |
| Dipole Moment | ~ 0.5 - 1.0 D | A small non-zero value is expected due to the asymmetrical substitution. |
Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a negative potential (red) delocalized over the π-system of the fused rings, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms of the methyl and methylene groups will exhibit a positive potential (blue), making them susceptible to nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis will likely quantify the hyperconjugative interactions between the C-H σ orbitals of the methyl groups and the π* orbitals of the aromatic ring. These donor-acceptor interactions contribute to the overall stability of the molecule.
Spectroscopic Signatures
Table 3: Predicted Spectroscopic Data
| Spectrum | Key Predicted Features |
| IR | - C-H stretching (aromatic) ~3050-3100 cm⁻¹- C-H stretching (aliphatic) ~2850-3000 cm⁻¹- C=C stretching (aromatic) ~1600 cm⁻¹ and ~1450 cm⁻¹ |
| ¹H NMR | - Aromatic protons in the ~7.0-7.5 ppm range.- Methylene (CH₂) protons at C1 as a singlet around ~3.3 ppm.- Methyl protons as distinct singlets in the ~2.2-2.5 ppm range. |
| ¹³C NMR | - Aromatic carbons in the ~120-145 ppm range.- Methylene carbon (C1) around ~40 ppm.- Methyl carbons in the ~15-25 ppm range. |
| UV-Vis | - Strong π → π* transitions expected in the UV region, likely with λₘₐₓ below 300 nm. |
Conclusion: From Data to Discovery
This guide outlines a robust, multi-faceted computational protocol for the in-depth characterization of 2,4,6-trimethyl-1H-indene. By systematically applying DFT and TD-DFT methods, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, reactivity, and spectroscopic properties. This theoretical framework not only provides a comprehensive understanding of this specific molecule but also serves as a template for investigating other substituted indene derivatives. The insights gained from such studies are crucial for the rational design of novel compounds in drug development and materials science, enabling a more predictive and efficient path from molecular concept to real-world application.
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A Comprehensive Technical Guide to the Biological Activities of Substituted Indenes for Researchers and Drug Development Professionals
Abstract: The indene scaffold, a bicyclic aromatic hydrocarbon, represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant and diverse biological activities. This guide provides an in-depth technical overview of the multifaceted therapeutic potential of substituted indenes. We will explore their mechanisms of action, structure-activity relationships (SAR), and the validated experimental protocols used to assess their efficacy. Key areas of focus include their roles as anticancer agents targeting tubulin polymerization, anti-inflammatory agents via cyclooxygenase (COX) inhibition, neuroprotective agents through monoamine oxidase (MAO) inhibition, and their emerging potential as antimicrobial compounds. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies to accelerate the discovery and development of novel indene-based therapeutics.
Section 1: Introduction to the Indene Scaffold
Chemical Properties and Reactivity
The indene molecule consists of a benzene ring fused to a cyclopentene ring. This structural arrangement confers a unique combination of aromaticity and reactivity. The methylene bridge is particularly reactive, susceptible to deprotonation to form the indenyl anion, a stable aromatic cyclopentadienyl anion analog. This reactivity, along with the potential for diverse substitution patterns on both the five- and six-membered rings, makes the indene scaffold a versatile template for synthetic modification and the exploration of a vast chemical space.[1]
Rationale for Indene as a Privileged Scaffold in Drug Discovery
A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The indene structure fits this description, appearing in a range of biologically active compounds.[2] Its rigid, bicyclic nature provides a defined conformational presentation of substituents, which is crucial for specific receptor interactions. Furthermore, its lipophilic character allows for favorable interactions with hydrophobic pockets in enzymes and receptors, a common feature of drug-binding sites. The well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac is a prominent example of a clinically successful indene derivative, highlighting the therapeutic viability of this scaffold.[2][3]
Section 2: Anticancer Activity of Substituted Indenes
A significant area of research for substituted indenes is in oncology, where they have demonstrated potent antiproliferative and antitumor activities through various mechanisms.[2][4][5]
Mechanism of Action: Targeting Tubulin Polymerization
One of the most well-validated anticancer mechanisms for indene derivatives is the disruption of microtubule dynamics.[6] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure and, critically, in forming the mitotic spindle during cell division.[7] Compounds that interfere with the dynamic process of tubulin polymerization and depolymerization can arrest the cell cycle, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[8]
Many potent indene-based anticancer agents function by binding to the colchicine-binding site on β-tubulin.[6] This interaction prevents the assembly of tubulin dimers into microtubules, thereby inhibiting the formation of the mitotic spindle and causing cell cycle arrest in the G2/M phase.[6][9] Structure-activity relationship studies have revealed that specific substitution patterns on the indene core are critical for high-affinity binding and potent inhibitory activity.
Experimental Workflow: Evaluation of Anticancer Properties
A robust workflow is essential to identify and characterize novel anticancer agents. This typically involves an initial screen for cytotoxicity followed by specific mechanistic assays.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the substituted indene compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.[13]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free medium containing MTT solution (typically 0.5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
This assay directly measures a compound's ability to interfere with the assembly of purified tubulin into microtubules.[7] The process is monitored by measuring the increase in absorbance (turbidity) at 340 nm as tubulin polymerizes.[8]
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and glycerol.[14] Keep all reagents on ice.
-
Compound Preparation: Prepare serial dilutions of the test indene compounds, a known inhibitor (e.g., Nocodazole or Colchicine) as a positive control, and a known stabilizer (e.g., Paclitaxel) as another control.[7]
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compounds, controls, or vehicle buffer.[13]
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin solution to each well. The temperature shift from 4°C to 37°C will trigger polymerization.[14]
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[13]
-
Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves.[8] From these curves, determine key parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass (Amax). Calculate the IC50 value by plotting the Vmax or Amax as a function of the compound concentration.[8]
Section 3: Anti-inflammatory Effects of Substituted Indenes
The anti-inflammatory properties of indene derivatives are well-established, primarily through the mechanism of cyclooxygenase (COX) enzyme inhibition. [3][15]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [16]While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation. Non-selective NSAIDs like Sulindac inhibit both isoforms. [3]The development of selective COX-2 inhibitors is a major goal in drug discovery to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The product is then typically measured via an enzyme immunoassay (EIA). [17][18] Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) with the enzyme, a heme cofactor, and the test indene compound (dissolved in DMSO) or a control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). [17]3. Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme. [17]4. Initiate Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.
-
Stop Reaction: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
Product Quantification: The primary product, PGH2, is unstable. It is reduced to the more stable PGF2α using stannous chloride. [17]The concentration of PGF2α is then quantified using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).
Section 4: Antimicrobial Potential
Emerging research has highlighted the potential of indene derivatives as antimicrobial agents against a range of pathogens. [19][20]
Broad-Spectrum Activity
Substituted indenes have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. [19][21]For instance, specific indene derivatives have demonstrated bactericidal action against Helicobacter pylori by targeting and disrupting the bacterial cell membrane. [20]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [22][23]The broth microdilution method is a standard and quantitative technique for determining MIC values. [24][25] Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. [23]Dilute this suspension to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate. [22]2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test indene compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [23]3. Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well is typically 100-200 µL. [22]4. Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination. [24]5. Incubation: Incubate the plate at 37°C for 18-24 hours. [22]6. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the well is clear). [22]
Section 5: Neuroprotective Applications
Substituted indenes are also being investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. [26][27]
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin. [26]The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Selective inhibitors of MAO-A are used as antidepressants. [28]Certain indene derivatives have been identified as potent and selective inhibitors of these enzymes. [26]
Experimental Protocol: MAO Inhibition Assay
A common method for assessing MAO activity is a fluorimetric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction. [29][30] Step-by-Step Methodology:
-
Enzyme/Sample Preparation: Use either recombinant human MAO-A or MAO-B enzymes or tissue homogenates (e.g., from brain mitochondria) as the enzyme source.
-
Inhibitor Incubation: In a black 96-well plate, add the enzyme source and the test indene compound or a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B). Incubate for approximately 10 minutes to allow the inhibitor to interact with the enzyme. [30]3. Reaction Mix Preparation: Prepare a master reaction mix containing an assay buffer, a substrate for both enzymes (e.g., p-tyramine), a dye reagent (e.g., Amplex Red), and horseradish peroxidase (HRP). [29]4. Reaction Initiation and Incubation: Add the master reaction mix to each well to start the reaction. MAO will oxidize the substrate, producing H₂O₂. The HRP then uses the H₂O₂ to convert the dye reagent into its fluorescent product (resorufin). Incubate for 20-30 minutes at room temperature, protected from light. [29]5. Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm / λem = 585 nm). [29]6. Data Analysis: Calculate the percent inhibition of MAO activity for each compound concentration and determine the IC50 value.
Section 6: Synthesis and Chemical Space
The biological activity of indenes is highly dependent on their substitution patterns. The ability to efficiently synthesize diverse libraries of these compounds is crucial for drug discovery efforts.
General Synthetic Routes
A variety of synthetic methods have been developed to access the indene core. [31]A common and versatile approach involves the acid-catalyzed intramolecular Friedel-Crafts-type cyclization of precursors like phenyl-substituted alcohols or ketones. [27]The synthesis often begins with a known starting material, such as Sulindac itself, which can be modified through esterification and subsequent coupling reactions to generate a wide array of derivatives. [32]
Section 7: Conclusion
Substituted indenes represent a remarkably versatile and therapeutically relevant class of compounds. Their privileged scaffold allows for potent and often selective interactions with a diverse range of biological targets, including tubulin, cyclooxygenase enzymes, and monoamine oxidases. The established anticancer, anti-inflammatory, and neuroprotective activities, coupled with emerging antimicrobial potential, underscore the importance of continued research in this area. The detailed experimental protocols and workflows provided in this guide offer a validated framework for researchers to systematically evaluate novel indene derivatives, paving the way for the development of next-generation therapeutics to address significant unmet medical needs.
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- 19. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
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An In-depth Technical Guide to the Precursors and Derivatives of 2,4,6-trimethyl-1H-indene
This guide provides a comprehensive technical overview of 2,4,6-trimethyl-1H-indene, a substituted indene derivative of interest to researchers and professionals in organic synthesis and drug development. We will explore the key precursors, detail plausible synthetic methodologies, and discuss the landscape of its derivatives and their potential applications. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them.
Introduction: The Indene Scaffold in Modern Chemistry
The indene framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the synthesis of complex molecules with a wide range of biological activities and material properties. Substituted indenes, such as 2,4,6-trimethyl-1H-indene, offer unique steric and electronic properties that can be exploited to fine-tune molecular interactions with biological targets or to create novel materials.
Derivatives of the indene core have shown promise as potent biological agents, including as tubulin polymerization inhibitors with anti-angiogenic and antitumor properties, and as fungicides.[1][2] The strategic placement of methyl groups, as in 2,4,6-trimethyl-1H-indene, can enhance lipophilicity and influence the molecule's three-dimensional shape, which are critical factors in drug design.
This guide will focus on the synthesis of 2,4,6-trimethyl-1H-indene, starting from its key precursors, and will then explore the derivatization of this core structure and the potential applications of the resulting compounds.
Synthetic Pathways to 2,4,6-trimethyl-1H-indene
The synthesis of 2,4,6-trimethyl-1H-indene can be logically approached in two main stages: first, the construction of a trimethyl-substituted indanone precursor, and second, the conversion of the indanone to the target indene.
Precursor Synthesis: Crafting the Trimethyl-Indanone Core
A key precursor for the synthesis of 2,4,6-trimethyl-1H-indene is 2,4,6-trimethyl-1-indanone. A plausible and efficient method for its synthesis is through a Friedel-Crafts acylation followed by an intramolecular cyclization.
Core Strategy: Friedel-Crafts Acylation and Cyclization
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, allowing for the attachment of substituents to an aromatic ring.[3] In this context, we can envision a two-step process to build the 2,4,6-trimethyl-1-indanone core. A particularly relevant approach is the acylation of m-xylene.[3]
Figure 1: Proposed synthetic workflow for 2,4,6-trimethyl-1-indanone.
Experimental Protocol: Synthesis of 2,4,6-Trimethyl-1-indanone (Proposed)
This protocol is based on established Friedel-Crafts methodologies and a patented synthesis of 2,4,6-trimethylindene.[3]
Part A: Friedel-Crafts Acylation of m-Xylene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of m-xylene (1.0 eq) and isobutyryl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise from the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Workup: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude 2,2',4'-trimethylpropiophenone is purified by vacuum distillation or column chromatography.
Part B: Chlorination and Intramolecular Cyclization
-
Chlorination: The purified 2,2',4'-trimethylpropiophenone (1.0 eq) is dissolved in a suitable solvent like heptane. Sulfuryl chloride (1.5 eq) is added, and the reaction is monitored for the formation of the α-chloro ketone.[3]
-
Cyclization: The crude α-chloro ketone is then subjected to an intramolecular Friedel-Crafts cyclization using a Lewis acid like aluminum chloride in a suitable solvent.
-
Workup and Purification: Similar workup and purification procedures as in Part A are followed to isolate the desired 2,4,6-trimethyl-1-indanone.
Table 1: Comparison of Key Reaction Parameters for Indanone Synthesis
| Parameter | Friedel-Crafts Acylation | Intramolecular Cyclization |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane | Dichloromethane or similar |
| Temperature | 0 °C to room temperature | Varies, often elevated |
| Key Challenge | Regioselectivity, potential for polysubstitution | Ensuring efficient ring closure |
Conversion of Indanone to Indene: The Final Step
Once the 2,4,6-trimethyl-1-indanone precursor is obtained, the final step is the conversion of the ketone functionality to an alkene. Two common and reliable methods for this transformation are the Grignard reaction followed by dehydration, and the Wittig reaction.
Method A: Grignard Reaction and Dehydration
This two-step approach involves the addition of a methyl group to the carbonyl carbon via a Grignard reagent, followed by the elimination of water to form the double bond.
Figure 2: Grignard reaction and dehydration pathway to 2,4,6-trimethyl-1H-indene.
Experimental Protocol: Grignard Reaction and Dehydration (Generalized)
-
Grignard Reaction: To a solution of 2,4,6-trimethyl-1-indanone (1.0 eq) in anhydrous THF at 0 °C, a solution of methylmagnesium bromide (1.1-1.5 eq) in diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification of Indanol: The solvent is removed under reduced pressure to yield the crude 1,2,4,6-tetramethyl-1-indanol, which can be purified by column chromatography or used directly in the next step.
-
Dehydration: The purified indanol is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Final Purification: After the reaction is complete, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried. The solvent is evaporated, and the resulting 2,4,6-trimethyl-1H-indene is purified by vacuum distillation or column chromatography.
Method B: The Wittig Reaction
The Wittig reaction provides a direct, one-step conversion of a ketone to an alkene using a phosphorus ylide.[4][5] This method is particularly useful for its high regioselectivity in forming the double bond.
Figure 3: Wittig reaction pathway for the synthesis of 2,4,6-trimethyl-1H-indene.
Experimental Protocol: Wittig Reaction (Generalized)
-
Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of a strong base such as n-butyllithium (1.1 eq) is added dropwise. The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes.
-
Reaction with Indanone: A solution of 2,4,6-trimethyl-1-indanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography to separate the 2,4,6-trimethyl-1H-indene from the triphenylphosphine oxide byproduct.
Characterization of 2,4,6-trimethyl-1H-indene
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4,6-trimethyl-1H-indene. The following spectroscopic data are expected for the target compound, based on the analysis of related structures.[3]
Table 2: Predicted Spectroscopic Data for 2,4,6-trimethyl-1H-indene
| Technique | Expected Data |
| ¹H NMR | - Singlet for the C2-methyl group (~2.1 ppm) - Singlets for the two aromatic methyl groups (~2.3 ppm) - Singlet for the C1 methylene protons (~3.2 ppm) - Singlets for the two aromatic protons (~6.8 and 7.0 ppm) |
| ¹³C NMR | - Signal for the C2-methyl carbon - Signals for the aromatic methyl carbons - Signal for the C1 methylene carbon - Signals for the aromatic carbons, including the quaternary carbons and the CH carbons - Signals for the olefinic carbons of the cyclopentene ring |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₄ (158.24 g/mol ) |
| IR | - C-H stretching of methyl and methylene groups (~2850-3000 cm⁻¹) - C=C stretching of the aromatic ring and the cyclopentene ring (~1600 cm⁻¹) |
Derivatives of 2,4,6-trimethyl-1H-indene and Their Applications
The 2,4,6-trimethyl-1H-indene core can be further functionalized to generate a library of derivatives with potentially interesting biological activities. The presence of the double bond and the aromatic ring provides multiple sites for chemical modification.
Potential Biological Activities:
-
Anticancer Agents: As mentioned, the indene scaffold is a key component of some tubulin polymerization inhibitors.[2] By introducing appropriate pharmacophores onto the 2,4,6-trimethyl-1H-indene core, novel anticancer agents could be developed.
-
Fungicides: Substituted indenes have been shown to possess fungicidal properties.[1] The unique substitution pattern of 2,4,6-trimethyl-1H-indene could lead to derivatives with enhanced potency and a broader spectrum of activity.
-
Neuroprotective Agents: Some indene derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase.
Synthetic Strategies for Derivatization:
-
Electrophilic Aromatic Substitution: The benzene ring of the indene core can undergo further electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce new functional groups.
-
Reactions of the Double Bond: The double bond in the cyclopentene ring can be subjected to various addition reactions, such as hydrogenation, halogenation, or epoxidation, to create new stereocenters and functional groups.
-
Functionalization of the Methylene Group: The C1 methylene protons are allylic and can be deprotonated to form an anion, which can then react with various electrophiles to introduce substituents at this position.
The exploration of these derivatization pathways opens up a vast chemical space for the discovery of new molecules with valuable applications in medicine and materials science.
Conclusion
This technical guide has outlined a plausible and detailed synthetic route for the preparation of 2,4,6-trimethyl-1H-indene, a molecule of significant interest in synthetic and medicinal chemistry. By leveraging established methodologies such as the Friedel-Crafts reaction and the Wittig or Grignard reactions, a clear path to this target molecule has been described. The discussion of its potential derivatives and their applications highlights the importance of the indene scaffold as a versatile building block for the creation of novel and functional molecules. It is our hope that this guide will serve as a valuable resource for researchers and professionals in their pursuit of new discoveries in the field of organic chemistry and drug development.
References
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PubChem. (n.d.). 2-Methyl-1H-indene. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]
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Wikipedia. (2023, October 27). Wittig reaction. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydro-1,1,3-trimethyl-1H-indene. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2,4,6-Trimethyl-1H-indene from Mesitylene
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides a comprehensive, in-depth technical guide for the synthesis of 2,4,6-trimethyl-1H-indene, starting from the readily available bulk chemical, mesitylene. The synthetic route is designed to be robust and accessible for researchers with a foundational knowledge of synthetic organic chemistry.
Introduction
Substituted indene scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules and their utility as ligands in organometallic chemistry. The target molecule, 2,4,6-trimethyl-1H-indene, is a structurally interesting derivative with potential applications in these fields. This application note details a reliable three-step synthetic pathway from mesitylene, a common and inexpensive starting material. The synthesis involves a sequence of well-established organic transformations: a Friedel-Crafts acylation, a Wittig olefination, and an acid-catalyzed intramolecular cyclization. Each step is explained in detail, providing not just the protocol but also the underlying mechanistic principles to allow for adaptation and troubleshooting.
Part 1: Synthetic Strategy and Mechanistic Overview
The overall synthetic strategy is a three-step sequence designed for efficiency and scalability.
Caption: Mechanism of the Wittig Reaction.
Step 3: Acid-Catalyzed Intramolecular Cyclization
The final step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation) to form the five-membered ring of the indene. This is followed by dehydration to introduce the double bond. A strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, is used to catalyze this transformation.
Mechanism: The acid protonates the double bond of the alkene, leading to the formation of a tertiary carbocation. This carbocation then acts as an electrophile and is attacked by the electron-rich mesitylene ring in an intramolecular fashion to form a new five-membered ring. Subsequent loss of a proton restores the aromaticity of the benzene ring, and a final dehydration step (elimination of a water molecule) forms the double bond within the five-membered ring, yielding the final product, 2,4,6-trimethyl-1H-indene.
The Unseen Workhorse: Application Notes on 2,4,6-Trimethyl-1H-indene in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Abstract
The indenyl ligand framework has carved a significant niche in the realm of organometallic chemistry and catalysis, primarily due to the "indenyl effect"—a phenomenon that accelerates ligand substitution and enhances catalytic activity. While extensive research has been dedicated to various substituted indenyl ligands, the specific applications of the 2,4,6-trimethyl-1H-indene moiety have remained a more specialized area of investigation. This technical guide aims to consolidate the available knowledge and provide a forward-looking perspective on the utility of 2,4,6-trimethyl-1H-indene in catalysis. By drawing parallels with closely related structural isomers and the broader class of substituted indenyl complexes, we will explore its potential in key catalytic transformations, particularly in olefin polymerization. This document provides detailed theoretical background, practical application notes, and robust experimental protocols to empower researchers to explore the catalytic potential of this versatile ligand.
Introduction: The Significance of the Indenyl Ligand in Catalysis
The cyclopentadienyl (Cp) ligand has long been a cornerstone of organometallic chemistry. However, the fusion of a benzene ring to the Cp moiety to form the indenyl ligand introduces unique electronic and structural properties that have profound implications for catalysis. The key to the enhanced reactivity of indenyl complexes lies in the phenomenon known as the indenyl effect . This effect facilitates a distortion of the indenyl ligand from a planar η⁵-coordination to a slipped η³-coordination. This ring slippage opens up a coordination site on the metal center, allowing for associative ligand substitution mechanisms that are often energetically more favorable than the dissociative pathways required for their cyclopentadienyl counterparts. This can lead to significantly higher catalytic activities.
The substitution pattern on the indenyl ring provides a powerful tool for fine-tuning the steric and electronic properties of the resulting metal complex. Methyl groups, as electron-donating substituents, can influence the electron density at the metal center, thereby affecting the catalyst's activity and selectivity. The 2,4,6-trimethyl substitution pattern offers a unique steric environment that can be exploited to control the stereoselectivity of catalytic reactions.
Core Application: Olefin Polymerization with Metallocene Catalysts
Metallocene catalysts, particularly those of Group 4 metals like zirconium and titanium, are renowned for their ability to produce polyolefins with well-defined microstructures and narrow molecular weight distributions.[1] The ligand framework of the metallocene plays a crucial role in determining the properties of the resulting polymer. Unbridged bis(indenyl) metallocenes, such as those that can be formed with 2,4,6-trimethyl-1H-indene, are particularly interesting due to their rotational flexibility, which can lead to the production of stereoblock polymers.
The Hypothetical Bis(2,4,6-trimethylindenyl)zirconium Dichloride Catalyst
While direct literature on the catalytic performance of a bis(2,4,6-trimethylindenyl)zirconium dichloride complex is scarce, we can extrapolate its potential based on extensive studies of similar substituted indenyl systems. The methyl groups at the 2, 4, and 6 positions would create a specific steric pocket around the zirconium center. This steric hindrance can influence the rate of olefin insertion and the stereochemistry of the growing polymer chain.
Below is a proposed workflow for the synthesis and application of such a catalyst.
Figure 1: A generalized workflow for the synthesis of a bis(2,4,6-trimethylindenyl)zirconium dichloride catalyst and its subsequent use in ethylene polymerization.
Mechanistic Considerations: The Cossee-Arlman Mechanism
The polymerization of olefins by metallocene catalysts is generally understood to proceed via the Cossee-Arlman mechanism.[2] The key steps involve:
-
Activation: The precatalyst, bis(2,4,6-trimethylindenyl)zirconium dichloride, is activated by a cocatalyst, typically methylaluminoxane (MAO). MAO abstracts a chloride ligand and methylates the zirconium center, generating a cationic, coordinatively unsaturated active species.[2]
-
Olefin Coordination: An olefin monomer coordinates to the vacant site on the zirconium center.
-
Migratory Insertion: The coordinated olefin inserts into the zirconium-alkyl (or zirconium-polymer) bond, extending the polymer chain by one monomer unit and regenerating the vacant coordination site.
-
Chain Propagation: Steps 2 and 3 repeat, leading to the growth of the polymer chain.
-
Chain Termination/Transfer: The growing polymer chain can be terminated or transferred to another molecule, resulting in the final polymer product.
Sources
Application Notes and Protocols for 2,4,6-Trimethyl-1H-indene as a Ligand in Organometallic Chemistry
This technical guide provides a comprehensive overview of 2,4,6-trimethyl-1H-indene, a specialized indenyl ligand for applications in organometallic chemistry and catalysis. The document details a proposed synthetic route for the ligand, protocols for the synthesis of its organometallic complexes, and application notes for researchers, scientists, and drug development professionals. The content is structured to provide both theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Design of the 2,4,6-Trimethyl-1H-indene Ligand
The indenyl ligand, the benzo-fused analogue of the ubiquitous cyclopentadienyl ligand, has carved a unique niche in organometallic chemistry. The fusion of the benzene ring introduces electronic and structural perturbations that can significantly influence the catalytic activity of the corresponding metal complexes. This phenomenon, often referred to as the "indenyl effect," is characterized by enhanced rates of ligand substitution reactions due to the ability of the indenyl ligand to undergo facile η⁵ to η³ ring slippage.
The 2,4,6-trimethyl-1H-indene ligand is a rationally designed variant of the indenyl framework. The introduction of three methyl groups onto the benzene portion of the indene skeleton is not arbitrary; it is a strategic modification aimed at fine-tuning the steric and electronic properties of the ligand.
-
Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the indenyl ring system. This, in turn, enhances the electron-donating ability of the ligand to the metal center, potentially stabilizing higher oxidation states of the metal and influencing the electronic nature of the catalytic site.[1]
-
Steric Effects: The methyl groups, particularly at the 2 and 6 positions, introduce significant steric bulk. This steric hindrance can create a well-defined coordination pocket around the metal center, which can be exploited to control the selectivity of catalytic reactions.[2]
This guide provides a plausible and detailed synthetic pathway to access this promising ligand and explores its potential in organometallic synthesis and catalysis.
Synthesis of 2,4,6-Trimethyl-1H-indene: A Proposed Route
Logical Workflow for the Synthesis of 2,4,6-Trimethyl-1H-indene
Caption: Proposed synthetic workflow for 2,4,6-trimethyl-1H-indene.
Protocol 1: Synthesis of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one
This procedure is adapted from established methods for the synthesis of substituted indanones via intramolecular Friedel-Crafts acylation.[3][4]
Step 1: Friedel-Crafts Acylation of Mesitylene with Succinic Anhydride
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in nitrobenzene at 0 °C, add succinic anhydride (1.0 eq.) portion-wise.
-
Add mesitylene (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture carefully onto crushed ice with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-(2,4,6-trimethylphenyl)propanoic acid, which can be purified by recrystallization.
Step 2: Formation of the Acyl Chloride
-
To a solution of 3-(2,4,6-trimethylphenyl)propanoic acid (1.0 eq.) in dry dichloromethane, add oxalyl chloride (1.5 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(2,4,6-trimethylphenyl)propanoyl chloride.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude acyl chloride in dry dichloromethane and cool to 0 °C.
-
Add anhydrous aluminum chloride (1.2 eq.) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,6-dimethyl-2,3-dihydro-1H-inden-1-one.
Protocol 2: Synthesis of 2,4,6-Trimethyl-1H-indene from 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one
This two-step reduction and dehydration sequence is a standard method for converting indanones to indenes.
Step 1: Reduction of the Indanone
-
To a solution of 4,6-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq.) in methanol at 0 °C, add sodium borohydride (1.5 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4,6-dimethyl-2,3-dihydro-1H-inden-1-ol.
Step 2: Dehydration to the Indene
-
Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,4,6-trimethyl-1H-indene.
Characterization Data (Expected)
The successful synthesis of 2,4,6-trimethyl-1H-indene should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - Singlets for the three methyl groups on the aromatic ring. - A singlet or doublet for the methyl group on the five-membered ring. - Signals for the olefinic protons on the five-membered ring. - Signals for the aromatic protons. - A signal for the methylene protons of the five-membered ring.[5] |
| ¹³C NMR | - Resonances for the methyl carbons. - Resonances for the sp² and sp³ carbons of the five-membered ring. - Resonances for the aromatic carbons. |
| FT-IR | - C-H stretching vibrations for aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic and olefinic bonds.[6] |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated molecular weight of 2,4,6-trimethyl-1H-indene. |
Synthesis of Organometallic Complexes
The 2,4,6-trimethyl-1H-indenyl ligand can be coordinated to a variety of transition metals to form organometallic complexes. The synthesis typically proceeds via the deprotonation of the indene to form the corresponding indenide anion, followed by a salt metathesis reaction with a suitable metal halide precursor.[7]
Protocol 3: Generation of Lithium 2,4,6-Trimethylindenide
This protocol describes the in-situ generation of the lithium salt of the indenyl ligand, which is a common intermediate for the synthesis of indenyl-metal complexes.
-
Dissolve 2,4,6-trimethyl-1H-indene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 eq.) in hexanes dropwise to the stirred indene solution.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The formation of the lithium salt is often indicated by a color change.
-
The resulting solution of lithium 2,4,6-trimethylindenide can be used directly in the next step.
Protocol 4: Synthesis of a Representative (2,4,6-Trimethylindenyl)metal Complex (e.g., with Zirconium)
This protocol provides a general method for the synthesis of a bis(indenyl)zirconium dichloride complex, a common type of metallocene precursor.[9]
-
To a stirred solution of zirconium tetrachloride (ZrCl₄, 0.5 eq.) in anhydrous toluene at -78 °C under an inert atmosphere, add the freshly prepared solution of lithium 2,4,6-trimethylindenide (1.0 eq. from Protocol 3) dropwise.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture through a pad of Celite to remove lithium chloride precipitate.
-
Wash the Celite pad with anhydrous toluene.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude bis(2,4,6-trimethylindenyl)zirconium dichloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain the purified complex.
Application Notes: Catalytic Potential of 2,4,6-Trimethylindenyl Metal Complexes
The unique steric and electronic properties of the 2,4,6-trimethylindenyl ligand suggest its utility in a range of catalytic applications, particularly in areas where fine control over the catalyst's reactivity and selectivity is crucial.
Application in Cross-Coupling Reactions
Electron-rich and sterically hindered ligands are known to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10] The electron-donating methyl groups on the 2,4,6-trimethylindenyl ligand can enhance the oxidative addition step, which is often rate-limiting, while the steric bulk can promote the reductive elimination step to release the product.[1]
Proposed Catalytic Cycle for a Suzuki-Miyaura Coupling
Caption: A proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Potential in Olefin Polymerization
Constrained geometry catalysts based on indenyl ligands are widely used in olefin polymerization.[9] The steric profile of the 2,4,6-trimethylindenyl ligand could influence the stereoselectivity of polymerization, potentially leading to polymers with specific tacticities. The electron-rich nature of the ligand may also enhance the catalyst's activity.
Conclusion
The 2,4,6-trimethyl-1H-indene ligand represents a promising scaffold for the development of novel organometallic catalysts. Its synthesis, while not explicitly documented, can be reasonably achieved through established synthetic organic chemistry principles. The strategic placement of methyl groups offers a means to systematically tune the electronic and steric environment of a metal center, thereby providing a powerful tool for controlling catalytic activity and selectivity. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the rich chemistry and catalytic potential of this intriguing ligand.
References
-
[No Author]. (n.d.). A simple two-step synthetic route leads to 2,4,6-tris(trifluoromethyl) aniline. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of indenes. Organic Chemistry Portal. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of indene. PrepChem.com. Retrieved from [Link]
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OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry. Retrieved from [Link]
-
[No Author]. (n.d.). Transition metal indenyl complex. EPFL Graph Search. Retrieved from [Link]
-
[No Author]. (n.d.). Transition metal indenyl complex. Wikipedia. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of Heptamethylindenylcobalt complexes as catalysts for C-H activation. JKU ePUB. Retrieved from [Link]
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[No Author]. (n.d.). Investigations into the reactivity of lithium indenyl with alpha diimines with chlorinated backbones and formation of related functional ligands and metal complexes. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Yuan, J., et al. (2021). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Elowe, N. R., et al. (2013). Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI) Complexes*. Organometallics. Retrieved from [Link]
-
Chrzanowska, M., & Dreas, A. (2019). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances. Retrieved from [Link]
-
[No Author]. (n.d.). Ester-substituted indenes that can be deprotonated with butyllithium. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. ResearchGate. Retrieved from [Link]
-
Lou, T., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. Retrieved from [Link]
- [No Author]. (n.d.). Synthesis method of 2, 6-dimethyl-1-indanone. Google Patents.
-
[No Author]. (n.d.). Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. ResearchGate. Retrieved from [Link]
-
Hartwig, J. F., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry. Retrieved from [Link]
-
[No Author]. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry | OpenStax. Retrieved from [Link]
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[No Author]. (n.d.). Further transformations of indanones The indanone 9 was prepared from 1.... ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). n-Butyllithium. Wikipedia. Retrieved from [Link]
-
[No Author]. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. Retrieved from [Link]
-
[No Author]. (2023, September 19). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of Polysubstituted Benzenes. Fiveable. Retrieved from [Link]
-
Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]
-
[No Author]. (n.d.). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Application of a 2-aryl indenylphosphine ligand in the Buchwald-Hartwig cross-coupling reactions of aryl and heteroaryl chlorides under the solvent-free and aqueous conditions. Semantic Scholar. Retrieved from [Link]
-
[No Author]. (n.d.). Publications. Chirik Group - Princeton University. Retrieved from [Link]
-
[No Author]. (n.d.). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n -Butyllithium. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). n-Butyllithium catalyzed hydroboration of imines and alkynes. RSC Publishing. Retrieved from [Link]
Sources
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- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indene(95-13-6) 1H NMR spectrum [chemicalbook.com]
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- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
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- 10. Application of a 2-aryl indenylphosphine ligand in the Buchwald-Hartwig cross-coupling reactions of aryl and heteroaryl chlorides under the solvent-free and aqueous conditions. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol for the Purification of 2,4,6-trimethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-trimethyl-1H-indene is a substituted indene derivative that holds significance as a building block in organic synthesis and as a ligand in organometallic chemistry. The purity of this compound is paramount for its successful application in these fields, as impurities can lead to undesirable side reactions, lower yields of target molecules, and inaccurate experimental results. This document provides a detailed protocol for the purification of 2,4,6-trimethyl-1H-indene, designed to achieve high purity suitable for demanding research and development applications. The protocol herein emphasizes not just the procedural steps but the underlying chemical principles, ensuring a robust and reproducible purification strategy.
Understanding the Impurity Profile
The nature and quantity of impurities in a sample of 2,4,6-trimethyl-1H-indene will largely depend on the synthetic route employed for its preparation. Common synthetic strategies for indene derivatives may introduce unreacted starting materials, isomers, and byproducts.[1] For instance, if the synthesis involves the cyclization of a substituted phenylpropane derivative, potential impurities could include the corresponding indane (over-reduced product) or isomeric indenes. Therefore, a multi-step purification approach is often necessary to remove this range of potential contaminants.
Purification Strategy: A Two-Fold Approach
A combination of column chromatography and recrystallization is recommended for achieving high-purity 2,4,6-trimethyl-1H-indene. Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase, making it ideal for removing impurities with different polarities.[2][3] Recrystallization, on the other hand, is a highly effective method for purifying solid compounds to a very high degree by separating the target molecule from soluble and insoluble impurities.[4]
Part 1: Purification by Column Chromatography
Column chromatography serves as the primary purification step to remove the bulk of impurities. The choice of stationary and mobile phases is critical for achieving good separation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Crude 2,4,6-trimethyl-1H-indene | Synthesis Grade | N/A |
| Silica Gel (60-120 mesh) | Chromatography Grade | Major Chemical Supplier |
| Hexane | ACS Grade | Major Chemical Supplier |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Major Chemical Supplier |
Protocol:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude 2,4,6-trimethyl-1H-indene in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in a TLC chamber containing a hexane/ethyl acetate solvent system (e.g., 98:2 v/v).
-
Visualize the spots under UV light (254 nm). The number and Rf values of the spots will give an indication of the complexity of the mixture and help in optimizing the mobile phase for column chromatography.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude 2,4,6-trimethyl-1H-indene in a minimum amount of the mobile phase (or a less polar solvent like hexane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). The polarity of the mobile phase can be gradually increased if necessary to elute the desired compound.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and compare the Rf value with that of the desired product.
-
-
Combining and Concentrating Fractions:
-
Combine the fractions that contain the pure 2,4,6-trimethyl-1H-indene (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the partially purified product.
-
Workflow for Column Chromatography Purification
Caption: Workflow diagram illustrating the key steps in the column chromatography purification of 2,4,6-trimethyl-1H-indene.
Part 2: Purification by Recrystallization
Recrystallization is performed on the partially purified product from column chromatography to achieve a higher level of purity. The principle of this technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Partially Purified 2,4,6-trimethyl-1H-indene | From Part 1 | N/A |
| Ethanol or Methanol | ACS Grade | Major Chemical Supplier |
| Activated Charcoal (optional) | Laboratory Grade | Major Chemical Supplier |
Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which 2,4,6-trimethyl-1H-indene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are often good starting points for indene derivatives.[4]
-
Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
-
-
Dissolution:
-
Place the partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with gentle swirling.
-
Continue adding small portions of the hot solvent until the compound completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.[5]
-
Boil the solution with the charcoal for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
If activated charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization of 2,4,6-trimethyl-1H-indene.
Characterization of Purified 2,4,6-trimethyl-1H-indene
To confirm the purity and identity of the final product, it is essential to perform analytical characterization.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Outcome |
| Melting Point | Assess purity | A sharp melting point range indicates high purity. |
| 1H and 13C NMR Spectroscopy | Confirm structure and purity | The spectra should be clean, with chemical shifts and integration values consistent with the structure of 2,4,6-trimethyl-1H-indene. The absence of impurity peaks is crucial.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assess purity and identify volatile impurities | A single major peak in the chromatogram with the correct mass-to-charge ratio for the molecular ion confirms high purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | Provides a quantitative measure of purity (e.g., >99%). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation in column chromatography | Incorrect mobile phase polarity | Optimize the mobile phase composition based on TLC analysis. A shallower gradient or isocratic elution with a less polar solvent may be required. |
| Compound crystallizes in the funnel during hot filtration | Solution cooled too quickly | Use a pre-heated funnel and filter flask. Work quickly. Add a small amount of hot solvent to redissolve the crystals and continue. |
| Low recovery after recrystallization | Compound is too soluble in the chosen solvent at low temperature; too much solvent was used. | Choose a different solvent or a solvent mixture. Use the minimum amount of hot solvent necessary for dissolution. |
| Oily product obtained after recrystallization | Presence of impurities that lower the melting point; incorrect solvent. | Repeat the column chromatography. Ensure the correct recrystallization solvent is used. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- Google Patents.
-
Imhof, W. (2013). (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methyl-idene]aniline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. [Link]
-
Organic Chemistry Portal. Synthesis of indenes. [Link]
-
Organic Syntheses. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
-
Organic Syntheses. 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. [Link]
-
Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. [Link]
-
tradeKorea.com. 2,4,6-Trimethyl-1H-indene. [Link]
-
ResearchGate. The 1H-indene and some examples of indene pharmaceuticals. [Link]
-
Organic Syntheses. 1-methyl-3-phenylindane. [Link]
-
JKU ePUB. Synthesis of Heptamethylindenylcobalt complexes as catalysts for C-H activation. [Link]
-
NIST WebBook. 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. [Link]
-
Green Chemistry (RSC Publishing). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. [Link]
-
European Medicines Agency. ICH Q3C (R6) Impurities: guideline for residual solvents. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
NIST WebBook. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. [Link]
- Google Patents. A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne.
-
DTIC. Purification of C70 Using Charcoal as a Stationary Phase in a Flash Chromatography Column. [Link]
-
Column Chromatography. Enzyme Purification. [Link]
- Google Patents.
-
ResearchGate. (PDF) Purification of α-pinene, sabinene, and 2,4,5-trimethyl benzaldehyde using NP-Prep-HPLC from Ferulago setifolia essential oil and their antibacterial activity. [Link]
- Google Patents. Method for separating and purifying substituted indazole isomers.
-
European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]
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- 6. mdpi.com [mdpi.com]
Application Note: A Multi-Modal Analytical Approach for the Unambiguous Identification of 2,4,6-trimethyl-1H-indene
Introduction and Physicochemical Profile
2,4,6-trimethyl-1H-indene is a substituted aromatic hydrocarbon. Like many indene derivatives, its potential utility in synthetic chemistry necessitates robust and reproducible methods for its identification and quality control.[1] The analytical challenge lies in distinguishing it from structural isomers and impurities that may arise during synthesis.[2] A multi-technique approach is therefore not just recommended but essential for full characterization.
Table 1: Physicochemical Properties of 2,4,6-trimethyl-1H-indene
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ | Calculated |
| Molecular Weight | 158.24 g/mol | Calculated |
| CAS Number | 172321-39-6 | Inferred (Isomeric) |
| Structure | ||
| Predicted Boiling Point | ~200-220 °C | Estimation based on similar isomers |
| Appearance | Colorless to pale yellow oil | Predicted |
Note: Some properties are estimated based on structurally similar compounds due to the limited availability of specific experimental data for this exact isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Mass Identification
GC-MS is the cornerstone technique for analyzing volatile and semi-volatile organic compounds.[3][4] It provides two dimensions of data: the retention time (RT) from the gas chromatograph, which is characteristic of the compound under specific conditions, and the mass spectrum from the mass spectrometer, which reveals the molecular weight and fragmentation pattern, offering a structural fingerprint.
Rationale for GC-MS
The predicted volatility of 2,4,6-trimethyl-1H-indene makes it an ideal candidate for GC analysis. The high resolution of capillary GC columns allows for the separation of the target analyte from closely related isomers and reaction byproducts. Subsequent electron ionization (EI) mass spectrometry provides reproducible fragmentation patterns that are crucial for structural confirmation.
Protocol: GC-MS Analysis
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of 10 µg/mL for analysis.
2. Instrumentation and Parameters:
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard for high-resolution analysis. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing excellent separation for hydrocarbons.[5] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for a concentrated sample.[3] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | An optimized temperature ramp to separate early-eluting solvents from the analyte and any late-eluting impurities. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy that creates reproducible, library-searchable spectra. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Mass Range | m/z 40-450 | Covers the molecular ion and expected fragment ions. |
Data Interpretation: Expected Results
-
Chromatogram: A sharp, symmetrical peak at a specific retention time. The exact RT will depend on the system but should be consistent across runs.
-
Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z 158 , corresponding to the molecular weight of C₁₂H₁₄.
-
Key Fragments: The fragmentation pattern is critical for confirming the structure. Expect to see:
-
m/z 143 (M-15): Loss of a methyl group (-CH₃), which will be a significant fragment.
-
m/z 128 (M-30): Potential loss of two methyl groups or an ethyl fragment.
-
m/z 115: A common fragment in indene-like structures.
-
-
The fragmentation pattern should be compared against a spectral library (e.g., NIST) for similar compounds to increase confidence.[6]
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of 2,4,6-trimethyl-1H-indene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for elucidating the specific constitution and stereochemistry of an organic molecule.[4] Both ¹H and ¹³C NMR are required to map the complete carbon-hydrogen framework of 2,4,6-trimethyl-1H-indene.
Rationale for NMR
NMR provides detailed information about the chemical environment of each proton and carbon atom. For 2,4,6-trimethyl-1H-indene, ¹H NMR will confirm the number of different types of protons, their connectivity (via spin-spin coupling), and their electronic environment. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
- Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Parameters:
Table 3: Recommended NMR Parameters
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | ~4 seconds | ~1.5 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 or more |
Data Interpretation: Predicted Spectra
Based on the structure of 2,4,6-trimethyl-1H-indene, the following signals are predicted:
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~7.0-7.2 ppm (2H, s): Two aromatic protons (H5, H7) on the benzene ring. They would appear as singlets due to the substitution pattern.
-
δ ~6.5 ppm (1H, t): Olefinic proton at H3.
-
δ ~3.3 ppm (2H, d): Methylene protons at H1.
-
δ ~2.4 ppm (3H, s): Methyl protons at C4 or C6.
-
δ ~2.3 ppm (3H, s): Methyl protons at C6 or C4.
-
δ ~2.1 ppm (3H, s): Methyl protons at C2.
-
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~145-130 ppm: Four quaternary aromatic carbons and two aromatic CH carbons.
-
δ ~130-120 ppm: Two olefinic carbons (C2, C3).
-
δ ~40 ppm: Aliphatic CH₂ carbon (C1).
-
δ ~21-18 ppm: Three distinct methyl carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FTIR
For 2,4,6-trimethyl-1H-indene, FTIR is used to confirm the presence of aromatic and aliphatic C-H bonds, as well as the characteristic C=C bonds of the aromatic and five-membered rings. While not sufficient for identification alone, it serves as a quick quality check and corroborates data from other techniques.
Protocol: FTIR Analysis
1. Sample Preparation:
- For a neat liquid sample, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a single drop of the sample directly on the crystal.
2. Instrumentation and Parameters:
Table 4: Recommended FTIR Parameters
| Parameter | Setting |
| Spectrometer | PerkinElmer Spectrum Two or equivalent |
| Technique | ATR or Neat Liquid on Salt Plates |
| Scan Range | 4000 - 600 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Data Interpretation: Expected Absorption Bands
-
3000-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.[9]
-
~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations from the aromatic ring.[8][9]
-
~1640 cm⁻¹: C=C stretching from the five-membered ring.
-
~880-800 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
Confirmatory Strategy: A Triangulation Approach
No single technique can provide absolute identification without ambiguity. The strength of this analytical guide lies in the integration of orthogonal data.
Caption: Logical workflow for the integrated identification of the target compound.
A conclusive identification is achieved only when all three techniques provide consistent and mutually supportive data:
-
GC-MS confirms the molecular weight and a plausible fragmentation pattern.
-
FTIR confirms the expected chemical bonds and functional groups.
-
NMR provides the definitive and unambiguous structural map of the molecule.
This integrated approach ensures the highest level of scientific integrity and is a self-validating system for the identification of 2,4,6-trimethyl-1H-indene.
References
- Vertex AI Search. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved January 14, 2026.
- Vertex AI Search. (n.d.). H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. Retrieved January 14, 2026.
-
NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved January 14, 2026, from [Link]
-
American Chemical Society. (2025). Benchmark FTIR spectra of substituted ketenes in argon matrices. Retrieved January 14, 2026, from [Link]
- (n.d.). III Analytical Methods. Retrieved January 14, 2026.
-
ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved January 14, 2026, from [Link]
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0327637). Retrieved January 14, 2026.
-
SpectraBase. (n.d.). 1H-Indene - Optional[FTIR] - Spectrum. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
- Asian Journal of Applied Sciences. (2018). FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal. Retrieved January 14, 2026.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 14, 2026.
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
-
tradeKorea.com. (n.d.). 2,4,6-Trimethyl-1H-indene. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). 1H-Indene, 1,1,3-trimethyl-. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved January 14, 2026, from [Link]
-
NIH. (2024). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Retrieved January 14, 2026, from [Link]
-
NIH. (n.d.). (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline. Retrieved January 14, 2026, from [Link]
- RSIS International. (2025). Phytochemical Screening and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Fermented Maize Aqueous Extract of Enantia Chlorantha Stem Bark. Retrieved January 14, 2026.
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 14, 2026, from [Link]
- Pharmacognosy Research. (n.d.).
-
PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 14, 2026, from [Link]
Sources
- 1. Indene synthesis [organic-chemistry.org]
- 2. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. 1H-Indene, 2,3-dihydro-1,1,6-trimethyl- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 2,4,6-Trimethyl-1H-indene for Advanced Synthesis
Introduction: The 2,4,6-Trimethyl-1H-indene Scaffold
The indene framework is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1][2][3] Substituted indenes, in particular, serve as versatile precursors for catalysts and complex molecular architectures.[1] The subject of this guide, 2,4,6-trimethyl-1H-indene, presents a unique synthetic platform. The strategic placement of three electron-donating methyl groups significantly modulates the electronic and steric properties of the indene core, offering distinct opportunities for selective functionalization.
This document provides a comprehensive guide to the key derivatization strategies for 2,4,6-trimethyl-1H-indene. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to make informed decisions for designing complex synthetic pathways. The protocols described herein are designed to be robust and adaptable, serving as a foundational resource for the synthesis of novel indene-based compounds.
Core Reactivity Analysis
The synthetic utility of 2,4,6-trimethyl-1H-indene is dictated by three primary reactive zones. Understanding their distinct characteristics is paramount for achieving regioselective derivatization.
-
The C1 Methylene Protons: The protons at the C1 position are allylic and reside on a carbon adjacent to an aromatic ring. They exhibit significant acidity (pKa ≈ 20 in DMSO for indene) because their removal via deprotonation results in the formation of a highly stable, planar, and aromatic 6π-electron indenyl anion. This is the most common site for initial functionalization via deprotonation-alkylation strategies.
-
The C3 Vinylic Position: While less reactive than the C1 position, the C3 position can participate in reactions, particularly metal-catalyzed processes. Iron-catalyzed alkylations, for instance, have shown high selectivity for the C3 position of the parent indene.
-
The Aromatic Ring (C5 and C7 Positions): The benzene portion of the indene is activated towards Electrophilic Aromatic Substitution (EAS) by the fused five-membered ring and, crucially, by the C4 and C6 methyl groups. These electron-donating groups increase the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.[4][5] Regioselectivity will be directed to the C5 and C7 positions, with steric hindrance playing a key role in the product distribution.
Derivatization Strategy I: C1-Functionalization via the Indenyl Anion
The most direct and widely used method for derivatizing the indene core is through the formation of the indenyl anion, a potent nucleophile. This approach allows for the introduction of a vast array of alkyl, acyl, and silyl groups at the C1 position.
Causality Behind Experimental Choices:
The choice of base is critical. A strong, non-nucleophilic base is required to ensure complete and rapid deprotonation without competing nucleophilic attack on the indene or the electrophile. Organolithium reagents (like n-BuLi) and metal hydrides (like NaH) are ideal. The reaction is performed under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) to prevent quenching of the highly reactive anion by moisture or oxygen. Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are preferred as they are aprotic and effectively solvate the metal cation of the base.
Workflow for C1-Functionalization
Caption: Workflow for C1-alkylation of 2,4,6-trimethyl-1H-indene.
Protocol 1: C1-Methylation of 2,4,6-Trimethyl-1H-indene
Objective: To introduce a methyl group at the C1 position, yielding 1,2,4,6-tetramethyl-1H-indene.
Materials:
-
2,4,6-Trimethyl-1H-indene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox equipment
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of Argon, add 2,4,6-trimethyl-1H-indene (e.g., 1.58 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous THF and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of a 2.5 M solution, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The solution will typically develop a deep red or orange color, indicating the formation of the indenyl anion.
-
Anion Formation: Allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C in an ice bath and stir for an additional 30 minutes to ensure complete deprotonation.
-
Electrophilic Quench: Cool the solution back down to -78 °C. Add methyl iodide (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equiv) dropwise. The characteristic color of the anion should fade upon addition.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure 1,2,4,6-tetramethyl-1H-indene.
Self-Validation:
-
TLC Analysis: Monitor reaction progress by TLC. The product should have a higher Rf value than the starting material.
-
Expected Outcome: The product is typically an oil or low-melting solid. Yields should be in the range of 80-95%.
-
Troubleshooting: If the anion color does not form, it indicates moisture in the system or inactive base. If multiple products are observed, it may suggest side reactions due to temperature fluctuations or reactive impurities.
| Electrophile | Reagent | Equiv. | Typical Yield |
| Methyl | Methyl Iodide | 1.2 | >90% |
| Benzyl | Benzyl Bromide | 1.2 | >85% |
| Acetyl | Acetyl Chloride | 1.1 | ~70-80% |
| Trimethylsilyl | TMS-Chloride | 1.1 | >95% |
Derivatization Strategy II: Electrophilic Aromatic Substitution (EAS)
The electron-rich nature of the 2,4,6-trimethyl-1H-indene aromatic ring makes it a prime candidate for EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation.[5][6] The C4 and C6 methyl groups are ortho, para-directing and strongly activating. The fused cyclopentenyl ring also acts as an activating group. This combined effect strongly activates the C7 and C5 positions. The C7 position is generally favored for substitution due to reduced steric hindrance compared to the C5 position, which is flanked by two methyl groups (C4 and C6).
Mechanism of Electrophilic Aromatic Substitution
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Cationic Polymerization of 2,4,6-trimethyl-1H-indene for the Synthesis of Novel Polyindenes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the use of 2,4,6-trimethyl-1H-indene in polymer chemistry. While direct literature on the polymerization of this specific monomer is scarce, this document leverages established principles of cationic polymerization of indene and its derivatives to propose a robust framework for the synthesis and characterization of poly(2,4,6-trimethyl-1H-indene). The protocols herein are designed to be self-validating, with explanations grounded in mechanistic causality to guide the researcher in developing novel polymeric materials.
Introduction: The Potential of Substituted Polyindenes
Indene, a bicyclic aromatic hydrocarbon, is a well-known monomer for cationic polymerization, yielding polymers with high glass transition temperatures (Tg) and thermal stability. The introduction of alkyl substituents onto the indene ring is a promising strategy for tuning the physical and chemical properties of the resulting polymers. The monomer in focus, 2,4,6-trimethyl-1H-indene, is of particular interest due to the presence of electron-donating methyl groups. These substituents are hypothesized to enhance the reactivity of the monomer in cationic polymerization by stabilizing the propagating carbocationic species. The resulting polymer, poly(2,4,6-trimethyl-1H-indene), is expected to exhibit unique solubility, thermal, and mechanical properties, making it a candidate for applications in advanced materials and specialty polymers.
Scientific Principles: Cationic Polymerization of Indene Derivatives
The polymerization of indene and its derivatives proceeds almost exclusively through a cationic mechanism. The double bond in the five-membered ring is susceptible to electrophilic attack by a cationic initiator, forming a stable indanyl carbocation. This carbocation then propagates by adding to another monomer molecule.
Key Considerations for 2,4,6-trimethyl-1H-indene:
-
Enhanced Reactivity: The three methyl groups on the aromatic ring are electron-donating, which will stabilize the positive charge on the propagating carbocation. This is expected to increase the rate of polymerization compared to unsubstituted indene.
-
Living Polymerization Potential: By carefully selecting the initiator and reaction conditions, a "living" cationic polymerization of 2,4,6-trimethyl-1H-indene may be achievable.[1][2][3] This would allow for precise control over the polymer's molecular weight and the synthesis of block copolymers.
-
Chain Transfer: Chain transfer reactions are a common challenge in cationic polymerization and can limit the achievable molecular weight.[4] These reactions can occur to the monomer or solvent. Low temperatures are typically employed to suppress chain transfer.
Experimental Workflow: Synthesis of Poly(2,4,6-trimethyl-1H-indene)
The following diagram outlines the general workflow for the cationic polymerization of 2,4,6-trimethyl-1H-indene.
Sources
Introduction: The Indene Scaffold and the Influence of Substitution
An Application Note Exploring the Reaction Mechanism of 2,4,6-trimethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Indene is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a core component in various bioactive compounds and as a ligand in organometallic catalysis.[1] The reactivity of the indene system is complex, featuring characteristics of both aromatic and non-aromatic systems. A key feature is the acidity of the methylene protons at the C1 position (pKa ≈ 20 in DMSO), which upon deprotonation yields a stable indenyl anion with aromatic character.[1]
The introduction of substituents onto the indene core dramatically modulates its electronic properties and, consequently, its chemical reactivity. This application note explores the predicted reaction mechanisms of 2,4,6-trimethyl-1H-indene, a less-studied derivative. By analyzing the electronic and steric effects of the three methyl groups, we can predict its behavior in key organic transformations. The methyl group at the C2 position influences the reactivity of the five-membered ring, while the methyl groups at the C4 and C6 positions primarily affect the aromatic sextet.
Predicted Reactivity and Mechanistic Considerations
The presence of methyl groups, which are electron-donating through an inductive effect, generally increases the electron density of the ring system.[2] This has a dual effect: it enhances the reactivity of the aromatic ring towards electrophilic substitution and can influence the stability of charged intermediates.
Acidity and Formation of the Indenyl Anion
The protons on the C1 carbon of the indene ring are acidic due to the formation of a stable, aromatic indenyl anion upon deprotonation. The 2-methyl group in 2,4,6-trimethyl-1H-indene is expected to have a minor electronic influence on the acidity of the C1 protons. The primary driver for deprotonation remains the formation of the aromatic cyclopentadienyl anion fused to the benzene ring.
The formation of the indenyl anion is a gateway to a wide range of functionalization reactions at the C1 position, as the anion is a potent nucleophile.
Caption: Potential pathways for electrophilic aromatic substitution on 2,4,6-trimethyl-1H-indene.
Experimental Protocols
The following protocols are proposed based on general methodologies for the synthesis and reaction of substituted indenes. [1][3]Researchers should perform appropriate safety assessments before conducting any experiment.
Protocol 1: Synthesis of 2,4,6-trimethyl-1H-indene
This proposed synthesis involves a Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) followed by intramolecular cyclization, reduction, and dehydration.
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 1,3,5-trimethylbenzene (1.0 eq) and propionyl chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by pouring it slowly onto crushed ice with concentrated HCl.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting propiophenone derivative by column chromatography.
Step 2: Intramolecular Cyclization to the Indanone
-
The purified propiophenone derivative can be cyclized using a strong acid catalyst such as polyphosphoric acid (PPA).
-
Heat the ketone in PPA at 80-100 °C for 2-4 hours.
-
Cool the mixture and pour it onto ice.
-
Extract the indanone product with a suitable solvent (e.g., toluene), wash, dry, and concentrate.
-
Purify by chromatography or crystallization to yield 2,4,6-trimethyl-1-indanone.
Step 3: Reduction and Dehydration
-
Reduce the indanone to the corresponding indanol using a reducing agent like sodium borohydride in methanol.
-
After completion, quench the reaction, remove the solvent, and extract the indanol.
-
Dehydrate the crude indanol by heating with a catalytic amount of a mild acid (e.g., oxalic acid or p-toluenesulfonic acid) in a solvent such as toluene, using a Dean-Stark apparatus to remove water.
-
After dehydration is complete, wash the organic layer, dry, and concentrate.
-
Purify the final product, 2,4,6-trimethyl-1H-indene, by vacuum distillation or column chromatography.
Caption: Proposed synthetic workflow for 2,4,6-trimethyl-1H-indene.
Protocol 2: Deprotonation and Alkylation of 2,4,6-trimethyl-1H-indene
This protocol describes the functionalization at the C1 position via the indenyl anion.
-
Dissolve 2,4,6-trimethyl-1H-indene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise. A color change should be observed, indicating the formation of the indenyl anion.
-
Stir the solution at -78 °C for 30 minutes.
-
Add the desired electrophile (e.g., methyl iodide, 1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the 1-alkylated product by column chromatography.
Data Summary
The following table summarizes the predicted effects of the methyl substituents on the reactivity of 2,4,6-trimethyl-1H-indene.
| Feature | Predicted Influence of Methyl Groups | Rationale |
| Acidity of C1-H | Minor electronic effect | The stability of the resulting aromatic indenyl anion is the dominant factor. [1] |
| Reactivity towards Electrophilic Aromatic Substitution | Highly activated | The 4- and 6-methyl groups are electron-donating, increasing the nucleophilicity of the benzene ring. [2] |
| Regioselectivity of Electrophilic Aromatic Substitution | Favors C5 and C7 positions | These positions are electronically activated by the ortho and para directing effects of the 4- and 6-methyl groups. [2] |
| Reactivity of the C2=C3 Double Bond | Potentially increased reactivity towards electrophiles | The 2-methyl group can stabilize a potential carbocation intermediate at C3. |
Conclusion
While specific literature on the reaction mechanism of 2,4,6-trimethyl-1H-indene is scarce, a thorough understanding of the fundamental principles of organic chemistry allows for robust predictions of its reactivity. The electron-donating methyl groups are expected to enhance the reactivity of the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the C5 and C7 positions. The inherent acidity of the indene system remains a key feature, providing a reliable pathway for functionalization at the C1 position. The protocols and mechanistic insights provided in this note serve as a valuable guide for researchers aiming to explore the chemistry of this and related substituted indenes in the context of drug discovery and materials science.
References
-
Crunch Chemistry. (2025, September 23). Explaining the reactivity of substituted benzenes. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of indenes. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011, December 29). Synthetic approaches to multifunctional indenes. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-trimethyl-1H-indene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethyl-1H-indene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this multi-step synthesis and ultimately improve your product yield.
Introduction to the Synthetic Strategy
The synthesis of 2,4,6-trimethyl-1H-indene is a multi-step process that requires careful control of reaction conditions to manage sterically hindered intermediates and prevent the formation of byproducts. The most practical and commonly referenced approach involves a three-stage synthesis, which will be the focus of this guide:
-
Stage 1: Friedel-Crafts Acylation of mesitylene to produce 2,4,6-trimethylpropiophenone.
-
Stage 2: Intramolecular Cyclization via a Friedel-Crafts alkylation to form 4,6-dimethyl-1-indanone.
-
Stage 3: Grignard Reaction & Dehydration to introduce the final methyl group and form the indene double bond, yielding 2,4,6-trimethyl-1H-indene.
This guide is structured to provide a logical workflow, with each stage containing a detailed protocol, a troubleshooting guide in a question-and-answer format, and relevant visualizations.
Stage 1: Friedel-Crafts Acylation of Mesitylene
The initial step involves the acylation of mesitylene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2,4,6-trimethylpropiophenone. The high activation of the mesitylene ring by the three methyl groups facilitates this reaction; however, steric hindrance can influence the reaction's efficiency.
Experimental Protocol: Synthesis of 2,4,6-trimethylpropiophenone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of mesitylene (1.0 eq) and propionyl chloride (1.1 eq) in the same dry solvent to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting & FAQs: Stage 1
Q1: My reaction yield is low, and I have a significant amount of unreacted mesitylene. What could be the issue?
A1: Low conversion is often due to inactive catalyst or insufficient reaction time.
-
Catalyst Inactivation: Aluminum chloride is extremely hygroscopic. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Exposure to atmospheric moisture will significantly reduce its catalytic activity.
-
Reaction Time/Temperature: While the reaction is typically initiated at 0 °C to control the initial exotherm, allowing it to proceed at room temperature for a sufficient duration is crucial. Monitor the reaction by TLC until the starting material is consumed. A slight increase in temperature (e.g., gentle reflux in DCM) can sometimes drive the reaction to completion, but be cautious of potential side reactions.
Q2: I am observing the formation of multiple products in my TLC analysis. What are these byproducts and how can I avoid them?
A2: The formation of multiple products can be attributed to di-acylation or isomerization.
-
Di-acylation: Although sterically hindered, mesitylene can undergo di-acylation, especially with an excess of propionyl chloride and catalyst. Ensure you are using the correct stoichiometry. Adding the mesitylene/propionyl chloride mixture to the catalyst suspension can sometimes favor mono-acylation.
-
Isomerization: Under strong Lewis acid conditions, there is a small possibility of methyl group migration on the aromatic ring, leading to isomeric products. Maintaining a lower reaction temperature can help minimize this.
Q3: The work-up procedure is difficult, with the formation of a thick emulsion. How can I improve the phase separation?
A3: The hydrolysis of the aluminum chloride complex can be vigorous and lead to emulsions.
-
Slow Quenching: Add the reaction mixture to the ice/HCl mixture very slowly with vigorous stirring.
-
Additional Solvent: Adding more organic solvent (DCM) during the work-up can help to break up emulsions.
-
Brine Wash: A thorough wash with a saturated sodium chloride (brine) solution after the initial aqueous washes can aid in phase separation.
Stage 2: Intramolecular Friedel-Crafts Cyclization
This step involves an intramolecular Friedel-Crafts alkylation of the 2,4,6-trimethylpropiophenone to form the five-membered ring of 4,6-dimethyl-1-indanone. This is typically achieved using a strong acid catalyst.
Experimental Protocol: Synthesis of 4,6-dimethyl-1-indanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 2,4,6-trimethylpropiophenone (1.0 eq) from Stage 1.
-
Catalyst Addition: Add polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) to the ketone. The amount of acid should be sufficient to ensure good mixing and act as both the catalyst and solvent.
-
Reaction Conditions: Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like ether or ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Troubleshooting & FAQs: Stage 2
Q1: The cyclization is not proceeding to completion, and I am recovering the starting ketone. What can I do?
A1: Incomplete cyclization is often a result of insufficient acid strength or deactivation of the catalyst.
-
Catalyst Choice: Polyphosphoric acid can vary in its P₂O₅ content, which affects its efficacy. Using a high-P₂O₅ content PPA or freshly prepared Eaton's reagent is recommended for this type of intramolecular acylation.[1]
-
Temperature and Time: Ensure the reaction is heated to the optimal temperature. If the reaction is sluggish at 80 °C, a gradual increase to 100 °C may be necessary. Extend the reaction time and monitor by TLC.
Q2: I am getting a dark, tarry reaction mixture that is difficult to work with. What is causing this?
A2: Polymerization and other side reactions promoted by strong acids at elevated temperatures can lead to charring.
-
Temperature Control: Avoid excessively high temperatures. Maintain the reaction temperature within the recommended range.
-
Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed, as this can lead to product degradation.
Stage 3: Grignard Reaction and Dehydration
In this final stage, a Grignard reaction is used to add the final methyl group to the ketone, forming a tertiary alcohol (2,4,6-trimethyl-1-indanol). This intermediate is then dehydrated under acidic conditions to yield the final product, 2,4,6-trimethyl-1H-indene.
Experimental Protocol: Synthesis of 2,4,6-trimethyl-1H-indene
-
Grignard Reaction:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the methyl Grignard reagent (methylmagnesium bromide or iodide) in anhydrous diethyl ether or THF.
-
Addition: Cool the Grignard reagent to 0 °C. Dissolve the 4,6-dimethyl-1-indanone (1.0 eq) from Stage 2 in anhydrous ether or THF and add it dropwise to the Grignard reagent.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench by slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with ether, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain the crude 2,4,6-trimethyl-1-indanol.
-
-
Dehydration:
-
Setup: Dissolve the crude indanol in a suitable solvent such as toluene or benzene in a flask equipped with a Dean-Stark trap and a reflux condenser.
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Work-up and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The final product, 2,4,6-trimethyl-1H-indene, can be purified by vacuum distillation or column chromatography.
-
Troubleshooting & FAQs: Stage 3
Q1: The Grignard reaction is giving a low yield of the tertiary alcohol, and I am recovering the starting indanone. Why is this happening?
A1: This is a classic problem with sterically hindered ketones. The Grignard reagent can act as a base, causing enolization of the ketone instead of nucleophilic addition.[2][3]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the reaction mixture before the addition of the ketone can be highly effective. The in-situ formation of a more oxophilic and less basic organocerium reagent favors the desired 1,2-addition.[2]
-
Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared and properly titrated to know its exact concentration.
-
Reaction Temperature: While higher temperatures can sometimes overcome steric hindrance, they can also favor enolization. It is often better to use chemical additives like CeCl₃ at lower temperatures.
Q2: During the Grignard reaction, I am observing the formation of a secondary alcohol instead of the expected tertiary alcohol. What is causing this reduction?
A2: If your Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone via a Meerwein-Ponndorf-Verley (MPV) type mechanism.[4]
-
Choice of Grignard Reagent: For the synthesis of 2,4,6-trimethyl-1H-indene, you should be using a methyl Grignard reagent (e.g., methylmagnesium bromide), which does not have β-hydrogens and thus cannot cause this side reaction.
Q3: The dehydration step is producing a mixture of isomeric indenes or polymeric material. How can I improve the selectivity?
A3: The conditions for dehydration need to be carefully controlled to avoid unwanted side reactions.
-
Milder Acid Catalyst: Using a milder acid catalyst like p-toluenesulfonic acid is often preferable to strong mineral acids like sulfuric acid, which can cause charring and polymerization.[5]
-
Efficient Water Removal: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the alkene product and prevent the reverse reaction.
-
Temperature and Time: Use the minimum temperature required for reflux and efficient water removal. Prolonged heating in the presence of acid can lead to isomerization of the double bond or polymerization of the indene product.
Data Presentation and Visualization
Summary of Reagents and Expected Yields
| Stage | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Mesitylene | Propionyl chloride, AlCl₃ | 2,4,6-trimethylpropiophenone | 70-85 |
| 2 | 2,4,6-trimethylpropiophenone | Polyphosphoric acid | 4,6-dimethyl-1-indanone | 65-80 |
| 3 | 4,6-dimethyl-1-indanone | CH₃MgBr, p-TsOH | 2,4,6-trimethyl-1H-indene | 75-90 |
Reaction Workflow Diagram
Caption: Overall synthetic workflow for 2,4,6-trimethyl-1H-indene.
Troubleshooting Logic Diagram: Grignard Reaction
Caption: Troubleshooting logic for the Grignard reaction stage.
References
-
Parui, N., Mandal, T., & Dash, J. (2020). Rapid Access to Substituted Indenones through Grignard Reaction and Its Application in the Synthesis of Fluorenones Using Ring Closing Metathesis. Asian Journal of Organic Chemistry, 9(5), 753-757. [Link]
-
Taktouk, S., Kraiem, J. B., & Amri, H. (2006). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 36(15), 2143-2149. [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. [Link]
-
de Parrodi, C. A., Juaristi, E., & Quian, Y. (2001). Regioselective Synthesis of Indanones. Synthetic Communications, 31(24), 3793-3800. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Substituted Indene Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
PrepChem. (n.d.). Synthesis of indanol. [Link]
-
PlumX Metrics. (2015). Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts. [Link]
-
Semantic Scholar. (2015). Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Beilstein-Institut. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. [Link]
-
NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubChem. (n.d.). 1,1,3-Trimethyl-1H-indene. [Link]
- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. [Link]
-
Beilstein-Institut. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
MDPI. (2021). Towards Efficient Acidic Catalysts via Optimization of SO3H-Organosilane Immobilization on SBA-15 under Increased Pressure: Potential Applications in Gas and Liquid Phase Reactions. [Link]
-
Arkivoc. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
-
ResearchGate. (n.d.). One-pot, microwave-assisted synthesis of polymethylene-bridged bis(1H-1,2,4-triazol-5(3)-amines) and their tautomerism. [Link]
-
TSFX. (n.d.). Formation of Alkenes from Alcohols by Dehydration - ELIMINATION. [Link]
-
Chemguide. (n.d.). dehydration of alcohols. [Link]
-
Khan Academy. (n.d.). Dehydration of alcohols (video). [Link]
-
YouTube. (2014). Dehydration of Secondary and Tertiary Alcohols. [Link]
Sources
Technical Support Center: Synthesis of Polysubstituted Indenes
Welcome to the technical support center for the synthesis of polysubstituted indenes. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of constructing these valuable molecular scaffolds. Polysubstituted indenes are crucial frameworks in pharmaceuticals, such as the anti-inflammatory drug Sulindac, and advanced functional materials.[1][2] However, their synthesis is often fraught with challenges, from controlling regioselectivity to managing product instability.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why specific problems occur and how to solve them. We will explore the nuanced chemistry of the indene core to empower you to troubleshoot your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental challenges and strategies in polysubstituted indene synthesis.
Q1: What makes the synthesis of polysubstituted indenes particularly challenging?
The synthesis of multiply substituted indenes is notably more complex than that of many common heteroaromatic systems like indoles, a difficulty rooted in several factors.[3][4]
-
Complex Reaction Chemistry: The chemistry of indenes is inherently intricate. The system can behave as a non-aromatic carbocycle, but the resulting indenyl anion possesses aromatic character, which can modulate reaction pathways in complex ways.[3][4]
-
Isomerization and Stability: The indene core has two common isomers (1H-indene and 2H-indene) and substituted derivatives can readily isomerize. The final product may also be prone to polymerization, especially if not handled correctly.[1]
-
Control of Regioselectivity: Achieving a specific substitution pattern is a major hurdle. Many synthetic routes produce mixtures of isomers that are difficult to separate, requiring careful selection of starting materials and reaction conditions to direct the cyclization and functionalization steps.[5][6] Planning the order of substituent introduction is critical and must account for the directing effects of existing groups.[5][6][7]
-
Limited General Methods: While numerous methods exist, many are substrate-specific. A synthetic route that works well for one substitution pattern may fail entirely for another, necessitating extensive optimization.[3]
Q2: What are the principal synthetic strategies for constructing the polysubstituted indene framework?
Several core strategies are employed, each with its own set of advantages and challenges. The choice depends heavily on the desired substitution pattern and the availability of starting materials.
-
Intramolecular Cyclizations: This is the most common approach.
-
Aldol-Type Condensation of Indanones: A classical and effective route involves the reaction of a substituted indanone with an organometallic reagent (e.g., a lithium enolate) followed by acid-catalyzed dehydration.[3] This method is powerful but sensitive to the choice of base and dehydration conditions.[3]
-
Acid-Catalyzed Cyclization of Dienes: Diaryl- or alkyl-aryl-1,3-dienes can be cyclized using a Brønsted acid like trifluoromethanesulfonic acid (TfOH) under mild conditions to afford indenes in good yields.[8] The mechanism involves the formation of a stable benzylic carbocation.[8]
-
Transition Metal-Catalyzed Cycloisomerization: A variety of metal catalysts (Rh, Ru, Pt, Fe, Pd, Au) can promote the cyclization of substrates like 1-alkyl-2-ethynylbenzenes or arylallenes.[9][10][11] These methods often offer high atom economy and milder conditions but can require specialized ligands and careful catalyst selection.
-
-
Annulation and Cycloaddition Reactions:
-
[3+2] Annulation: Ruthenium(II)-catalyzed [3+2] annulation of aryl ketones with internal alkynes can build the indene core, sometimes as part of a one-pot synthesis to create complex polycyclic skeletons like spirofluorene-indenes.[12]
-
Diels-Alder Reactions: While less common for direct polysubstituted indene synthesis, specific Diels-Alder strategies can be tailored to construct the bicyclic framework.[9]
-
Q3: How does the substitution pattern on my starting materials influence the reaction outcome?
Substituents play a commanding role in the success of an indene synthesis, influencing both reaction rate and regioselectivity.
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring of a precursor (e.g., in an acid-catalyzed cyclization) can stabilize the carbocation intermediate, facilitating the reaction.[8] Conversely, strong electron-withdrawing groups (EWGs) can deactivate the ring, making cyclization difficult or impossible under standard conditions.[5][13]
-
Steric Hindrance: Bulky substituents can physically block the desired site of cyclization, leading to low yields or the formation of unexpected isomers.[5] This is a critical consideration in retrosynthetic analysis.
-
Directing Effects: In multi-step syntheses where substituents are added sequentially, the ortho-, para-, or meta-directing nature of existing groups is paramount. An incorrect reaction order can lead to the wrong isomer entirely.[6][7] For example, introducing a meta-directing nitro group too early can prevent a subsequent Friedel-Crafts reaction.[13]
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides a systematic, cause-and-effect approach to solving common problems encountered during the synthesis of polysubstituted indenes.
Problem 1: Low or No Yield of Desired Product
Q: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
Low yield is a multifaceted problem. A logical, step-by-step diagnosis is essential. The following decision tree illustrates a typical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
In-depth Explanation:
-
Reagent and Solvent Integrity: Many indene syntheses, particularly those involving organometallics or sensitive catalysts, are highly intolerant of moisture and oxygen.
-
Causality: Lithium enolates used in aldol-type condensations are strong bases and will be quenched by water.[3] Transition metal catalysts can be poisoned or oxidized.
-
Solution: Ensure all solvents are rigorously dried using standard techniques (e.g., distillation from sodium/benzophenone or passing through activated alumina). Use freshly opened or purified reagents. Run reactions under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Conditions (Temperature, Time, Catalyst):
-
Causality: The energy barrier for C-C bond formation and cyclization can be significant. Reaction outcomes are often critically dependent on temperature and pressure.[14][15][16] For catalyzed reactions, the choice of catalyst is crucial. For instance, in a Brønsted acid-catalyzed cyclization, TfOH often outperforms other acids.[8]
-
Solution: Systematically screen reaction parameters. Set up parallel reactions to test different temperatures, catalysts, or acid promoters. For example, some metal-catalyzed cycloisomerizations work at room temperature, while others require heat.[9][10]
-
-
Mechanism and Substrate Suitability:
-
Causality: The electronic nature of your substrate may be incompatible with the chosen mechanism. A Friedel-Crafts type cyclization will fail if the aromatic ring is heavily deactivated by electron-withdrawing groups.[7][13] Similarly, some substrates have a propensity for undesired side reactions, such as spirocyclization, if they contain a suitable leaving group.[4]
-
Solution: Re-examine your synthetic plan. If your substrate is deactivated, you may need to change the synthetic order or use a more powerful catalytic system. If side reactions are occurring, consider protecting the reactive group or redesigning the substrate to disfavor the unwanted pathway.
-
Problem 2: Poor Regioselectivity and Isomer Formation
Q: My reaction produces a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
Controlling regioselectivity is a central challenge. The strategy depends on the type of reaction.
-
For Acid-Catalyzed Cyclizations:
-
Causality: The reaction proceeds via a carbocation intermediate. The initial protonation will occur to form the most stable carbocation (e.g., a benzylic carbocation).[8] The subsequent intramolecular electrophilic attack will be governed by the directing effects of existing substituents on the aromatic ring.
-
Solution: Choose starting materials where electronic and steric factors strongly favor one outcome. For example, in the cyclization of an unsymmetrical 1,3-diene, a bulky group or a strongly directing group can steer the reaction to a single product.[8]
-
-
For Transition Metal-Catalyzed Reactions:
-
Causality: Regioselectivity is often controlled by the choice of ligand on the metal center. The ligand's steric and electronic properties influence how the substrate coordinates to the metal and the subsequent migratory insertion or reductive elimination steps.
-
Solution: Perform ligand screening. For a given metal (e.g., Rhodium, Palladium), test a variety of phosphine or N-heterocyclic carbene (NHC) ligands to identify one that provides the desired selectivity.[10]
-
-
General Strategies:
-
Blocking Groups: In some cases, a temporary "blocking group" can be installed to prevent reaction at an undesired position. This group is then removed in a later step.
-
Retrosynthetic Re-evaluation: The most robust solution is often to redesign the synthesis. Carefully planning the order of bond formations based on established principles of physical organic chemistry is key.[6][7]
-
Problem 3: Product Instability and Side Reactions
Q: My indene product seems to decompose or polymerize upon isolation. What can I do to prevent this?
Indenes can be sensitive molecules, particularly to acid, air, and heat.
-
Polymerization:
-
Causality: The double bond in the five-membered ring of indene can undergo polymerization, often initiated by trace acid or radical initiators.[1]
-
Solution:
-
Neutralize Thoroughly: During workup, ensure all acidic catalysts or reagents are completely neutralized with a mild base (e.g., aqueous sodium bicarbonate solution).
-
Minimize Heat: Concentrate the product solution at reduced pressure and low temperature (rotary evaporator with a cool water bath). Avoid heating during purification if possible.
-
Store Properly: Store the purified indene under an inert atmosphere, in the dark, and at low temperature (in a freezer) to inhibit polymerization. Adding a radical inhibitor like BHT (butylated hydroxytoluene) can also be effective for long-term storage.
-
-
-
Isomerization/Decomposition:
-
Causality: The protons on the five-membered ring of indene are unusually acidic (pKa ≈ 20 in DMSO), making the molecule susceptible to base-catalyzed isomerization.[3][4] Some polysubstituted indenes can be unstable on silica gel during column chromatography.
-
Solution:
-
Use Deactivated Silica: If you suspect decomposition on silica gel, try using silica that has been deactivated by treatment with a base like triethylamine.[2] You can prepare this by adding ~1% triethylamine to your column chromatography eluent.
-
Alternative Purification: Consider alternative purification methods like preparative thin-layer chromatography (prep-TLC), crystallization, or preparative HPLC on a C18 column if column chromatography is problematic.[17]
-
-
Problem 4: Purification Difficulties
Q: I'm struggling to separate my polysubstituted indene from starting materials or byproducts. What are the most effective purification strategies?
Purification is a common bottleneck, especially when dealing with isomeric products or byproducts with similar polarity.[5][17]
-
Column Chromatography Optimization:
-
Causality: Standard solvent systems (e.g., hexanes/ethyl acetate) may not provide sufficient resolution for compounds with very similar polarities.
-
Solution:
-
Solvent System Screening: Systematically test different solvent systems using analytical TLC. Try eluents with different selectivities, such as dichloromethane/hexanes or toluene-based systems.[17]
-
Slow Gradient: Use a very shallow, slow gradient during elution rather than a steep one. This can significantly improve the separation of closely-eluting spots.[17]
-
High-Performance Flash Chromatography: Automated flash chromatography systems allow for finer control over gradients and the use of high-resolution columns, which can resolve difficult mixtures.
-
-
-
Crystallization:
-
Causality: If your product is a solid, crystallization can be an excellent method for achieving high purity, as it selects for a single compound to be incorporated into the crystal lattice.
-
Solution: Screen a wide range of solvents and solvent pairs (e.g., methanol, ethanol, hexanes/ethyl acetate, dichloromethane/pentane) to find conditions that yield high-quality crystals. Even if an initial crystallization attempt leaves some impurity, repeated crystallization can often lead to a highly pure sample.[17]
-
-
Preparative HPLC:
-
Causality: For high-value materials or extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution.
-
Solution: Reverse-phase (C18) or normal-phase columns can be used. This method is often the last resort for separating stubborn isomers but is highly effective.[17]
-
Part 3: Key Experimental Protocols
These protocols are provided as illustrative examples. Researchers must adapt them based on their specific substrates and consult the original literature.
Protocol 1: Synthesis of a (5-Nitro-3-indenyl)acetamide via Aldol-Type Condensation
This protocol is adapted from the synthesis of key intermediates for multifunctional indenes and demonstrates the aldol condensation/dehydration strategy.[3]
Reaction Scheme:
Materials:
-
5-Nitroindan-1-one
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)
-
N,N-Dimethylacetamide, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene, anhydrous
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and freshly distilled diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise via syringe. Stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).
-
Add N,N-dimethylacetamide dropwise to the LDA solution and stir for another 1 hour at -78 °C to form the lithium enolate.
-
-
Aldol-Type Reaction:
-
In a separate flame-dried flask, dissolve the 5-nitroindan-1-one in anhydrous THF.
-
Slowly transfer the indanone solution via cannula to the lithium enolate solution at -78 °C.
-
Monitor the reaction by TLC until the starting indanone is consumed.
-
-
Dehydration and Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate indanol.
-
Dissolve the crude indanol in anhydrous toluene. Add a catalytic amount of p-TsOH·H₂O.
-
Fit the flask with a Dean-Stark apparatus and reflux the solution until no more water is collected. The original authors note that a long dehydration time may be necessary for optimal results.[3]
-
Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the target indenylacetamide.
-
Causality Note: The use of a strong, non-nucleophilic base like LDA is critical for the efficient deprotonation of the acetamide without competing side reactions.[3] The dehydration step is essential to form the final indene double bond.
Protocol 2: Brønsted Acid-Catalyzed Cyclization of a 1,4-Diaryl-1,3-diene
This protocol is a general representation based on the method developed by Lee and coworkers.[8]
Reaction Scheme:
Materials:
-
Substituted 1,4-diaryl-1,3-diene
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under a nitrogen atmosphere, add the 1,4-diaryl-1,3-diene substrate.
-
Dissolve the substrate in anhydrous DCM.
-
-
Catalyst Addition and Reaction:
-
Add trifluoromethanesulfonic acid (TfOH, typically 5 mol%) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reactions are often complete within a few hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure polysubstituted indene.
-
Mechanistic Insight: The reaction is initiated by the Markovnikov protonation of a double bond by the strong Brønsted acid (TfOH), which selectively forms the most stable benzylic carbocation. This intermediate then undergoes an intramolecular Friedel-Crafts-type cyclization onto the adjacent aromatic ring, followed by deprotonation to regenerate the catalyst and form the indene product.[8]
Caption: Simplified mechanism of acid-catalyzed indene formation.
References
-
Mebel, A. M., et al. (2017). Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. The Journal of Physical Chemistry A. [Link]
-
Mebel, A. M., et al. (2017). Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. PubMed. [Link]
-
Mebel, A. M., et al. (2017). Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. OSTI.GOV. [Link]
-
Mebel, A. M., et al. (2017). Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. ResearchGate. [Link]
-
Wikipedia. (n.d.). Indene. [Link]
-
Abás, S., et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry. [Link]
-
Abás, S., et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Organic Chemistry Portal. [Link]
-
Barroso, S., et al. (2024). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters. [Link]
-
Boufroura, H., et al. (2015). Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. [Link]
-
Eom, D., et al. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Chemistry Portal. [Link]
-
Wang, C., et al. (2021). Synthesis of polysubstituted arenes through organocatalytic benzannulation. Royal Society of Chemistry. [Link]
-
Barroso, S., et al. (2024). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. ACS Publications. [Link]
-
ResearchGate. (n.d.). Synthesis indene derivatives via C−H activation. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of indene 126 and reaction mechanism. ResearchGate. [Link]
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Liu, C-R., et al. (2012). Ferric chloride-catalyzed C–N bond cleavage for the cyclization of arylallenes leading to polysubstituted indenes. Chemical Communications. [Link]
-
Wang, H., et al. (2015). One-Pot Synthesis of Polysubstituted Spirofluorene-Indene via Ru(II)-Catalyzed [3 + 2] Annulation and Intramolecular Friedel-Crafts Cyclization. PubMed. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. ResearchGate. [Link]
-
ALLEN JEE. (2023). Purification Technique, Qualitative & Quantitative Analysis + Optical Isomerism ONE SHOT. YouTube. [Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Fiveable. [Link]
-
Engle, K. M., et al. (2011). The aromatic ene reaction. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. NC State University Libraries. [Link]
-
Paterson, I., & Lam, N. Y. S. (2018). Challenges and Discoveries in the Total Synthesis of Complex Polyketide Natural Products. The Journal of Antibiotics. [Link]
-
Donck, S., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
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- 3. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthetic approaches to multifunctional indenes [beilstein-journals.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Indene synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Synthesis of Polysubstituted Spirofluorene-Indene via Ru(II)-Catalyzed [3 + 2] Annulation and Intramolecular Friedel-Crafts Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 16. Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4,6-trimethyl-1H-indene
Welcome to the technical support center for the purification of 2,4,6-trimethyl-1H-indene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Challenges in Purifying 2,4,6-trimethyl-1H-indene
2,4,6-trimethyl-1H-indene, like many substituted indenes, can be prone to isomerization, oxidation, and polymerization, especially when impure or under harsh conditions. The potential for these side reactions necessitates careful handling and a well-designed purification strategy. Common impurities often stem from the synthetic route used and can include unreacted starting materials, catalysts, isomers, and byproducts such as indanes (the hydrogenated form) or indanones (the oxidized form).[1][2]
II. Troubleshooting Guide: A-Q&A Approach
This section directly addresses specific issues you may encounter during your experiments.
Question 1: My crude 2,4,6-trimethyl-1H-indene is a dark-colored oil. What are the likely impurities and what is the first purification step I should take?
Answer: A dark coloration in crude 2,4,6-trimethyl-1H-indene typically suggests the presence of polymeric or oxidized species. Indenes are known to be susceptible to air oxidation and polymerization, which can be accelerated by heat and light.[3]
-
Initial Step: Acid-Base Washing. Before proceeding to more rigorous purification methods, it is advisable to perform a liquid-liquid extraction. Dissolve your crude product in a nonpolar organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.
-
Follow this with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Finally, wash with brine to remove the bulk of the water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
This initial cleanup should remove many polar impurities and can sometimes lighten the color of your product.
Question 2: I am considering distillation for purification. What are the key considerations and potential pitfalls?
Answer: Distillation is a powerful technique for purifying liquids, but for a thermally sensitive compound like 2,4,6-trimethyl-1H-indene, it must be approached with caution.
-
Vacuum Distillation is Essential: Due to the relatively high boiling point of substituted indenes, atmospheric distillation is not recommended as it can lead to decomposition and polymerization.[5] Vacuum distillation lowers the boiling point, allowing for purification at a lower, less destructive temperature.
-
Potential for Isomerization: At elevated temperatures, even under vacuum, there is a risk of the double bond migrating from the 1-position. It is crucial to keep the distillation temperature as low as possible.
-
Inert Atmosphere: The distillation apparatus should be thoroughly purged with an inert gas like nitrogen or argon to prevent oxidation.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column to improve separation efficiency. Ensure all glassware is dry.
-
Inert Atmosphere: Flush the system with nitrogen or argon.
-
Distillation: Heat the distillation flask gently using a heating mantle with stirring. Collect the fractions at a reduced pressure. The exact boiling point will depend on the vacuum achieved. For unsubstituted indene, the boiling point is 181.6°C at 760 mmHg.[5] The trimethyl-substituted derivative will have a higher boiling point, but under a vacuum of 2-6 mmHg, a collection temperature in the range of 64-75°C has been reported for a similar compound.[6]
-
Product Collection: Collect the fraction that corresponds to pure 2,4,6-trimethyl-1H-indene, which should be a colorless to pale yellow liquid.[5]
-
Storage: Store the purified product under an inert atmosphere and at a low temperature (2-8°C is recommended for similar compounds) to inhibit degradation.[7]
Question 3: My product is still impure after distillation. What other techniques can I use?
Answer: If distillation does not yield a product of sufficient purity, column chromatography is the next logical step. For compounds that are solid at room temperature or can be induced to crystallize, recrystallization is also a powerful method.
-
Column Chromatography: This technique is excellent for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar eluent system is recommended. A good starting point is pure hexanes, gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).
-
-
Crystallization: If your compound is a solid or can be solidified, crystallization can be highly effective. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[8]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your impure product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Question 4: How can I assess the purity of my final product?
Answer: A combination of spectroscopic and chromatographic methods should be used to confirm the purity and identity of your 2,4,6-trimethyl-1H-indene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for structural elucidation and purity assessment. You should expect to see characteristic signals for the aromatic protons, the vinyl proton, the methylene protons, and the three methyl groups. The integration of these signals should correspond to the number of protons in each environment. Impurities will present as extra peaks.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule and can help to identify isomeric impurities.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities. The GC will separate the components of your sample, and the MS will provide mass information for each component, aiding in their identification.
-
Infrared (IR) Spectroscopy: While less definitive than NMR, IR can confirm the presence of key functional groups and the absence of others (e.g., a carbonyl stretch which would indicate an indanone impurity).
Data Interpretation Table
| Analytical Technique | Indication of Purity | Common Impurity Signatures |
| ¹H NMR | Clean baseline, correct chemical shifts, and integration values. | Broad peaks (polymer), unexpected aromatic or aliphatic signals. |
| ¹³C NMR | The expected number of signals for the molecule's symmetry. | Additional signals, particularly in the carbonyl region (~200 ppm) for indanones. |
| GC-MS | A single major peak in the chromatogram with the correct mass spectrum. | Multiple peaks in the chromatogram. |
| Appearance | Colorless to pale yellow liquid. | Dark brown or black color, presence of solid material. |
III. Workflow and Decision-Making Diagrams
The following diagrams illustrate the general purification workflow and a decision-making process for selecting the appropriate purification strategy.
Caption: General purification workflow for 2,4,6-trimethyl-1H-indene.
Caption: Decision tree for selecting a purification method.
IV. Frequently Asked Questions (FAQs)
-
Q1: My purified 2,4,6-trimethyl-1H-indene turns yellow upon storage. Why is this happening and how can I prevent it?
-
A: Yellowing is often a sign of slight oxidation or polymerization. To prevent this, ensure the compound is stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (2-8°C). The addition of a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can also be considered for long-term storage, but its compatibility with your downstream applications must be verified.
-
-
Q2: Can I use crystallization to purify 2,4,6-trimethyl-1H-indene?
-
A: While 2,4,6-trimethyl-1H-indene is a liquid at room temperature, some substituted indenes are solids or can be crystallized at low temperatures.[8] You could attempt low-temperature crystallization from a non-polar solvent like hexanes or pentane. This would involve dissolving the compound in a minimal amount of solvent, cooling the solution slowly (e.g., to -20°C or -78°C), and collecting any crystals that form.
-
-
Q3: What are the main safety precautions when working with 2,4,6-trimethyl-1H-indene?
-
A: Indene and its derivatives are flammable.[5] All handling should be done in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
V. References
-
Indene - Grokipedia. (n.d.). Retrieved January 14, 2026, from
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from
-
Synthesis of indenes - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from
-
Indene - Wikipedia. (n.d.). Retrieved January 14, 2026, from
-
WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne. (n.d.). Retrieved January 14, 2026, from
-
2-(4-Methoxyphenyl)-1H-indene - PMC - NIH. (n.d.). Retrieved January 14, 2026, from
-
Indane synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from
-
2,4,7-TRIMETHYL-1H-INDENE CAS#: 144284-76-4 - ChemicalBook. (n.d.). Retrieved January 14, 2026, from
Sources
- 1. Indene synthesis [organic-chemistry.org]
- 2. Indane synthesis [organic-chemistry.org]
- 3. Indene - Wikipedia [en.wikipedia.org]
- 4. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne - Google Patents [patents.google.com]
- 7. 2,4,7-TRIMETHYL-1H-INDENE CAS#: 144284-76-4 [amp.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Trimethyl-indene Formation
Welcome to the technical support center for the synthesis and optimization of trimethyl-indenes. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of this important structural motif. Indene derivatives are valuable precursors for pharmaceuticals, functional materials, and ligands in catalysis, making robust and optimized synthetic routes essential.[1]
This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a direct question-and-answer format, and a Frequently Asked Questions (FAQs) section to cover broader concepts and strategic planning for your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems that can arise during the synthesis of trimethyl-indenes.
Q1: My reaction has a very low yield or has failed completely. What are the most common causes?
A low or non-existent yield is a frequent issue that can almost always be traced back to a few key experimental parameters. Before repeating the synthesis, a systematic review of your setup and reagents is the most efficient path to success.[2]
dot
Caption: A decision tree for troubleshooting low reaction yields.
Table 1: Troubleshooting Guide for Low Yields in Trimethyl-indene Synthesis
| Potential Cause | Recommended Action | Scientific Rationale |
| Impure Starting Materials | Verify the purity of your starting material (e.g., α-methylstyrene) via GC-MS or NMR. If necessary, purify by distillation under reduced pressure.[3] | Impurities can act as catalyst poisons or introduce side reactions. For instance, oxidized aldehydes in reagent stocks can lead to undesired pathways.[2] |
| Presence of Water | Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum and maintain the reaction under an inert atmosphere (N₂ or Argon). | Many catalysts, especially strong Brønsted acids (H₂SO₄) or Lewis acids (FeCl₃), are deactivated by water. Water can also interfere with carbocationic intermediates, quenching the desired reaction.[2] |
| Incorrect Reaction Temperature | Use a calibrated thermometer and a reliable heating mantle or cooling bath. For exothermic reactions, ensure controlled addition of reagents to prevent localized heating.[2] | Reaction rates are highly sensitive to temperature. Too low, and the activation energy barrier isn't overcome; too high, and decomposition or side reactions (like polymerization) can dominate.[2] |
| Inactive Catalyst | Use a fresh bottle of acid or a newly prepared transition metal catalyst. For acid catalysis, ensure the concentration is correct. | Acid catalysts can absorb atmospheric moisture, reducing their effective concentration. Transition metal catalysts can oxidize or decompose upon improper storage.[1] |
| Inefficient Stirring | For biphasic reactions (e.g., organic substrate in aqueous acid), use a high-torque mechanical stirrer to ensure a fine dispersion is formed.[3] | Poor mixing leads to a low interfacial area between reactants, drastically reducing the reaction rate. The reaction can only occur where the catalyst and substrate are in contact.[3] |
Q2: My reaction produced a complex mixture of products, including significant amounts of a high-molecular-weight polymer. How can I improve selectivity?
The formation of polymers and other side products is a classic problem in reactions that proceed through reactive intermediates like carbocations. The key is to control the concentration and lifetime of these intermediates.
-
Problem: Polymerization. This is especially common in acid-catalyzed reactions of alkenes like α-methylstyrene.[3][4] The carbocation intermediate that should cyclize can instead be attacked by another molecule of the starting alkene, initiating a chain reaction.
-
Solution 1: Control Reagent Addition: Instead of adding all the catalyst at once, add it portion-wise over the course of the reaction. For example, in the dimerization of α-methylstyrene, an initial portion of sulfuric acid is added, followed by a second portion after several hours.[3] This keeps the concentration of the active cationic species low, favoring the intramolecular cyclization over intermolecular polymerization.
-
Solution 2: Lower Temperature: While this may slow the desired reaction, it will disproportionately slow the higher-activation-energy polymerization pathway. Experiment with running the reaction at a lower temperature for a longer period.
-
-
Problem: Isomer Formation. Depending on the synthetic route, different isomers of trimethyl-indene may form.
-
Solution: Catalyst Choice: The regioselectivity of the reaction is often dictated by the catalyst. Lewis acids like FeCl₃ or transition metals like Rhodium can offer higher selectivity compared to strong Brønsted acids by templating the reaction through a metal complex.[5] Research different catalytic systems to find one that favors your desired isomer.[6]
-
Q3: I have a decent crude yield, but I'm struggling to purify the final trimethyl-indene product. What are the best practices?
Purification can be challenging due to the presence of structurally similar isomers or non-polar byproducts.
-
Distillation: For thermally stable, liquid trimethyl-indenes, vacuum distillation is highly effective. It efficiently separates the product from non-volatile polymers and catalyst residues. Note the boiling point under reduced pressure from literature sources to guide your fractionation.[3]
-
Column Chromatography: This is the method of choice for removing isomers and other closely related impurities.[7]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane if needed. The non-polar nature of indenes means they typically elute quickly in non-polar solvents.
-
-
Recrystallization: If your trimethyl-indene is a solid at room temperature, recrystallization can be an excellent final purification step to achieve high purity. A common solvent system is isopropyl alcohol/water.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing trimethyl-indenes?
Several robust methods exist, with the choice depending on available starting materials and desired substitution patterns.
-
Acid-Catalyzed Dimerization of α-Methylstyrene: This is a classic and high-yielding method to produce 1,1,3-trimethyl-3-phenylindane. The reaction proceeds by treating α-methylstyrene with an acid like sulfuric acid, which catalyzes dimerization and subsequent intramolecular Friedel-Crafts alkylation.[3]
-
Transition Metal-Catalyzed Cyclizations: Modern organometallic chemistry offers a wide array of powerful methods. These often involve the catalytic cyclization of precursors like 1-alkyl-2-ethynylbenzenes using catalysts based on Gold (Au), Palladium (Pd), Rhodium (Rh), or Iron (Fe).[5][6][8] These methods provide excellent control over regioselectivity.
-
Rearrangement of α-Pinene Oxide: While the primary products are often campholenic aldehyde and trans-carveol, certain catalysts and conditions can promote rearrangement to indene-type skeletons.[9] This route is common in fragrance chemistry.
Q2: What is the mechanism for the acid-catalyzed formation of 1,1,3-trimethyl-3-phenylindane from α-methylstyrene?
The mechanism is a textbook example of electrophilic addition and intramolecular Friedel-Crafts alkylation. It proceeds through a stable tertiary carbocation intermediate.
dot
Caption: Mechanism of acid-catalyzed dimerization of α-methylstyrene.
This reaction pathway highlights why acidic conditions are crucial and why polymerization (attack by another α-methylstyrene instead of cyclization) is a key side reaction to control.[6]
Q3: Which analytical techniques should I use to monitor my reaction and characterize the product?
A multi-technique approach is always best for unambiguous results.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting material and the appearance of the product.[10]
-
Gas Chromatography (GC): Provides quantitative data on the conversion of starting material and the relative ratios of products and byproducts. An internal standard can be used for accurate yield determination.[11]
-
-
Product Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and can help identify impurities by their mass fragmentation patterns.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation. It will confirm the exact connectivity of atoms and the specific isomer of trimethyl-indene you have synthesized.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of aromatic C-H bonds and aliphatic C-H bonds and the absence of starting material functional groups (like C=C stretches if the reaction went to completion).[14]
-
Experimental Protocol Example: Synthesis of 1,1,3-Trimethyl-3-phenylindane
This protocol is adapted from a verified procedure and serves as an excellent starting point for optimization.[3]
Materials:
-
α-Methylstyrene (purified by vacuum distillation)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Calcium Chloride Solution (CaCl₂)
-
Anhydrous Calcium Chloride (for drying)
Procedure:
-
Initial Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 50 g of freshly distilled α-methylstyrene.
-
First Acid Addition: Add a previously cooled solution of 100 mL of concentrated H₂SO₄ in 150 mL of water.
-
Initial Reflux: Stir the mixture vigorously to create a fine dispersion and heat under reflux in an oil bath for approximately 4 hours. Causality: Vigorous stirring is essential to maximize the interfacial area between the aqueous acid catalyst and the organic reactant.[3]
-
Second Acid Addition: Without interrupting stirring or heating, slowly add 50 mL of concentrated H₂SO₄ through the condenser. Causality: This staged addition helps to control the reaction rate and minimize the formation of high-molecular-weight polymers.[3]
-
Continued Reflux: Continue to stir and heat the mixture for an additional 12 hours.
-
Workup - Quenching: Cool the reaction mixture and cautiously pour it into 250 mL of cold water with stirring. Allow the layers to separate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Collect the upper organic layer. Extract the lower aqueous layer with three 50-mL portions of diethyl ether.
-
Workup - Washing: Combine all organic fractions. Wash successively with ~30 mL each of saturated NaHCO₃ solution (to neutralize residual acid), water, and saturated CaCl₂ solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous CaCl₂. Remove the ether by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to yield 1,1,3-trimethyl-3-phenylindane. A yield of 86-89% can be expected.[3]
References
- Organic Syntheses Procedure for 1-methyl-3-phenylindane. Organic Syntheses.
- 1,1,3-Trimethyl-1H-indene | 2177-45-9. Benchchem.
- Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
- Troubleshooting low yields in the synthesis of substituted enones. Benchchem.
- Indene - Wikipedia. Wikipedia.
- Synthesis of indenes. Organic Chemistry Portal.
- 'Radical' approach yields catalyst for sustainable indene synthesis. HIMS - University of Amsterdam.
- Gold(I)-Catalysed High-Yielding Synthesis of Indenes by Direct Csp3-H Bond Activation.
- Troubleshooting low yields in semi-synthesis of ingenol deriv
- Synthesis indene derivatives via C−H activation.
- Recovery of high purity indene by chromatographic fractionation and fractional distillation.
- Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. (PDF).
- Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids. Green Chemistry (RSC Publishing).
- A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chrom
- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column.
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. NIST WebBook.
Sources
- 1. 'Radical' approach yields catalyst for sustainable indene synthesis - HIMS - University of Amsterdam [hims.uva.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indene - Wikipedia [en.wikipedia.org]
- 5. Indene synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. US2930821A - Recovery of high purity indene by chromatographic fractionation and fractional distillation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. thescipub.com [thescipub.com]
- 13. researchgate.net [researchgate.net]
- 14. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl- [webbook.nist.gov]
Technical Support Center: Synthesis of 2,4,6-trimethyl-1H-indene
Welcome to the technical support center for the synthesis of 2,4,6-trimethyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis
The synthesis of 2,4,6-trimethyl-1H-indene typically involves an acid-catalyzed condensation of mesitylene (1,3,5-trimethylbenzene) with a three-carbon synthon, such as acetone or a related compound, followed by cyclization. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can complicate the synthesis and purification process. This guide provides a structured, question-and-answer approach to address these specific issues.
Troubleshooting Guide & FAQs
This section is structured to address common problems encountered during the synthesis of 2,4,6-trimethyl-1H-indene. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting plan.
FAQ 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts
Question: I am attempting to synthesize 2,4,6-trimethyl-1H-indene from mesitylene and acetone using a strong acid catalyst, but I'm observing a very low yield of the target molecule and a complex mixture of other compounds in my crude product. What are the likely side reactions, and how can I mitigate them?
Answer:
This is a common issue in acid-catalyzed condensation reactions. The complexity of your product mixture likely arises from several concurrent side reactions. Let's break down the most probable culprits:
1. Self-Condensation of Acetone:
-
Causality: Acetone can readily undergo self-condensation under acidic conditions to form a variety of byproducts, including diacetone alcohol, mesityl oxide, and phorone.[1][2] These reactions compete with the desired reaction between mesitylene and acetone, consuming your starting material and complicating purification.
-
Troubleshooting:
-
Control Stoichiometry: Use a molar excess of mesitylene relative to acetone. This will increase the probability of acetone reacting with mesitylene rather than itself.
-
Slow Addition of Acetone: Add acetone dropwise to the reaction mixture containing mesitylene and the acid catalyst at a controlled temperature. This maintains a low concentration of acetone at any given time, disfavoring self-condensation.
-
2. Formation of Polymeric/Tarry Byproducts:
-
Causality: Strong acids and high temperatures can promote polymerization of the starting materials and the indene product, leading to the formation of insoluble, tarry substances.[3]
-
Troubleshooting:
-
Optimize Catalyst and Temperature: Experiment with milder acid catalysts (e.g., polyphosphoric acid, amberlyst resins) or lower concentrations of strong acids. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
3. Incomplete Cyclization:
-
Causality: The reaction may stall at an intermediate stage, such as the formation of a carbocation or an alcohol, without undergoing the final cyclization and dehydration to form the indene ring.
-
Troubleshooting:
-
Ensure Sufficient Catalyst Activity: The catalyst must be active enough to promote both the initial condensation and the subsequent cyclization. If using a solid acid catalyst, ensure it is properly activated.
-
Water Removal: The final step of the cyclization is a dehydration. Removing water as it is formed (e.g., using a Dean-Stark trap) can drive the equilibrium towards the indene product.
-
FAQ 2: Presence of Isomeric Impurities
Question: My analysis of the final product shows the presence of other trimethyl-substituted indenes, not just the desired 2,4,6-isomer. How is this possible when I started with the symmetrical 1,3,5-trimethylbenzene?
Answer:
While starting with mesitylene is a good strategy to favor the formation of the 2,4,6-isomer, the presence of other isomers suggests that methyl group migration might be occurring.
-
Causality: Under strongly acidic conditions and elevated temperatures, a phenomenon known as the Jacobsen rearrangement can occur, where alkyl groups on a polyalkylated benzene ring migrate. This can lead to the in-situ formation of other trimethylbenzene isomers (e.g., 1,2,4-trimethylbenzene), which can then react to form the corresponding indene isomers.
-
Troubleshooting:
-
Milder Reaction Conditions: As with polymer formation, using milder acid catalysts and lower reaction temperatures can help to suppress this side reaction.
-
Catalyst Choice: Lewis acids might offer better selectivity than Brønsted acids in some cases. A screening of different acid catalysts is recommended.
-
FAQ 3: Formation of High Molecular Weight Byproducts
Question: I'm observing peaks in my mass spectrometry data that correspond to dimers or higher oligomers. What is causing this and how can I prevent it?
Answer:
The formation of high molecular weight byproducts is likely due to the reactivity of the indene product itself.
-
Causality: The double bond in the newly formed 2,4,6-trimethyl-1H-indene is susceptible to electrophilic attack by carbocations present in the reaction mixture. This can lead to dimerization or further alkylation of the indene product. Dimerization of indene derivatives has been observed in other synthetic contexts.[4]
-
Troubleshooting:
-
Control Stoichiometry and Addition: As mentioned previously, a molar excess of the aromatic compound (mesitylene) and slow addition of the alkylating/acylating agent can minimize the concentration of reactive intermediates that could attack the product.
-
Product Removal/Protection: In some specialized setups, it might be possible to remove the product from the reaction mixture as it is formed to prevent its subsequent reaction.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of 2,4,6-trimethyl-1H-indene
This protocol is designed to minimize the side reactions discussed above.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Acetone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add mesitylene (2.0 equivalents) and polyphosphoric acid (PPA) (1.5 equivalents by weight relative to acetone).
-
Heat the mixture to 60°C with vigorous stirring.
-
In the dropping funnel, prepare a solution of acetone (1.0 equivalent) in toluene (to make a 20% v/v solution).
-
Add the acetone solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature at 60-70°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the reaction progress by TLC (using a hexane/ethyl acetate mobile phase).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 2,4,6-trimethyl-1H-indene.
Data Presentation
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Change |
| Catalyst | Concentrated H₂SO₄ | Polyphosphoric Acid (PPA) | Milder catalyst to reduce charring and side reactions. |
| Temperature | >100°C | 60-70°C | Lower temperature minimizes polymerization and isomerization. |
| Reactant Ratio | 1:1 Mesitylene:Acetone | 2:1 Mesitylene:Acetone | Excess mesitylene favors the desired reaction over acetone self-condensation. |
| Acetone Addition | All at once | Slow, dropwise addition | Maintains a low concentration of acetone, reducing self-condensation. |
Visualizations
Reaction Scheme and Side Products
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Adams, R., & Hufferd, R. W. (1922). Mesitylene. Organic Syntheses, 2, 95. [Link]
-
Faba, L., Gancedo, J., Quesada, J., Diaz, E., & Ordóñez, S. (2021). One-Pot Conversion of Acetone into Mesitylene over Combinations of Acid and Basic Catalysts. ACS Catalysis, 11(18), 11650–11662. [Link]
-
Faba, L., Gancedo, J., Quesada, J., Diaz, E., & Ordóñez, S. (2021). One-Pot Conversion of Acetone into Mesitylene over Combinations of Acid and Basic Catalysts. ResearchGate. [Link]
-
Holguin, V. (2010). Aldol condensation of acetone to mesitylene. ResearchGate. [Link]
-
Filo. (2025). Suggest a mechanism for the following reactions: Acetone + H2SO4. Filo. [Link]
-
Pérez, M., Fañanás, F. J., & Rodríguez, F. (2014). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the formation of indenes 20. ResearchGate. [Link]
Sources
Technical Support Center: Indene Derivative Characterization
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Welcome to the Technical Support Center for Indene Derivative Characterization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing indene-based compounds. Drawing from extensive field experience, this resource provides in-depth troubleshooting strategies and frequently asked questions to ensure the integrity and success of your experimental work.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the characterization of indene derivatives, offering step-by-step solutions grounded in scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for my indene derivative. What are the likely causes and how can I fix it?
Answer:
Peak broadening in NMR spectra of indene derivatives can be attributed to several factors. A systematic approach is crucial for diagnosis.
-
Paramagnetic Impurities: Trace metals from catalysts (e.g., Pd, Rh, Au) used in synthesis can cause significant broadening.[1][2]
-
Troubleshooting Protocol:
-
Filtration: Pass your sample solution through a small plug of Celite® or silica gel.
-
Chelating Agents: If broadening persists, consider adding a small amount of a chelating agent like EDTA to the NMR tube, shaking well, and re-acquiring the spectrum.
-
-
-
Chemical Exchange or Dynamic Processes: Indene derivatives can undergo conformational changes or tautomerization, which, if occurring on the NMR timescale, can lead to broadened signals.[3]
-
Troubleshooting Protocol:
-
-
Sample Preparation Issues:
-
Poor Shimming: The magnetic field homogeneity is critical. Always perform a thorough shimming procedure before acquiring your spectrum.[4]
-
High Concentration/Viscosity: Highly concentrated samples can lead to increased viscosity and restricted molecular tumbling, resulting in broader lines. Dilute your sample and re-acquire.[4]
-
Solubility: If your compound is not fully dissolved, you will observe broad peaks. Ensure complete dissolution, trying a different deuterated solvent if necessary.[4]
-
Question 2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I simplify this and assign the protons?
Answer:
Signal overlap in the aromatic region is a common challenge due to the similar electronic environments of the protons.
-
Solvent Effects: Running the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can induce differential shifts in proton resonances, potentially resolving the overlap.[3][4]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful for resolving complex spectra.[3][5]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing you to "walk" through the spin system and connect coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.
-
-
Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and can often resolve overlapping signals.
Mass Spectrometry (MS)
Question 3: I am not observing the molecular ion peak (M⁺) for my indene derivative in the mass spectrum. Why is this happening and what can I do?
Answer:
The absence of a molecular ion peak is often due to the instability of the M⁺ ion, which readily undergoes fragmentation upon ionization.[6]
-
Ionization Technique:
-
Electron Ionization (EI): This is a high-energy technique that frequently causes extensive fragmentation, especially in molecules with labile groups.[7] The molecular ion may be weak or absent entirely.[8]
-
Soft Ionization Techniques: To observe the molecular ion, switch to a soft ionization method such as:
-
Electrospray Ionization (ESI): Ideal for polar or charged molecules. You will typically observe the protonated molecule [M+H]⁺ or other adducts.
-
Chemical Ionization (CI): A lower-energy alternative to EI that often produces a strong protonated molecule peak.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for larger, non-volatile molecules.[9]
-
-
-
In-Source Fragmentation: Even with soft ionization, fragmentation can occur in the ion source if the conditions are too harsh.[7]
-
Troubleshooting Protocol (ESI/CI):
-
Reduce the fragmentor or cone voltage.
-
Lower the ion source temperature.
-
-
Question 4: My mass spectrum shows several unexpected peaks. How can I determine if they are impurities or fragmentation products?
Answer:
Distinguishing between impurities and fragments is a critical step in characterization.
-
Analyze Fragmentation Patterns: Aromatic systems like indene tend to produce stable ions.[8] Look for characteristic losses from the molecular ion. For example, the loss of alkyl groups or other substituents. The fragmentation pattern often involves clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃.[10]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, allowing you to determine the elemental composition of each ion. This can definitively confirm if a peak corresponds to a fragment of your parent molecule or an unrelated impurity.[11]
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, you can select the molecular ion of your compound, induce fragmentation, and then analyze the resulting fragment ions. This confirms the relationship between the parent ion and its fragments.[7]
-
Chromatographic Separation: Couple your mass spectrometer to a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS). If the unexpected peaks elute at different retention times than your main compound, they are likely impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Question 5: The carbonyl (C=O) stretch in my indene derivative is weaker than expected or appears at an unusual frequency. What does this indicate?
Answer:
The position and intensity of the carbonyl absorption are highly sensitive to the molecular environment.
-
Conjugation: If the carbonyl group is conjugated with the indene ring system or other double bonds, its frequency will be lowered (shifted to a lower wavenumber) compared to a non-conjugated ketone. The typical range for a C=O stretch is 1850-1550 cm⁻¹.[12]
-
Ring Strain: Carbonyl groups within a strained ring system (which can be part of a complex indene derivative) will absorb at a higher frequency.
-
Electronic Effects: Electron-donating or electron-withdrawing groups attached to the indene ring can influence the C=O bond strength and thus its absorption frequency.
-
Intermolecular Interactions: Hydrogen bonding can cause a broadening and lowering of the C=O stretching frequency. This can be concentration-dependent.
Chromatography (HPLC/GC)
Question 6: I'm seeing peak tailing and poor resolution when analyzing my indene derivative by HPLC. What are the common causes?
Answer:
Peak tailing in HPLC can be caused by a variety of chemical and instrumental factors.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Solution: Reduce the injection volume or the sample concentration.[13]
-
-
Secondary Interactions: Basic functional groups on your indene derivative can interact with residual acidic silanol groups on the silica-based stationary phase, causing tailing.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block the active sites.
-
Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.
-
-
-
Column Void: A void at the head of the column can cause peak distortion.
-
Solution: This is often irreversible. Replace the column and always use a guard column to protect the analytical column.[14]
-
-
Mismatched Solvents: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts I should expect for a simple indene core?
A1: For the parent 1H-indene molecule, the following are approximate chemical shifts. Note that substitution will significantly alter these values.[15]
| Proton(s) | Typical ¹H Chemical Shift (ppm) | Carbon | Typical ¹³C Chemical Shift (ppm) |
| H1 (CH₂) | ~3.4 | C1 | ~30-40 |
| H2, H3 (C=C) | ~6.5-6.9 | C2, C3 | ~125-135 |
| Aromatic H | ~7.2-7.5 | Aromatic C | ~120-145 |
Data compiled from multiple sources.[15][16][17]
Q2: My indene derivative is unstable and appears to polymerize upon storage or during analysis. How can I prevent this?
A2: Indene and its derivatives can be prone to polymerization, especially in the presence of acid, heat, or light.[18]
-
Storage: Store samples in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
-
Inhibitors: For long-term storage or during distillations, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone in small amounts.[19]
-
Solvent Choice: Ensure solvents are free of peroxides, which can initiate polymerization. Use freshly distilled solvents when necessary.[19]
Q3: What are the key FT-IR absorptions that confirm the presence of an indene framework?
A3: The indene framework will have several characteristic peaks in an FT-IR spectrum.
| Vibration | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (from the five-membered ring) | 3000-2850 |
| Aromatic C=C Stretch | 1625-1430 |
| C-H In-plane Bending | 1300-1000 |
| C-H Out-of-plane Bending | 900-675 |
These ranges are general and can be influenced by substitution.[20]
Visualizing Experimental Workflows
Workflow for Troubleshooting Poor NMR Spectral Quality
This decision tree outlines a systematic approach to diagnosing and resolving common NMR spectral issues.
Caption: A decision tree for troubleshooting common NMR spectral issues.
Logical Flow for Mass Spectrometry Ionization Choice
This diagram illustrates the decision-making process for selecting an appropriate ionization technique in mass spectrometry.
Caption: A workflow for selecting the appropriate MS ionization technique.
References
-
ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available at: [Link].
-
ResearchGate. Synthesis indene derivatives via C−H activation. Available at: [Link].
-
ResearchGate. NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene | Request PDF. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of indenes. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
ResearchGate. Photoelectron Spectroscopy of Heterocycles. Indene Analogs. Available at: [Link].
-
Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
National Institutes of Health. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available at: [Link].
-
National Institute of Standards and Technology. Indene - NIST WebBook. Available at: [Link].
-
ResearchGate. (PDF) Synthesis Studies of Indene Derivatives. Available at: [Link].
-
National Institute of Standards and Technology. Spectral Data for Indene. Available at: [Link].
-
Wikipedia. Indene. Available at: [Link].
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link].
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available at: [Link].
-
Scribd. HPLC and GC Troubleshooting. Available at: [Link].
-
YouTube. HPLC & GC Troubleshooting - My Philosophy. Available at: [Link].
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link].
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link].
-
Shimadzu. Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link].
-
Phenomenex. Troubleshooting Guide. Available at: [Link].
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link].
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].
-
University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link].
-
Asian Journal of Applied Sciences. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link].
-
Asian Journal of Applied Sciences. FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal. Available at: [Link].
-
ResearchGate. The 1H‐indene and some examples of indene pharmaceuticals. Available at: [Link].
-
ResearchGate. Recent Advances in the Synthesis of Indanes and Indenes | Request PDF. Available at: [Link].
-
Chemistry Steps. NMR Spectroscopy Practice Problems. Available at: [Link].
-
Reddit. NMR Analysis Practice : r/Chempros. Available at: [Link].
-
ResearchGate. (PDF) Review: Derivatization in mass spectrometry 2. Acylation. Available at: [Link].
-
ResearchGate. Interferences and contaminants encountered in modern mass spectrometry. Available at: [Link].
-
Dynalene. FTIR – Fourier Transform Infrared Spectroscopy. Available at: [Link].
-
PubMed. CpCo(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives*. Available at: [Link].
-
National Institutes of Health. Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Available at: [Link].
-
Atmospheric Chemistry and Physics. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link].
-
Redalyc. TG/FT-IR characterization of additives typically employed in EPDM formulations. Available at: [Link].
-
ResearchGate. MALDI mass spectrometry of fullerene derivatives | Request PDF. Available at: [Link].
-
ResearchGate. Mass Spectrometry of Derivatives of Isomeric Allenic Fatty Acids | Request PDF. Available at: [Link].
Sources
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2,4,6-trimethyl-1H-indene
Welcome to the technical support center for 2,4,6-trimethyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the unwanted polymerization of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and purity of your 2,4,6-trimethyl-1H-indene throughout storage and experimentation.
Introduction: The Challenge of 2,4,6-trimethyl-1H-indene Instability
2,4,6-trimethyl-1H-indene, a substituted indene derivative, is a valuable building block in organic synthesis. However, like many indenes, it is susceptible to polymerization, which can compromise experimental results and lead to material loss. The presence of the double bond in the five-membered ring makes it vulnerable to both cationic and free-radical polymerization pathways. These reactions can be initiated by various factors commonly encountered in a laboratory setting, including heat, light, atmospheric oxygen, and acidic impurities. The trimethyl substitution pattern on the indene core introduces steric hindrance, which can influence its reactivity in complex ways, potentially affecting polymerization rates compared to unsubstituted indene. This guide will equip you with the knowledge to effectively mitigate these challenges.
Troubleshooting Guide: Addressing Polymerization Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your work with 2,4,6-trimethyl-1H-indene.
Question 1: My previously clear, colorless sample of 2,4,6-trimethyl-1H-indene has turned yellow and become more viscous. What is happening?
Answer:
The yellowing and increased viscosity of your 2,4,6-trimethyl-1H-indene sample are classic indicators of initial polymerization. The coloration is often due to the formation of conjugated oligomeric and polymeric chains. This process can be triggered by one or more of the following factors:
-
Exposure to Air and Light: Oxygen can initiate free-radical polymerization, while UV light can provide the energy to generate radical species.
-
Elevated Temperatures: Heat can accelerate both free-radical and cationic polymerization pathways.
-
Presence of Impurities: Acidic impurities can act as initiators for cationic polymerization. Trace metals can also catalyze polymerization reactions.
Immediate Actions:
-
Isolate the Sample: To prevent further polymerization, immediately store the sample in a cool, dark place, preferably in a refrigerator (2-8 °C), under an inert atmosphere (e.g., argon or nitrogen).
-
Assess the Extent of Polymerization: A simple visual inspection can give a preliminary idea. For a more quantitative assessment, techniques like ¹H NMR or GC-MS can be employed to detect the presence of oligomers. In the ¹H NMR spectrum, the appearance of broad signals in the aliphatic region, alongside a decrease in the intensity of the sharp monomer peaks, suggests polymerization.
-
Purification (if feasible): If polymerization is not extensive, you may be able to repurify the monomer. Vacuum distillation is a common method for separating the monomer from non-volatile oligomers and polymers. It is crucial to perform this under a vacuum to keep the temperature low and in the presence of a polymerization inhibitor to prevent further polymerization during the distillation process.
Question 2: I've stored my 2,4,6-trimethyl-1H-indene in the refrigerator, under nitrogen, and with an inhibitor, but it still seems to be slowly degrading. What could be wrong?
Answer:
Even under seemingly ideal conditions, slow degradation can occur. Here are some potential reasons and troubleshooting steps:
-
Inhibitor Depletion or Ineffectiveness:
-
Phenolic Inhibitors and Oxygen: Common inhibitors like hydroquinone (HQ) and butylated hydroxytoluene (BHT) are free-radical scavengers that often require trace amounts of oxygen to be effective.[1] If your inert atmosphere is too rigorously oxygen-free, these inhibitors may not function optimally.
-
Inhibitor Consumption: Inhibitors are consumed over time as they quench radical species. For long-term storage, the initial amount of inhibitor may no longer be sufficient.
-
-
Purity of the Inert Gas: Ensure the nitrogen or argon you are using is of high purity and dry. The presence of oxygen or moisture in the inert gas can still lead to slow degradation.
-
Container and Closure:
-
Gas Permeability: Ensure your storage container and its seal are impermeable to oxygen. Standard screw-cap vials may not provide a perfect long-term seal. Consider using ampoules sealed under vacuum or vials with high-quality septa.
-
Leaching from the Container: While less common with glass, ensure no impurities are leaching from the container or cap liner that could initiate polymerization.
-
Troubleshooting Steps:
-
Re-evaluate Your Inhibitor Strategy: If using a phenolic inhibitor under a strictly anaerobic environment, consider if this is the right choice. For oxygen-free conditions, inhibitors that do not require oxygen, such as certain aromatic amines or stable free radicals like TEMPO, might be more suitable.
-
Check Inhibitor Concentration: If possible, analyze a small aliquot of your sample to determine the remaining inhibitor concentration. You may need to add a fresh spike of the inhibitor.
-
Purify and Re-store: If you observe signs of degradation, it is best to repurify the monomer and re-store it with a fresh batch of inhibitor in a new, properly sealed container.
Question 3: My reaction involving 2,4,6-trimethyl-1H-indene is giving a complex mixture of products and a significant amount of insoluble material. How do I know if polymerization is the culprit?
Answer:
Unwanted polymerization during a reaction can lead to complex product mixtures and the formation of insoluble polymers. Here's how to troubleshoot:
-
Characterize the Insoluble Material: Isolate the insoluble material and attempt to characterize it. A simple solubility test can be informative; polymers are often insoluble in the reaction solvent. Techniques like FT-IR can show the loss of the characteristic C=C bond of the monomer and the appearance of a polymer backbone.
-
Analyze the Soluble Reaction Mixture: Use techniques like GC-MS or LC-MS to analyze the soluble portion of your reaction mixture. Look for a series of peaks with regularly increasing molecular weights, which is indicative of oligomer formation.
-
Run a Control Reaction: Perform a control experiment where you subject 2,4,6-trimethyl-1H-indene to the reaction conditions (solvent, temperature, and any reagents other than your primary substrate) but without the key reactant. If you still observe polymerization, it points to the reaction conditions themselves being the cause.
Potential Causes and Solutions:
-
Acidic Reagents or Catalysts: If your reaction uses acidic catalysts (e.g., Lewis acids) or generates acidic byproducts, this can trigger cationic polymerization.
-
Solution: Consider using a less acidic catalyst or adding a non-nucleophilic, sterically hindered base to scavenge any adventitious protons.
-
-
Radical Initiators: If your reaction involves radical initiators or proceeds through a radical mechanism, this can initiate the polymerization of your indene derivative.
-
Solution: Add a free-radical inhibitor that is compatible with your desired reaction.
-
-
High Reaction Temperatures: Elevated temperatures can promote thermal polymerization.
-
Solution: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2,4,6-trimethyl-1H-indene?
A1: For long-term stability, 2,4,6-trimethyl-1H-indene should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.
-
Inhibitor: Add a suitable polymerization inhibitor.
Q2: Which inhibitors are recommended for 2,4,6-trimethyl-1H-indene and at what concentration?
A2: While specific data for 2,4,6-trimethyl-1H-indene is limited, the following inhibitors are commonly used for indene and its derivatives and are a good starting point:
-
Hydroquinone (HQ) or Hydroquinone monomethyl ether (MEHQ): Typically used at concentrations of 10-200 ppm. These are effective against free-radical polymerization but, as mentioned, may require the presence of trace oxygen.
-
Butylated Hydroxytoluene (BHT): A phenolic inhibitor often used at concentrations of 100-500 ppm.
-
Phenothiazine (PTZ): A good choice for higher temperature applications and oxygen-free systems, often used in the range of 100-1000 ppm.
The optimal choice and concentration will depend on your specific storage duration, conditions, and the requirements of your subsequent experimental work. It is always best to start with a lower concentration and monitor the stability of your sample.
Q3: How can I remove the inhibitor from 2,4,6-trimethyl-1H-indene before my experiment?
A3: It is often necessary to remove the inhibitor immediately before use, as it can interfere with polymerization reactions or other chemical transformations. Common methods include:
-
Column Chromatography: Passing the monomer through a column of activated basic alumina is a quick and effective way to remove phenolic inhibitors like HQ and MEHQ.[2]
-
Washing with an Aqueous Base: You can wash the monomer with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to remove acidic phenolic inhibitors. This must be followed by washing with water to remove the base, drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and then removing the solvent. This procedure should be done quickly and at a low temperature to minimize the risk of polymerization of the now uninhibited monomer.
-
Vacuum Distillation: This method is effective for separating the monomer from non-volatile inhibitors. However, care must be taken to avoid thermal polymerization during the process. Distilling under a high vacuum to keep the temperature low is crucial.
Important Note: Once the inhibitor is removed, the 2,4,6-trimethyl-1H-indene is highly susceptible to polymerization and should be used immediately.
Q4: How does the trimethyl substitution affect the polymerization of 2,4,6-trimethyl-1H-indene compared to unsubstituted indene?
A4: The three methyl groups on the 2,4,6-trimethyl-1H-indene molecule introduce steric hindrance around the polymerizable double bond. This steric bulk can be expected to decrease the rate of polymerization compared to unsubstituted indene by sterically hindering the approach of the growing polymer chain to the monomer.[3][4] However, the electron-donating nature of the methyl groups can also stabilize the carbocation intermediate in cationic polymerization, potentially increasing its susceptibility to this pathway if acidic impurities are present. The overall effect will be a balance of these electronic and steric factors.
Visualizing Polymerization and Prevention Strategies
To better understand the processes involved, the following diagrams illustrate the key concepts discussed.
References
- Sigma-Aldrich. (2025, May 6).
- Sudhakar, S., et al. (n.d.).
- University of Texas at Austin. (n.d.).
- Longchang Chemical. (2022, December 30).
- Sudhakar, S., et al. (n.d.).
- Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PMC.
- Ossila. (n.d.). Air Sensitive Compounds.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-Methyl-1-indanone and 5-Methyl-1-indanone.
- European Patent Office. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Best Practices for Handling Air-Sensitive 2,6-Diethylaniline.
- Factors Affecting the Stereoregularity of Vinyl Polymers. (n.d.).
- BOC Sciences. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of indenes.
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Yang, T., et al. (n.d.). Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions. RSC Publishing.
- Fisher Scientific. (n.d.).
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- tradeKorea.com. (n.d.). 2,4,6-Trimethyl-1H-indene.
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- ResearchGate. (2015, August 6). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?.
- Tarasova, E. S., et al. (n.d.). A simple route to 2,3-benzodiazepines from substituted indenes. Organic & Biomolecular Chemistry.
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- JKU ePUB. (n.d.).
- Zhang, H., et al. (2023, July 5). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
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- A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4- trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. (n.d.).
- Sustainable aviation fuel: Impact of alkene concentration on jet fuel thermal oxidative test (JFTOT). (2024, August 5).
- NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-.
- Harrell, M. L., & Bergbreiter, D. (2017, May 11). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Semantic Scholar.
- Reddit. (2023, October 27). Common sources of mistake in organic synthesis.
- A sensitive and selective GC-MS method for the determination of process related genotoxic impurities in esomeprazole magnesium. (n.d.). Asian Journal of Research in Chemistry.
- Further Enhancing Thermal Stability of Thermostable Energetic Derivatives of Dibenzotetraazapentene by Polydopamine/Graphene Oxide Coating. (n.d.).
- Comparative Thermal Research on Energetic Molecular Perovskite Structures. (2022, January 26). MDPI.
- Thermo Fisher Scientific. (2019, November 5). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber.
- Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols. (n.d.).
- A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood
- 2a biotech. (n.d.). Products.
- Ruthenium–Indenylidene Olefin Metathesis Catalyst with Enhanced Thermal Stability. (n.d.).
- Macromonomer formation by sterically hindered radical polymerization of methyl acrylate trimer at high temperature. (2025, August 6).
- Thermo Fisher Scientific. (n.d.). AN001411: Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS.
- Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. (2025, August 5).
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Technical Support Center: Troubleshooting Catalyst Deactivation in 2,4,6-Trimethyl-1H-Indene Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 2,4,6-trimethyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of catalyst deactivation. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower you to diagnose and resolve issues in your own experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding catalyst deactivation during the synthesis of 2,4,6-trimethyl-1H-indene, which is often achieved through Friedel-Crafts type alkylation or cyclization reactions.
Q1: What are the typical catalysts used for this synthesis, and what are their primary modes of deactivation?
A1: The synthesis often employs solid acid catalysts, such as zeolites (e.g., ZSM-5, Beta), or Lewis acids like AlCl₃ and FeCl₃.[1][2] Each class has distinct deactivation pathways:
-
Solid Acids (Zeolites): Primarily deactivate through coke formation , where carbonaceous deposits block catalyst pores and cover active sites.[3][4]
-
Lewis Acids (e.g., AlCl₃): Highly susceptible to poisoning , especially by moisture, which hydrolyzes the catalyst.[5] They can also be deactivated by complexation with products or basic functional groups on reactants.[1]
Q2: What are the first signs that my catalyst is deactivating?
A2: The most immediate indicator is a decline in catalyst activity, observed as a lower reaction rate or a drop in reactant conversion over time.[6][7] Other signs include a change in product selectivity, an increase in pressure drop across a packed-bed reactor, or visible changes in the catalyst's color (e.g., darkening due to coke formation).[8]
Q3: My reaction has stopped working. Is the cause more likely to be coking or poisoning?
A3: The rate of deactivation can offer clues. Rapid, catastrophic failure is often indicative of poisoning, especially with Lewis acids where trace amounts of a poison (like water) can halt the reaction.[5] Gradual, progressive loss of activity is more characteristic of coking, where deposits slowly build up on the catalyst surface over time-on-stream.[6][9]
Q4: Can a deactivated catalyst be regenerated and reused?
A4: It depends on the mechanism of deactivation.
-
Coking: Yes. Catalysts deactivated by coke can often be regenerated by a controlled burn-off of the carbonaceous deposits in air or an oxygen-containing atmosphere (calcination).[10][11]
-
Poisoning: Regeneration can be difficult and depends on the nature of the poison. If the poison is reversibly adsorbed, thermal treatment may be effective. However, strong chemisorption often leads to irreversible deactivation.[12][13]
-
Leaching/Sintering: These mechanisms, which involve physical loss of active material or surface area, are generally irreversible.[14]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guides to diagnose and resolve specific issues encountered during synthesis.
Guide 1: Issue - Gradual or Rapid Loss of Catalytic Activity
A decrease in conversion is the most common symptom of catalyst deactivation. The following workflow will help you identify the root cause.
Caption: Diagnostic workflow for identifying the root cause of catalyst deactivation.
Scientific Rationale: In acidic catalysis, particularly with zeolites, reactants and products can undergo polymerization and dehydrogenation to form heavy, polyaromatic hydrocarbons known as coke.[4][15] This coke physically blocks the micropores of the catalyst, preventing reactant molecules from reaching the active sites inside.[3][9] Coke formation is often accelerated at higher temperatures and longer residence times.[9]
Troubleshooting & Solution:
-
Diagnosis:
-
Thermogravimetric Analysis (TGA): Analyze the spent catalyst. A significant weight loss at high temperatures (350-600°C) under an air or O₂ atmosphere is a strong indication of coke burn-off.[16]
-
Surface Area Analysis (BET): A drastic reduction in the catalyst's specific surface area and pore volume compared to the fresh catalyst points to pore blockage by coke.[17][18]
-
-
Prevention:
-
Optimize Reaction Temperature: While higher temperatures increase reaction rates, they can also accelerate coking.[9] Systematically lower the temperature to find a balance between activity and stability.
-
Increase Flow Rate/Reduce Residence Time: Minimizing the time reactants and products spend in contact with the catalyst can reduce the extent of secondary reactions that lead to coke.
-
-
Solution:
-
Catalyst Regeneration: A coked catalyst can often be fully regenerated. See the detailed protocol in Section 4 .
-
Scientific Rationale: Catalyst poisons are substances that bind strongly to the active sites, rendering them inactive.[7][13] For Lewis acids like AlCl₃ used in Friedel-Crafts reactions, water is a potent poison that causes irreversible hydrolysis.[5] For solid acid or metal catalysts, compounds containing sulfur, nitrogen, or heavy metals are common poisons that chemisorb to active sites.[12][13]
Troubleshooting & Solution:
-
Diagnosis:
-
Reagent Purity Check: Analyze all starting materials, solvents, and carrier gases for potential poisons using techniques like Karl Fischer titration for water content or GC-MS for organic impurities.
-
Surface Analysis (XPS): X-ray Photoelectron Spectroscopy on the spent catalyst can identify the elemental composition of the surface and detect the presence of poisoning elements like S, N, Cl, etc.[16]
-
-
Prevention & Solution:
-
Ensure Anhydrous Conditions: For moisture-sensitive catalysts like AlCl₃, it is critical to use anhydrous solvents and reagents and to dry all glassware thoroughly.[5] Running the reaction under an inert atmosphere (N₂ or Ar) is standard practice.
-
Feedstock Purification: If impurities are identified in the feedstock, implement a purification step. This could involve passing liquid reagents through a packed bed of activated alumina or molecular sieves to remove water and other polar impurities.[19]
-
Scientific Rationale: In liquid-phase reactions with heterogeneous catalysts, the active catalytic species can dissolve or "leach" from the solid support into the reaction medium. This leads to a loss of solid catalyst activity and can introduce unwanted homogeneous catalysis, making product purification difficult and catalyst reuse impossible.[20]
Troubleshooting & Solution:
-
Diagnosis:
-
Hot Filtration Test: During the reaction, filter a sample of the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to proceed in the filtrate, it confirms that active species have leached into the solution.[21]
-
Filtrate Analysis (ICP-MS/AAS): Analyze the liquid phase after the reaction using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of the leached metal or active component.[16]
-
-
Prevention & Solution:
-
Catalyst Modification: The stability of the active phase can be improved by stronger anchoring to the support or by using a more resilient support material.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence leaching. Experiment with different solvents to find one that minimizes dissolution of the active species.
-
Section 3: Characterization of Deactivated Catalysts
Properly characterizing the spent catalyst is crucial for an accurate diagnosis.[17][18] The table below summarizes key techniques.
| Characterization Technique | Principle | Information Gained Regarding Deactivation |
| BET Surface Area Analysis | N₂ physisorption to measure surface area and pore volume/size distribution.[17] | Coking/Fouling: Significant decrease in surface area and pore volume.[3][7] |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere.[16] | Coking: Quantifies the amount of coke deposits by measuring mass loss during combustion. |
| X-Ray Diffraction (XRD) | Measures the crystalline structure of the material.[17] | Sintering: Increase in crystallite size (sharper peaks). Phase Change: Appearance of new crystalline phases due to thermal degradation. |
| ICP-MS / AAS | Measures elemental composition with very high sensitivity.[16] | Poisoning: Detects trace amounts of poison elements (S, P, heavy metals) on the catalyst. Leaching: Quantifies active metal loss in the reaction medium. |
| X-Ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of the elements on the catalyst surface.[16] | Poisoning: Directly identifies poison elements on the surface and can provide information about their chemical state. |
| Temperature Programmed Desorption (TPD) | Measures the temperature at which adsorbed molecules desorb from the surface. | Poisoning: Can be used to study the binding strength of poisons to active sites. |
Section 4: Experimental Protocol: Regeneration of a Coked Solid Acid Catalyst
This protocol provides a general procedure for regenerating a solid acid catalyst (e.g., a zeolite) that has been deactivated by coke formation.
Objective: To remove carbonaceous deposits from the catalyst via controlled oxidation (calcination) and restore its catalytic activity.
Materials:
-
Spent (coked) catalyst
-
Suitable solvent for washing (e.g., toluene, acetone)
-
Tube furnace with temperature and gas flow control
-
Source of dry, compressed air and an inert gas (N₂ or Ar)
Procedure:
-
Catalyst Recovery and Washing: a. After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.[5] b. Wash the recovered catalyst multiple times with a suitable solvent (e.g., toluene) to remove any adsorbed reactants and products from the surface.[5] c. Perform a final wash with a volatile solvent like acetone to facilitate drying. d. Dry the washed catalyst in an oven at 100-120°C for at least 4 hours to remove residual solvent.[5]
-
Inert Purge: a. Place the dried catalyst in a quartz tube and load it into the tube furnace. b. Heat the catalyst to 150°C under a steady flow of inert gas (N₂) to purge any remaining volatile organics and water. Hold for 1 hour.
-
Controlled Oxidation (Calcination): a. While maintaining the inert gas flow, ramp the temperature to the target regeneration temperature (typically 450-550°C) at a controlled rate (e.g., 5°C/min).[5] b. Once the temperature is stable, gradually introduce a flow of dry air, starting with a low concentration (e.g., 2-5% O₂ in N₂) to manage the exothermic coke burn-off and prevent thermal runaway, which could damage the catalyst. c. Slowly increase the air concentration over 1-2 hours until the feed is 100% dry air. d. Hold at the final temperature in air for 3-5 hours to ensure complete removal of all coke deposits.[5]
-
Cooling and Storage: a. Switch the gas flow back to inert gas (N₂). b. Allow the catalyst to cool to room temperature under the inert atmosphere. c. Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.[5]
Validation: The success of the regeneration should be confirmed by comparing the BET surface area and catalytic performance of the regenerated catalyst against those of the fresh catalyst.
References
- Coke Formation over Zeolite Catalysts in Light Alkanes Aromatization and Anti-Carbon-Deposition Strategies and Perspectives: A Review. (n.d.).
- Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. (n.d.).
- Coke Formation during Catalytic Cracking of C8 Aliphatic Hydrocarbons over Ultrastable Y Zeolite. (n.d.).
- Evolution of Coke Formation and Its Effect on β-Zeolite in Catalytic Cracking. (n.d.). Industrial & Engineering Chemistry Research.
- Coke Formation on ZSM-5 Zeolite Catalysts for 1-Hexene Isomerization. (n.d.).
- Friedel Crafts Acylation And Alkyl
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- What Is Catalyst Poisoning In Chemical Reactions?. (2025). Chemistry For Everyone - YouTube.
- Lecture 10 Catalyst characteriz
- C
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (n.d.). Green Chemistry (RSC Publishing).
- managing catalyst deactivation in Friedel-Crafts reactions. (n.d.). Benchchem.
- Deactivation and Regeneration of Solis Acid and Base Catalyst Bodies Used in Cascade For Bio Oil Synthesis and Upgrading. (2025). Scribd.
- Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). DSpace.
- What Is Thermal Degradation and How Does It Affect Catalytic Converter Performance?. (2025). A-Z Animals.
- Principles of Heterogeneous C
- Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. (2019).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
- Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing).
- How Can You Prevent Catalyst Poisoning?. (2025). Chemistry For Everyone - YouTube.
- Catalyst Deactivation Mechanism Analysis. (n.d.). Alfa Chemistry.
- Lecture 6 Catalyst characteriz
- Reactor Troubleshooting and Solutions. (2024). Jinzong Machinery.
- Strategies to develop leaching-free heterogeneous catalysts. (2025).
- Ch12: Friedel-Crafts limit
- Synthesis of indenes. (n.d.). Organic Chemistry Portal.
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Isolating Pure 2,4,6-trimethyl-1H-indene
Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting and frequently asked questions for the workup and isolation of 2,4,6-trimethyl-1H-indene. As specialists in complex organic syntheses, we understand that the purification phase is as critical as the reaction itself. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to overcome common challenges and ensure the successful isolation of a high-purity final product.
The synthesis of substituted indenes, such as 2,4,6-trimethyl-1H-indene, typically follows a pathway involving the reduction of the corresponding indenone to an indanol, followed by acid-catalyzed dehydration.[1] While the reactions themselves are robust, the workup procedure requires careful attention to detail to prevent yield loss and impurity formation. Indenes are known to be sensitive to air and acid, with a propensity for polymerization, which adds a layer of complexity to their isolation.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification process. Each problem is analyzed from a mechanistic standpoint, providing a clear rationale for the proposed solution.
Question 1: My overall yield is significantly lower than expected after the workup. Where could I be losing my product?
Answer: Low yield is a common issue that can stem from several stages of the workup and purification process. Let's break down the potential causes:
-
Incomplete Dehydration: The conversion of the intermediate 2,4,6-trimethyl-indan-1-ol to the final indene product may be incomplete. Before quenching the reaction, it is crucial to confirm the disappearance of the alcohol starting material via Thin Layer Chromatography (TLC). If the reaction is stalled, adding a fresh portion of the acid catalyst or increasing the reaction temperature might be necessary.
-
Product Loss During Aqueous Extraction: 2,4,6-trimethyl-1H-indene is a non-polar hydrocarbon. However, vigorous shaking during extraction can lead to the formation of stable emulsions, especially if the reaction mixture contains high concentrations of salts or polymeric byproducts. This emulsion can trap a significant amount of product.
-
Solution: To break an emulsion, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the organic compound out of the aqueous phase.[3] If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Acid-Catalyzed Polymerization: Indenes can polymerize in the presence of strong acids, especially at elevated temperatures.[2] Prolonged exposure to the acidic conditions required for dehydration can divert your product to an insoluble polymeric tar.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. The workup should begin with a neutralization step, typically by washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This removes the acid catalyst and prevents further polymerization.[1]
-
-
Evaporation of a Volatile Product: While substituted indenes are generally less volatile than the parent compound, some loss can occur during solvent removal on a rotary evaporator if excessive vacuum or heat is applied.
-
Solution: Remove the extraction solvent under reduced pressure at a moderate temperature (e.g., 30-40°C). Once the bulk of the solvent is gone, switch to high vacuum for a shorter period to remove residual solvent without significant product loss.
-
Question 2: The crude product is a dark, oily substance, and I am unable to induce crystallization. How should I proceed with purification?
Answer: It is not uncommon for polysubstituted indenes to exist as oils or low-melting solids at room temperature. The dark color often indicates the presence of baseline impurities or minor polymerization. In this scenario, traditional crystallization is challenging. The two most effective alternative purification methods are vacuum distillation and column chromatography.
-
Silica Gel Column Chromatography: This is the most versatile method for purifying non-crystalline organic compounds.
-
Methodology: Use a non-polar eluent system, as 2,4,6-trimethyl-1H-indene is a hydrocarbon. A good starting point is 100% hexanes or heptane. The product should elute quickly. Polar impurities, such as any residual indanol intermediate, and polymeric materials will remain strongly adsorbed to the silica gel. Use TLC to determine the appropriate solvent system and to identify the product-containing fractions.
-
Causality: The principle of chromatography relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent). The polar silica gel strongly retains polar impurities, while the non-polar product is carried along with the non-polar eluent, achieving separation.
-
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification, especially on a larger scale.
-
Methodology: The boiling point of 2,4,6-trimethyl-1H-indene is not widely reported, but it will be significantly higher than that of unsubstituted indene (182 °C at atmospheric pressure).[4] Distillation must be performed under high vacuum to lower the boiling point and prevent thermal decomposition. A short-path distillation apparatus is recommended to minimize product loss on the glass surfaces.
-
Causality: Distillation separates compounds based on differences in their boiling points. Under vacuum, the temperature required to vaporize the compound is reduced, protecting it from degradation. High-boiling polymeric materials and inorganic salts will remain in the distillation flask.
-
Question 3: My ¹H NMR spectrum shows the presence of the intermediate alcohol (2,4,6-trimethyl-indan-1-ol). What went wrong?
Answer: The presence of the indanol intermediate is a clear indication of incomplete dehydration. This is one of the most common issues in this synthesis.
-
Insufficient Acid Catalyst or Reaction Time: The dehydration is an equilibrium process. Insufficient catalyst or time will result in an incomplete conversion.
-
Ineffective Water Removal: The dehydration reaction produces one equivalent of water. According to Le Châtelier's principle, this water must be removed from the reaction mixture to drive the equilibrium towards the product.
-
Solution: The most common method for water removal in this context is azeotropic distillation using a Dean-Stark apparatus. The reaction is typically run in a solvent like toluene, which forms a low-boiling azeotrope with water. The condensed azeotrope collects in the Dean-Stark trap, with the denser water separating to the bottom while the toluene overflows and returns to the reaction flask.[1] Ensure the reaction is refluxing at a sufficient rate to facilitate azeotropic removal of water. If the problem persists, the crude product can be re-subjected to the dehydration conditions.
-
Frequently Asked Questions (FAQs)
Q: What are the expected ¹H NMR spectral characteristics for pure 2,4,6-trimethyl-1H-indene?
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic CH | ~6.8 - 7.0 | Singlet | 2H | The two protons on the benzene ring will appear as singlets due to their substitution pattern. |
| Vinylic CH | ~6.5 - 6.7 | Triplet or Multiplet | 1H | Proton on the double bond of the five-membered ring. |
| Vinylic CH | ~3.3 - 3.5 | Doublet or Multiplet | 1H | Proton on the double bond of the five-membered ring, adjacent to the CH₂ group. |
| Allylic CH₂ | ~3.2 - 3.4 | Singlet or narrow Multiplet | 2H | The two protons of the methylene group in the five-membered ring. |
| Aromatic CH₃ | ~2.3 - 2.5 | Singlet | 6H | The methyl groups at positions 4 and 6 on the benzene ring. |
| Vinylic CH₃ | ~2.1 - 2.2 | Singlet | 3H | The methyl group at position 2 on the five-membered ring. |
| Note: These are estimated values. Actual shifts can vary depending on the solvent and spectrometer frequency. |
Q: How should I properly store the purified 2,4,6-trimethyl-1H-indene to maintain its purity?
A: Indene and its derivatives are susceptible to slow oxidation and polymerization upon exposure to air, light, and heat.[2][4] To ensure long-term stability, the purified product should be stored with the following precautions:
-
Inert Atmosphere: Store the compound in a sealed vial under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: Keep the vial in a freezer, preferably at -20°C.
-
Protection from Light: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect the compound from light, which can catalyze degradation.
Q: What is a reliable, step-by-step workup protocol following the acid-catalyzed dehydration step?
A: The following is a robust, field-proven protocol for the workup of 2,4,6-trimethyl-1H-indene synthesized via dehydration of the corresponding indanol.
Experimental Protocol: Workup and Isolation
-
Cooling and Quenching: After confirming the reaction is complete by TLC, cool the reaction mixture (e.g., toluene solution) to room temperature in an ice-water bath.
-
Neutralization: Slowly pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution (effervescence) will occur. Vent the funnel frequently. Add the NaHCO₃ solution in portions until no more gas evolves. This neutralizes the acid catalyst.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the product. Drain and discard the lower aqueous layer.
-
Extraction: Extract the aqueous layer you just removed with a fresh portion of an organic solvent (e.g., ethyl acetate or diethyl ether, ~20% of the initial reaction volume) to recover any dissolved product. Combine this extract with the original organic layer.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (1 x volume of the organic layer) to remove any remaining water-soluble impurities.
-
Saturated aqueous NaCl (brine) (1 x volume of the organic layer) to remove the bulk of the dissolved water and help prevent emulsions.[3]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together. Let it stand for 15-20 minutes.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator at a moderate temperature (~30-40°C) to obtain the crude product.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (eluting with hexanes) or vacuum distillation as described in the Troubleshooting Guide.
Process Visualization
The following diagram illustrates the general workflow for the workup and purification of 2,4,6-trimethyl-1H-indene.
Caption: Workflow for the isolation and purification of 2,4,6-trimethyl-1H-indene.
References
-
Synthesis indene derivatives via C−H activation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Indene. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
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1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. (n.d.). Retrieved January 14, 2026, from [Link]
- CN101318887B - Method for preparing indene compounds. (n.d.). Google Patents.
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Indene. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Synthesis of indenes. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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The 1H‐indene and some examples of indene pharmaceuticals. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 14, 2026, from [Link]
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1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0327637). (n.d.). NP-MRD. Retrieved January 14, 2026, from [Link]
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Synthesis of indanes. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone. (n.d.). Google Patents.
-
The Industrial Significance of Indene: A Cornerstone Chemical for Resins and Solvents. (n.d.). Retrieved January 14, 2026, from [Link]
-
(E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. (n.d.). Retrieved January 14, 2026, from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
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2,4,6-Trimethyl-1H-indene. (n.d.). tradeKorea.com. Retrieved January 14, 2026, from [Link]
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Synthesis of Heptamethylindenylcobalt complexes as catalysts for C-H activation. (n.d.). JKU ePUB. Retrieved January 14, 2026, from [Link]
-
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- | C12H16. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
1-methyl-3-phenylindane. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
2,3-Dihydro-1,1,3-trimethyl-1H-indene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne. (n.d.). Google Patents.
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (n.d.). Google Patents.
-
(PDF) Purification of α-pinene, sabinene, and 2,4,5-trimethyl benzaldehyde using NP-Prep-HPLC from Ferulago setifolia essential oil and their antibacterial activity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of 2,4,6-Trimethyl-1H-indene and its Positional Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount for rational drug design, reaction optimization, and the development of novel molecular entities. This guide provides an in-depth comparative analysis of 2,4,6-trimethyl-1H-indene and its positional isomers, focusing on their synthesis, spectroscopic signatures, thermodynamic stability, and chemical reactivity. Due to the limited availability of direct experimental data for all conceivable isomers, this guide integrates established principles of indene chemistry with computational predictions and analogous experimental systems to provide a comprehensive and practical resource.
Introduction to Indene Isomerism
Indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, serves as a versatile scaffold in medicinal chemistry and materials science. Substitution of the indene core with multiple methyl groups gives rise to a diverse array of positional isomers, each possessing unique physicochemical properties. The position of these methyl groups significantly influences the electron distribution, steric environment, and overall stability of the molecule, thereby dictating its reactivity and spectroscopic characteristics. This guide will focus on the comparative analysis of 2,4,6-trimethyl-1H-indene and its isomers where the three methyl groups are variously positioned on the indene framework.
Positional Isomers of Trimethyl-1H-indene
The 1H-indene core has seven positions available for substitution (C1, C2, C3 on the five-membered ring and C4, C5, C6, C7 on the benzene ring). However, due to the presence of a double bond in the five-membered ring, substitution at C1 and C3 can lead to different isomeric products. For the purpose of this guide, we will consider isomers with methyl groups on both the five-membered and six-membered rings, with 2,4,6-trimethyl-1H-indene as our reference compound.
A representative set of positional isomers includes, but is not limited to:
-
1,2,3-Trimethyl-1H-indene
-
1,4,7-Trimethyl-1H-indene
-
2,4,7-Trimethyl-1H-indene
-
4,5,6-Trimethyl-1H-indene
-
4,5,7-Trimethyl-1H-indene
-
4,6,7-Trimethyl-1H-indene
-
5,6,7-Trimethyl-1H-indene
Thermodynamic Stability: A Computational Perspective
The relative thermodynamic stability of isomers is a critical factor governing their distribution in equilibrium mixtures and influencing reaction outcomes. In the absence of extensive experimental thermochemical data for all trimethyl-1H-indene isomers, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting their relative stabilities.
The stability of substituted indenes is primarily influenced by two key factors:
-
Hyperconjugation: Alkyl groups stabilize adjacent double bonds through hyperconjugation. Therefore, isomers with methyl groups attached to the double bond of the cyclopentene ring (e.g., at C2) are expected to be more stable.
-
Steric Strain: The close proximity of methyl groups can introduce steric strain, destabilizing the isomer. The degree of strain depends on the specific substitution pattern.
A computational study on the relative stabilities of various disubstituted cyclobutenes suggests that the electronic nature and position of substituents significantly impact the ring-opening barrier and overall stability. A similar approach can be applied to the indene system to predict the most stable trimethyl-substituted isomers.
Predicted Stability Order (General Trend):
Isomers with methyl groups that allow for maximum hyperconjugation with the double bond and minimal steric hindrance are predicted to be the most stable. For instance, isomers with a methyl group at the C2 position are generally more stable than those with a methyl group at the C1 or C3 position, as the former is directly attached to the double bond. The substitution pattern on the benzene ring will also modulate stability, with patterns that minimize steric clashes being favored.
Spectroscopic Characterization: Distinguishing Isomers
Spectroscopic techniques are indispensable for the identification and characterization of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed structural information that allows for the unambiguous differentiation of positional isomers.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the positions of the methyl substituents.
General Principles for Spectral Interpretation:
-
¹H NMR:
-
Methyl Protons: The chemical shifts of the methyl protons will vary depending on their location. Methyl groups on the aromatic ring will typically resonate in the range of δ 2.2-2.5 ppm. Methyl groups on the five-membered ring will have distinct chemical shifts; for example, a methyl group at C2 will be in a different environment than one at C1 or C3.
-
Olefinic Protons: The protons on the double bond of the cyclopentene ring will also exhibit characteristic chemical shifts and coupling constants.
-
Aromatic Protons: The substitution pattern on the benzene ring will dictate the multiplicity and chemical shifts of the aromatic protons, providing crucial information for identifying the isomer.
-
-
¹³C NMR:
-
The chemical shifts of the carbon atoms in the indene skeleton and the methyl groups will be unique for each isomer. DFT calculations can be employed to predict the ¹³C NMR spectra of different isomers, and these predictions can be compared with experimental data for structure elucidation.
-
Workflow for NMR-based Isomer Identification:
The following workflow outlines a systematic approach to identifying an unknown trimethyl-1H-indene isomer using NMR spectroscopy.
Caption: Workflow for trimethyl-1H-indene isomer identification using NMR.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying isomers. While positional isomers of trimethyl-1H-indene will have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ, providing clues to their structure. The NIST Chemistry WebBook provides mass spectral data for several trimethyl-indane isomers, which can serve as a reference for predicting the fragmentation of their unsaturated counterparts. For example, the mass spectrum of 1,2,3-trimethylindene is available and can be compared with the spectra of other isomers.
Chromatographic Separation of Isomers
The separation of positional isomers is often a significant challenge due to their similar physical properties. High-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the methods of choice for this purpose.
Gas Chromatography (GC)
A well-established method for separating aromatic isomers is to use a capillary GC column with a polar stationary phase. The slight differences in polarity and boiling points among the trimethyl-1H-indene isomers will allow for their separation.
A General Protocol for GC-MS Analysis:
A rapid analytical method for the determination of a wide range of organic compounds, including isomers, by GC-MS has been developed and can be adapted for this specific problem.
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or similar) is a good starting point.
-
Injector: Use a split/splitless injector at a temperature of 250 °C.
-
Oven Program: A temperature gradient program is recommended to achieve optimal separation. A typical program might start at 50 °C, hold for 2 minutes, and then ramp up to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas at a constant flow rate.
-
Detector: A mass spectrometer operating in electron ionization (EI) mode.
The retention times of the isomers will depend on their volatility and interaction with the stationary phase. Generally, more compact and less polar isomers will have shorter retention times.
Synthesis of Trimethyl-1H-indene Isomers
The synthesis of specific trimethyl-1H-indene isomers can be achieved through various organic reactions. The choice of synthetic route will depend on the desired substitution pattern. Many general methods for the synthesis of substituted indenes have been reported and can be adapted for the synthesis of the target isomers.[1]
General Synthetic Strategies:
-
Friedel-Crafts Acylation and Alkylation: This classic approach can be used to introduce methyl groups onto an indanone precursor, which can then be converted to the corresponding indene.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other cross-coupling reactions are powerful tools for constructing the indene skeleton with specific substitution patterns.
-
Cyclization Reactions: The acid-catalyzed cyclization of appropriate precursors can also lead to the formation of substituted indenes.
Workflow for a Plausible Synthesis of a Trimethyl-1H-indene Isomer:
Caption: A generalized synthetic workflow for a trimethyl-1H-indene isomer.
Comparative Reactivity of Indene Isomers
The reactivity of indene isomers is largely dictated by the electronic and steric effects of the methyl substituents. The double bond in the five-membered ring is the primary site of reactivity, participating in reactions such as electrophilic additions and cycloadditions.
Electrophilic Addition Reactions
The addition of electrophiles (e.g., HBr, Br₂) to the double bond of indene proceeds via a carbocation intermediate. The regioselectivity of this reaction is governed by the stability of the resulting carbocation (Markovnikov's rule). The methyl groups, being electron-donating, will influence the stability of the carbocation intermediate and thus the regiochemical outcome of the addition.
-
Isomers with methyl groups on the double bond (e.g., at C2): These isomers are expected to be more reactive towards electrophiles due to the stabilizing effect of the methyl group on the adjacent carbocation.
-
Isomers with methyl groups on the aromatic ring: The electronic effect of these methyl groups (electron-donating) will be transmitted to the double bond, influencing its nucleophilicity.
Cycloaddition Reactions
Indenes can participate as the dienophile in Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of the double bond. Electron-donating methyl groups on the indene ring system can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the rate and selectivity of the cycloaddition.
Summary of Comparative Data
| Property | 2,4,6-Trimethyl-1H-indene (Reference) | Other Positional Isomers | Key Influencing Factors |
| Thermodynamic Stability | Moderately stable | Varies significantly | Hyperconjugation, Steric Strain |
| ¹H NMR (Methyl Signals) | Distinct signals for C2, C4, and C6 methyls | Unique chemical shifts and multiplicities for each isomer | Electronic environment, proximity to other groups |
| GC Retention Time | Intermediate | Varies based on polarity and boiling point | Molecular shape, intermolecular forces |
| Reactivity (Electrophilic Add.) | Moderately reactive | Reactivity depends on methyl group positions | Carbocation stability |
| Reactivity (Cycloaddition) | Moderate dienophile | Reactivity depends on electronic effects | Frontier molecular orbital energies |
Conclusion
The positional isomers of 2,4,6-trimethyl-1H-indene represent a fascinating case study in the structure-property relationships of organic molecules. While direct experimental comparisons are not always available, a combination of fundamental chemical principles, computational modeling, and analysis of related systems provides a robust framework for understanding their behavior. This guide has outlined the key differences in stability, spectroscopic properties, and reactivity that researchers can expect to encounter when working with this class of compounds. A thorough understanding of these isomeric distinctions is crucial for the successful design and execution of synthetic strategies and for the interpretation of experimental results in the fields of medicinal chemistry and materials science.
References
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Organic Chemistry Portal. Synthesis of Indenes. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 588777, 1,1,3-Trimethyl-1H-indene. [Link]
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NIST. 1,2,3-Trimethylindene. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
- Estéfani, N. et al. (2019). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Journal of Environmental Science and Health, Part B, 54(10), 835-847.
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry, 2nd ed. W. A. Benjamin, Inc.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008). Rhodium-Catalyzed Annulation of 2-(Chloromethyl)phenylboronic Acid with Alkynes: Synthesis of Indene Derivatives. Organic Letters, 10(14), 2975–2978.
- Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). A General and Practical Synthesis of Substituted Indenes via a Palladium-Catalyzed Suzuki Coupling/Ring-Closing Metathesis Sequence. The Journal of Organic Chemistry, 82(8), 4226–4234.
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The Definitive Proof: Validating the Structure of 2,4,6-trimethyl-1H-indene through X-ray Crystallography
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of molecular sciences, the unambiguous determination of a chemical structure is the bedrock upon which all further research is built. For novel compounds, such as the substituted aromatic hydrocarbon 2,4,6-trimethyl-1H-indene, an unverified structure is merely a hypothesis. This guide provides a comprehensive comparison of the analytical techniques used for structural elucidation, making the case for why single-crystal X-ray crystallography stands as the unequivocal gold standard for validation. We will explore the strengths and limitations of complementary spectroscopic methods and demonstrate how X-ray crystallography provides the ultimate, definitive proof of three-dimensional molecular architecture.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
While various spectroscopic methods provide valuable clues about a molecule's identity, they essentially generate a list of properties: connectivity, functional groups, and mass-to-charge ratio. X-ray crystallography, in contrast, delivers a direct, high-resolution three-dimensional map of the electron density within a molecule. This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of atoms in space, leaving no room for ambiguity.
The historical significance of this technique cannot be overstated. It was the pioneering work of crystallographers like Kathleen Lonsdale, whose 1929 analysis of hexamethylbenzene provided the first definitive proof of the planar, hexagonal nature of the benzene ring, that transformed our understanding of aromaticity.[1] This foundational discovery underscores the power of X-ray diffraction to resolve fundamental questions of molecular structure.
Experimental Protocol: A Hypothetical Workflow for 2,4,6-trimethyl-1H-indene
Obtaining a crystal structure is a multi-step process that demands precision and patience. Below is a detailed protocol that would be followed to validate the structure of a newly synthesized batch of 2,4,6-trimethyl-1H-indene.
Step 1: Crystal Growth (The Art of Patience)
The prerequisite for any X-ray diffraction experiment is a high-quality single crystal. For a small organic molecule like 2,4,6-trimethyl-1H-indene, this is typically achieved through slow evaporation of a saturated solution.
-
Purification: The synthesized compound must be purified to the highest possible degree (>99%) using techniques like column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is moderately soluble. A common strategy is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and layer it with a poor solvent in which it is immiscible or sparingly soluble (e.g., hexane or methanol).
-
Evaporation: The solution is left undisturbed in a vibration-free environment, often in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks. As the solution becomes supersaturated, molecules will begin to self-assemble into an ordered, crystalline lattice.
Step 2: Data Collection (The Illumination)
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.
-
Mounting: The crystal is carefully affixed to a glass fiber or a cryo-loop and flash-cooled in a stream of liquid nitrogen (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Diffraction: A focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the X-rays pass through, they are diffracted by the electron clouds of the atoms in the crystal lattice.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector (like a CCD or CMOS sensor) at various angles. This process generates a series of diffraction images, each containing a pattern of spots of varying intensity.
Step 3: Structure Solution and Refinement (The Puzzle Solving)
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the space group, which describes the symmetry elements within the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to calculate the electron density map of the unit cell. "Direct methods" or "Patterson methods" are computational algorithms used to phase the diffraction data and generate an initial model of the molecular structure.
-
Refinement: The initial model is refined against the experimental data using a least-squares method. This process adjusts the atomic positions, and their anisotropic displacement parameters (which describe thermal motion), to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor (or R1), with values below 5% (0.05) indicating a well-refined structure.
Workflow for Single-Crystal X-ray Crystallography
Caption: From synthesis to final structure: the experimental workflow for X-ray crystallography.
Data Presentation: The Crystallographic Information File (CIF)
The final, validated structure is reported in a standardized format called a Crystallographic Information File (CIF). This file contains all the essential information about the crystal and the structure determination process. As a definitive crystal structure for 2,4,6-trimethyl-1H-indene is not publicly available, we present the crystallographic data for hexamethylbenzene , a historically significant molecule whose structure was determined by Kathleen Lonsdale, as a representative example.
Table 1: Representative Crystallographic Data for Hexamethylbenzene
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈ |
| Formula Weight | 162.27 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.92 |
| b (Å) | 8.86 |
| c (Å) | 5.30 |
| α (°) | 44.45 |
| β (°) | 116.72 |
| γ (°) | 119.57 |
| Volume (ų) | 292.4 |
| Z (molecules/unit cell) | 1 |
| Temperature (K) | Room Temperature |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R1 [I>2σ(I)] | N/A (historical data) |
| Data Source | Lonsdale, K. (1929) Proc. R. Soc. A |
This table provides the fundamental parameters that define the crystal lattice and the arrangement of molecules within it. Modern CIF files would also include a complete list of atomic coordinates, bond lengths, and bond angles with their associated uncertainties.
Part 2: Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive answer, other spectroscopic techniques are indispensable tools in the daily workflow of a synthetic chemist. They are used to monitor reactions, assess purity, and propose a preliminary structure. Let's examine what these techniques would reveal about our target molecule, 2,4,6-trimethyl-1H-indene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule.[2] It provides information about the chemical environment of ¹H (proton) and ¹³C nuclei.
Expected NMR Data for 2,4,6-trimethyl-1H-indene:
-
¹H NMR: We would expect to see distinct signals for the aromatic protons, the vinylic proton, the allylic CH₂ protons, and the three methyl groups. The chemical shifts and coupling patterns would allow for the assignment of each proton to its position in the molecule.
-
¹³C NMR: The spectrum would show the number of chemically non-equivalent carbon atoms. For 2,4,6-trimethyl-1H-indene, we would anticipate signals for the nine unique carbons of the indene core and three signals for the methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer clues about its structure through fragmentation patterns. For an isomer of trimethyl-indene, the molecular ion peak would be a key identifier.
Table 2: Representative Mass Spectrometry Data for a Trimethyl-indane Isomer (C₁₂H₁₆)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Interpretation |
| 160 | 16.7 | Molecular Ion [M]⁺ |
| 145 | 99.9 | Loss of a methyl group [M-CH₃]⁺ (base peak) |
| 128 | 10.4 | Further fragmentation |
| 115 | 9.6 | Further fragmentation |
| Data sourced from PubChem for 2,3-dihydro-1,1,6-trimethyl-1H-indene.[1] |
This data confirms the molecular formula C₁₂H₁₆ and shows a characteristic loss of a methyl group, which is consistent with the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Expected IR Absorptions for 2,4,6-trimethyl-1H-indene:
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic and vinylic groups.
-
~2950-2850 cm⁻¹: C-H stretching from the aliphatic CH₂ and CH₃ groups.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~850-800 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the benzene ring.
Logical Flow of Spectroscopic Structure Elucidation
Caption: The synergistic use of spectroscopic techniques to build a structural hypothesis.
Part 3: Comparative Analysis and The Power of Synergy
Each analytical technique provides a different piece of the structural puzzle. The table below summarizes the information gleaned from each method.
Table 3: Comparison of Analytical Techniques for Structure Elucidation
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Definitive 3D structure , bond lengths, bond angles, absolute stereochemistry. | Requires a single, high-quality crystal; cannot be used for amorphous solids or liquids. |
| NMR Spectroscopy | Detailed atom connectivity (C-H framework), chemical environments, stereochemistry. | Can be complex to interpret; may not distinguish between certain isomers. |
| Mass Spectrometry | Exact molecular weight, molecular formula, fragmentation patterns. | Does not provide information on atom connectivity or 3D arrangement. |
| Infrared Spectroscopy | Presence of specific functional groups. | Provides limited information on the overall molecular skeleton. |
Senior Application Scientist's Insight: Why X-ray is Indispensable
As a Senior Application Scientist, I have frequently encountered situations where spectroscopic data alone is insufficient for unequivocal structure determination. Consider the case of positional isomers. The ¹H NMR, ¹³C NMR, IR, and mass spectra of 2,4,6-trimethyl-1H-indene, 1,4,6-trimethyl-1H-indene, and 2,5,7-trimethyl-1H-indene would be remarkably similar. Distinguishing between them based solely on subtle differences in chemical shifts or fragmentation patterns would be challenging and potentially lead to an incorrect assignment.
This is where X-ray crystallography demonstrates its ultimate value. It would not merely suggest a structure; it would provide a direct image of the molecule, definitively showing the precise locations of the three methyl groups on the indene framework. In the context of drug development, where the specific arrangement of atoms dictates biological activity, such certainty is not just advantageous—it is a regulatory and scientific necessity. Any ambiguity in structure could lead to failed clinical trials, wasted resources, and potential safety issues.
Conclusion
The structural validation of a new chemical entity like 2,4,6-trimethyl-1H-indene relies on a synergistic approach, employing a suite of analytical techniques. NMR, MS, and IR spectroscopy are the workhorses of the synthetic chemist, providing rapid and essential information to build a structural hypothesis. However, this hypothesis must be rigorously tested and proven. Single-crystal X-ray crystallography is the ultimate arbiter, providing the only method that delivers a direct, unambiguous, and high-resolution three-dimensional view of the molecule. It transforms a proposed structure from a well-reasoned hypothesis into an experimentally verified fact, providing the solid foundation required for all subsequent research and development.
References
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Lonsdale, K. (1929). The Structure of the Benzene Ring in Hexamethylbenzene. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 123(792), 494-515. [Link]
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PubChem. (n.d.). Hexamethylbenzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]
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A Comparative Guide to the Reactivity of Trimethyl-indene Isomers
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of various trimethyl-indene isomers. By examining the interplay of electronic and steric factors, we will elucidate the differences in their chemical behavior, supported by theoretical principles and available experimental context. This document is designed to be a practical resource for professionals engaged in organic synthesis and drug development, offering insights into the selection and application of these valuable chemical intermediates.
Introduction: The Indene Scaffold and its Reactivity
Indene is an aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring. Its chemical reactivity is largely dictated by the five-membered ring, which contains a reactive double bond and acidic methylene protons at the C1 position. The acidity of these protons (pKa ≈ 20.1 in DMSO) is a result of the formation of a stable, aromatic indenyl anion upon deprotonation.[1] The double bond readily undergoes reactions typical of alkenes, such as electrophilic addition. The substitution pattern on the indene core, particularly with methyl groups, can significantly modulate this inherent reactivity.
The Isomers: A Structural Overview
The placement of three methyl groups on the indene framework gives rise to several isomers. For this guide, we will focus on three representative isomers to illustrate the key differences in reactivity:
-
1,1,3-Trimethyl-1H-indene: A gem-dimethyl group at the C1 position and a methyl group at the C3 position.
-
1,2,3-Trimethyl-1H-indene: Methyl groups at each of the carbons of the five-membered ring's double bond and at the adjacent C1 position.
-
2,4,7-Trimethyl-1H-indene: Methyl groups on the double bond of the five-membered ring and on the benzene ring.
The differing placement of these methyl groups leads to distinct electronic and steric environments, which in turn govern their reactivity.
Key Factors Influencing Reactivity
The reactivity of trimethyl-indene isomers is primarily influenced by two key factors:
-
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This can influence the stability of charged intermediates, such as carbocations and carbanions, that are formed during reactions.
-
Steric Hindrance: The size of the methyl groups can physically block or hinder the approach of reagents to a reactive site. This is a crucial factor in determining reaction rates and, in some cases, can prevent a reaction from occurring altogether.
The interplay of these two effects is critical in understanding the nuanced differences in the chemical behavior of each isomer.
Comparative Reactivity Analysis
Acidity and Deprotonation
The acidity of the C-H bonds in the five-membered ring is a key feature of indene chemistry. The ease of deprotonation is directly related to the stability of the resulting indenyl anion.
| Isomer | Most Acidic Proton(s) | Predicted Relative Acidity | Rationale |
| 1,1,3-Trimethyl-1H-indene | C2-H | Moderate | The C2-H is flanked by methyl groups, but deprotonation at C2 does not directly lead to an aromatic anion. The allylic C-H at C3 is also a candidate, but steric hindrance from the C1 gem-dimethyl group may affect the approach of a base. |
| 1,2,3-Trimethyl-1H-indene | C1-H | High | Deprotonation at the C1 position leads to a highly stable aromatic indenyl anion. The electron-donating methyl groups at C2 and C3 slightly destabilize the anion but the aromatic stabilization is the dominant effect. |
| 2,4,7-Trimethyl-1H-indene | C1-H | Highest | Deprotonation at the C1 position also forms a stable aromatic indenyl anion. The methyl groups on the benzene ring (C4 and C7) are remote from the site of deprotonation and have a minimal electronic effect on the anion's stability compared to the direct substitution on the five-membered ring in the other isomers. |
Experimental Protocol: Competitive Deprotonation
A comparative analysis of acidity can be performed through a competitive deprotonation experiment.
-
Preparation: An equimolar mixture of two trimethyl-indene isomers (e.g., 1,2,3-trimethyl-1H-indene and 2,4,7-trimethyl-1H-indene) is dissolved in a suitable aprotic solvent such as THF.
-
Reaction: A sub-stoichiometric amount of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is added slowly at a low temperature (e.g., -78 °C).
-
Quenching: After a short reaction time, the reaction is quenched with a deuterated electrophile, such as D₂O.
-
Analysis: The product mixture is analyzed by ¹H NMR spectroscopy and/or GC-MS to determine the ratio of the deuterated products. The isomer that is preferentially deuterated is the more acidic of the two.
Caption: Workflow for competitive deprotonation experiment.
Electrophilic Addition to the Double Bond
The double bond in the five-membered ring of indene derivatives is susceptible to electrophilic attack. The rate and regioselectivity of this reaction are influenced by the stability of the intermediate carbocation.
| Isomer | Predicted Relative Reactivity | Rationale |
| 1,1,3-Trimethyl-1H-indene | Low | The double bond is tetrasubstituted, which generally reduces reactivity towards electrophiles compared to less substituted alkenes due to steric hindrance. |
| 1,2,3-Trimethyl-1H-indene | Moderate | The double bond is trisubstituted. The methyl groups at C2 and C3 can stabilize an adjacent positive charge through hyperconjugation if the electrophile adds to C2. However, steric hindrance is a factor. |
| 2,4,7-Trimethyl-1H-indene | High | The double bond is disubstituted. The methyl group at C2 will stabilize the formation of a carbocation at C3. The methyl groups on the benzene ring have a minor electronic effect on the double bond's reactivity. Steric hindrance at the double bond is less than in the other isomers. |
Mechanism of Electrophilic Addition
The mechanism proceeds via a two-step process involving the formation of a carbocation intermediate. The stability of this carbocation determines the major product, following Markovnikov's rule.
Caption: General mechanism of electrophilic addition to an indene.
Diels-Alder Reactivity
Indene derivatives can act as dienophiles in Diels-Alder reactions.[2] The reactivity in this [4+2] cycloaddition is influenced by both electronic and steric factors. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.[3]
| Isomer | Predicted Relative Reactivity as a Dienophile | Rationale |
| 1,1,3-Trimethyl-1H-indene | Low | The tetrasubstituted double bond is sterically hindered, which will significantly slow down the rate of cycloaddition. |
| 1,2,3-Trimethyl-1H-indene | Moderate | The trisubstituted double bond is less sterically hindered than in 1,1,3-trimethyl-1H-indene. The methyl groups are electron-donating, which can slightly decrease its reactivity as a dienophile in a normal-electron-demand Diels-Alder reaction. |
| 2,4,7-Trimethyl-1H-indene | High | The disubstituted double bond is the least sterically hindered of the three isomers, making it the most accessible for reaction with a diene. The electron-donating methyl groups on the benzene ring may slightly increase the electron density of the double bond, potentially favoring inverse-electron-demand Diels-Alder reactions. |
Conclusion
The reactivity of trimethyl-indene isomers is a complex interplay of steric and electronic effects. While direct comparative experimental data is sparse, a qualitative understanding of their relative reactivities can be achieved by analyzing their structures.
-
2,4,7-Trimethyl-1H-indene is predicted to be the most reactive isomer in electrophilic additions and Diels-Alder reactions due to its less substituted and sterically accessible double bond. It is also predicted to have the most acidic C1 protons.
-
1,2,3-Trimethyl-1H-indene shows intermediate reactivity. The C1 proton is acidic, but the trisubstituted double bond is more sterically hindered and electron-rich than in the 2,4,7-isomer.
-
1,1,3-Trimethyl-1H-indene is predicted to be the least reactive in reactions involving the double bond due to significant steric hindrance from the tetrasubstituted nature of the alkene.
These predictions provide a framework for selecting the appropriate trimethyl-indene isomer for a desired chemical transformation. Further experimental studies are warranted to provide quantitative data to support and refine these qualitative comparisons.
References
- Brookhart, M., Rix, F. C., & White, P. S. (1996). Electronic Effects on the π-Alkyl Migratory Insertion Reaction of para-Substituted Styrene Methyl Palladium Complexes. Journal of the American Chemical Society, 118(38), 9011-9023.
- Chinnusamy, T., & Raghunathan, R. (2019). Theoretical Investigation of Steric Effect Influence on Reactivity of Substituted Butadienes With Bromocyclobutenone.
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Kurosaki, Y., & Murai, T. (2014). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . Inorganic Chemistry, 53(15), 7868-7880.
- Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008). Rhodium(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes: A New Route to Indene Derivatives. Organic Letters, 10(14), 2975-2978.
- García-Rodeja, Y., et al. (2023).
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PubChem. (n.d.). 1,1,3-Trimethyl-1H-indene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1,2,3-Trimethylindene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Koppel, I. A., et al. (2024). Surprising acidity for the methylene of 1,3-indenocorannulenes?. Beilstein Journal of Organic Chemistry, 20, 1-12.
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Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]
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NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. In Substance Registry Services. Retrieved from [Link]
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Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
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Soderberg, T. (2019, July 24). 14.5 Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. Retrieved from [Link]
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Grotjahn, D. (n.d.). Catalyst for rapid and selective alkene isomerization. San Diego State University Research Foundation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]
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ChemSurvival. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2010, September 22). Five Key Factors That Influence Acidity. Master Organic Chemistry. Retrieved from [Link]
- Barluenga, J., et al. (2012). Gold(I)-Catalyzed Intramolecular Csp3-H Bond Activation: A Practical and High-Yielding Synthesis of Indenes.
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NIST. (n.d.). 1,2,3-Trimethylindene. In NIST Chemistry WebBook. Retrieved from [Link]
- Bergmann, E. D., & Ikan, R. (1957). Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene. Journal of the Chemical Society C: Organic, 327-329.
- Roy, D., & Gribble, G. W. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 49(24), 9155-9203.
- Singh, R., & Singh, P. (2019). Comparative Study of Aromatic Electrophilic Substitution Reaction at the Meta and Ortho-Position in Toluene. International Research Journal of Engineering and Technology, 6(4), 120-124.
- Ascenzi, D., et al. (2018). Combined experimental and computational study of the reactivity of the methanimine radical cation (H2CNH˙+) and its isomer aminomethylene (HCNH2˙+) with propene (CH3CHCH2). Physical Chemistry Chemical Physics, 20(23), 15998-16010.
- Li, Y., & Schleyer, P. v. R. (2015). Unprecedented Cyclic Isomer of Triazenes: A Computational Identification. The Journal of Physical Chemistry A, 119(34), 9143-9148.
Sources
A Spectroscopic Journey: Distinguishing 2,4,6-trimethyl-1H-indene from its Synthetic Precursors
The Synthetic Pathway: From Indanone to Indene
The transformation of a substituted indanone to its corresponding indene is a common synthetic strategy. A plausible and documented route to 2,4,6-trimethyl-1H-indene involves the reduction of 2,4,6-trimethyl-1-indanone, followed by dehydration. This two-step process first converts the ketone functionality into a secondary alcohol (2,4,6-trimethyl-1-indanol), which is then eliminated to form the double bond characteristic of the indene ring system.
Caption: Synthetic route from 2,4,6-trimethyl-1-indanone to 2,4,6-trimethyl-1H-indene.
The successful conversion through these stages can be meticulously monitored and confirmed by analyzing the distinct changes in the spectroscopic signatures of the molecules.
Comparative Spectroscopic Analysis
The key to distinguishing the product from its precursors lies in identifying the appearance and disappearance of specific signals in their respective spectra, which directly correlate to changes in their functional groups and overall molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is highly sensitive to the chemical environment of hydrogen atoms within a molecule. The transformation from indanone to indene results in significant and predictable changes in the ¹H NMR spectrum.
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Methyl Protons (ppm) | Key Differentiating Features |
| 2,4,6-trimethyl-1-indanone (Predicted) | Two singlets (~6.9-7.2) | Multiplets for CH₂ groups (~2.6-3.1) | Three singlets (~2.2-2.4) | Absence of olefinic protons; presence of two distinct methylene group signals. |
| 2,4,6-trimethyl-1H-indene | Two singlets (~6.83, 7.01) | Singlet for CH₂ group (~3.23) | Three singlets (~2.12, 2.31, 2.33) | Presence of a singlet for the olefinic proton (~6.52 ppm) ; a single CH₂ signal. |
¹H NMR Insights:
-
Disappearance of a Methylene Signal: The precursor, 2,4,6-trimethyl-1-indanone, would exhibit two distinct signals for the two methylene groups in the five-membered ring. Upon formation of the indene, one of these methylene groups is converted into a methine and a vinylic carbon, leading to the disappearance of one of the characteristic methylene multiplets.
-
Appearance of an Olefinic Proton: The most definitive change is the emergence of a new signal in the olefinic region of the spectrum (typically 6.0-7.0 ppm) for 2,4,6-trimethyl-1H-indene. A patent describing the synthesis of this compound reports this proton as a singlet at approximately 6.52 ppm.
-
Shift in Methylene Protons: The remaining methylene group in the indene product (at the C1 position) experiences a different electronic environment and its signal is expected to be a sharp singlet around 3.23 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides a detailed view of the carbon skeleton of a molecule. The conversion from the indanone to the indene is marked by a dramatic upfield shift of the carbonyl carbon and the appearance of new sp² hybridized carbon signals.
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Olefinic Carbons (C=C) (ppm) | Aliphatic Carbons (ppm) | Methyl Carbons (ppm) |
| 2,4,6-trimethyl-1-indanone (Predicted) | ~205-210 | ~125-155 | - | ~25-45 | ~15-22 |
| 2,4,6-trimethyl-1H-indene (Predicted) | - | ~120-145 | ~115-140 | ~30-40 | ~15-22 |
¹³C NMR Insights:
-
Disappearance of the Carbonyl Signal: The most significant change is the disappearance of the downfield signal corresponding to the ketone carbonyl carbon (C=O) in the 2,4,6-trimethyl-1-indanone spectrum, which is expected to be in the 205-210 ppm region.
-
Appearance of Olefinic Carbon Signals: Concurrently, two new signals will appear in the sp² region (typically 115-140 ppm) corresponding to the two carbons of the newly formed double bond in the five-membered ring of the indene.
-
Changes in Aromatic Region: The substitution pattern on the aromatic ring will influence the chemical shifts of the aromatic carbons. However, the overall pattern of signals will be indicative of the trimethyl-substituted benzene ring in both the precursor and the product.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups. The key transformation from a ketone to an alkene is readily observable in the IR spectrum.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2,4,6-trimethyl-1-indanone (Predicted) | ~1700-1725 (strong, sharp C=O stretch) , ~2850-3000 (C-H stretch), ~1600, 1450 (C=C aromatic stretch) |
| 2,4,6-trimethyl-1H-indene (Predicted) | ~3000-3100 (=C-H stretch), ~2850-3000 (C-H stretch), ~1620-1640 (C=C stretch, non-aromatic) , ~1600, 1450 (C=C aromatic stretch) |
IR Spectroscopy Insights:
-
Disappearance of the Carbonyl Stretch: The strong, sharp absorption band characteristic of the C=O stretching vibration in the ketone precursor, expected around 1700-1725 cm⁻¹, will be absent in the spectrum of the final indene product.
-
Appearance of Alkene Stretches: The formation of the double bond in the indene will give rise to a new C=C stretching absorption, typically in the 1620-1640 cm⁻¹ region. Additionally, a =C-H stretching vibration may be observed just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular weights of the precursor and product are different, analyzing the fragmentation patterns can offer further structural confirmation.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Pathways (Predicted) |
| 2,4,6-trimethyl-1-indanone | m/z 174 | Loss of CO (m/z 146), loss of methyl radical (m/z 159), subsequent fragmentation of the aromatic ring. |
| 2,4,6-trimethyl-1H-indene | m/z 158 | Loss of a hydrogen atom (m/z 157), loss of a methyl radical (m/z 143), retro-Diels-Alder type fragmentation. |
Mass Spectrometry Insights:
-
Molecular Ion Peak: The molecular ion peak will clearly distinguish the precursor from the product, with 2,4,6-trimethyl-1-indanone at m/z 174 and 2,4,6-trimethyl-1H-indene at m/z 158.
-
Characteristic Fragmentation: The indanone precursor is expected to show a characteristic loss of a neutral carbon monoxide molecule (28 Da). The indene product will likely exhibit fragmentation patterns typical of substituted aromatic alkenes, including the loss of a methyl group.
Experimental Protocols
For researchers aiming to perform these analyses, the following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
Inject a small volume (typically 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS).
-
The GC will separate the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer will ionize the sample using a standard electron energy of 70 eV.
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio, generating the mass spectrum.
Conclusion
The spectroscopic comparison of 2,4,6-trimethyl-1H-indene with its precursor, 2,4,6-trimethyl-1-indanone, provides a clear and definitive method for monitoring the progress of the synthesis and confirming the identity of the final product. The key transformations – the disappearance of the ketone functionality and the appearance of a new carbon-carbon double bond – are readily identified by characteristic changes in ¹H NMR, ¹³C NMR, IR, and mass spectra. By understanding these expected spectral changes, researchers can confidently navigate the synthesis and characterization of this and related indene derivatives.
References
- While a direct peer-reviewed article with a full dataset for 2,4,6-trimethyl-1H-indene and its immediate precursor was not identified, the principles and predictions in this guide are based on established knowledge from standard organic chemistry and spectroscopy textbooks, and data from analogous compounds found in public d
- A relevant patent that describes the synthesis and provides ¹H NMR data for 2,4,6-trimethyl-1H-indene is US Patent 6,548,710 B2.
-
Spectroscopic data for related compounds such as 1-indanone, 2-methyl-1-indanone, and other substituted indenes can be found in spectral databases like the NIST Chemistry WebBook and PubChem.
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,4,6-trimethyl-1H-indene in a Mixture
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of specific isomers, such as 2,4,6-trimethyl-1H-indene, within complex mixtures is a critical challenge. The presence and concentration of such impurities or synthetic intermediates can significantly impact the safety, efficacy, and stability of the final product. This guide provides an in-depth comparison of the primary analytical methodologies for this task, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As senior application scientists, our objective is not merely to present protocols, but to elucidate the rationale behind our analytical choices, ensuring robust, accurate, and trustworthy results.
The Analytical Challenge: Distinguishing Isomers in Complex Matrices
2,4,6-trimethyl-1H-indene is a volatile, aromatic hydrocarbon. The primary analytical challenge lies in its separation and quantification from a mixture that may contain other structural isomers (e.g., other trimethyl-indenes), related aromatic hydrocarbons, and various matrix components. The chosen analytical method must, therefore, offer high selectivity and sensitivity.
Comparative Analysis: GC-MS vs. HPLC
The selection of the optimal analytical technique hinges on the physicochemical properties of the analyte and the requirements of the analysis. For a volatile compound like 2,4,6-trimethyl-1H-indene, Gas Chromatography is often the more powerful and practical choice.
Gas Chromatography-Mass Spectrometry (GC-MS): The Preferred Method
GC is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[1] The high separation efficiency of capillary GC columns, combined with the specificity and sensitivity of a mass spectrometer, makes GC-MS the gold standard for this application.[2]
-
Expertise & Experience: The choice of GC is fundamentally driven by the analyte's volatility. The trimethyl-indene structure allows it to be readily vaporized without degradation, a prerequisite for GC analysis.[3] Coupling GC with MS provides definitive identification based on the compound's unique mass spectrum (molecular ion and fragmentation pattern), which is crucial for distinguishing it from co-eluting impurities or isomers.[4] The Flame Ionization Detector (FID) is a viable alternative for quantification, known for its robustness and wide linear range for hydrocarbons, though it lacks the specificity of MS.[5][6]
-
Trustworthiness: A well-validated GC-MS method is inherently trustworthy.[7] By incorporating an appropriate internal standard, variations in injection volume and instrument response can be normalized, leading to high precision and accuracy.[8] System suitability tests performed before each analytical run ensure that the system is performing optimally.[7]
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
While GC is the preferred technique, HPLC can also be employed, particularly if the analyte is part of a mixture containing non-volatile components that also need to be analyzed.[9]
-
Expertise & Experience: For non-volatile or thermally sensitive molecules, HPLC is the method of choice.[10] For 2,4,6-trimethyl-1H-indene, a reverse-phase HPLC method would be appropriate. The separation would be based on the compound's hydrophobicity, partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. A UV detector is suitable for detection, as the aromatic indene structure absorbs UV light.[11] However, HPLC generally offers lower separation efficiency for isomers compared to high-resolution capillary GC.[10]
-
Trustworthiness: Similar to GC, HPLC methods must be rigorously validated.[12] However, a key challenge for HPLC in this context is achieving baseline separation from other closely related hydrophobic impurities, which may require extensive method development. Furthermore, UV detection is not as specific as mass spectrometry, potentially leading to interference from other co-eluting, UV-absorbing compounds.[11]
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of validated GC-MS and HPLC-UV methods for the quantitative analysis of 2,4,6-trimethyl-1H-indene. These values are synthesized based on typical performance for similar analytes.[5][9][12][13]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale for Difference |
| Selectivity | Very High | Moderate to High | MS provides structural information, ensuring positive identification. UV detection is less specific. |
| Sensitivity (LOD/LOQ) | LOD: ~0.1-1 ng/mL; LOQ: ~0.3-3 ng/mL | LOD: ~5-10 ng/mL; LOQ: ~15-30 ng/mL | GC-MS is generally more sensitive for volatile analytes.[9] |
| Precision (%RSD) | < 2% | < 3% | Both methods can achieve high precision with proper validation and use of internal standards.[13] |
| Accuracy (% Recovery) | 98-102% | 95-105% | Dependent on effective sample preparation and method validation for both techniques.[13] |
| **Linearity (R²) ** | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a defined concentration range.[12][13] |
| Analysis Time | Faster (typically < 30 min) | Slower (can be > 30 min) | GC run times are often shorter for volatile compounds.[1] |
Experimental Protocols
Protocol 1: Quantitative Analysis by Headspace GC-MS
This protocol is designed for the analysis of 2,4,6-trimethyl-1H-indene in a liquid mixture, such as a reaction mixture or a formulated drug product. Headspace analysis is chosen to minimize matrix effects by only introducing the volatile components into the GC system.[4][14]
1. Sample Preparation & Internal Standard Spiking:
- Accurately weigh approximately 100 mg of the sample mixture into a 20 mL headspace vial.
- Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
- Spike the vial with 10 µL of an internal standard (IS) solution (e.g., 1,2,3-trimethylbenzene at 100 µg/mL). The choice of IS is critical; it should be a compound not present in the sample, with similar chemical properties and a retention time close to the analyte, but chromatographically resolved.
- Immediately seal the vial with a PTFE-lined septum and crimp cap.
2. Calibration Standards:
- Prepare a series of calibration standards in the same solvent, spanning the expected concentration range of the analyte (e.g., 0.1 to 10 µg/mL).
- Spike each calibration standard with the same amount of internal standard as the sample.
- Transfer each standard to a headspace vial and seal.
3. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Autosampler: Headspace autosampler (e.g., Agilent 7697A).
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. The non-polar stationary phase is chosen for its ability to separate hydrocarbons based on their boiling points and weak van der Waals interactions.
- Headspace Parameters:
- Oven Temperature: 80 °C
- Loop Temperature: 90 °C
- Transfer Line Temperature: 100 °C
- Vial Equilibration Time: 15 min
- GC Parameters:
- Inlet Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). This temperature program allows for the separation of volatile components while ensuring the elution of higher boiling point compounds.
- MS Parameters:
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions (hypothetical, based on indene fragmentation):
- 2,4,6-trimethyl-1H-indene: m/z 158 (M+), 143 ([M-CH3]+)
- Internal Standard: m/z 120 (M+), 105 ([M-CH3]+)
4. Data Analysis and System Suitability:
- Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
- Quantify the 2,4,6-trimethyl-1H-indene in the sample using the calibration curve.
- System Suitability: Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) of the peak area ratio should be ≤ 5%, and the resolution between the analyte and any critical pair should be ≥ 1.5.
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol provides an alternative method for quantification.
1. Sample Preparation & Internal Standard Spiking:
- Accurately weigh approximately 10 mg of the sample mixture into a 10 mL volumetric flask.
- Add 1 mL of an internal standard solution (e.g., 1,3,5-trimethylbenzene at 100 µg/mL).
- Dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Calibration Standards:
- Prepare a series of calibration standards in the mobile phase, spanning the expected concentration range (e.g., 1 to 50 µg/mL).
- Spike each calibration standard with the same amount of internal standard as the sample.
3. HPLC-UV Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. A C18 column is a standard choice for reverse-phase chromatography of nonpolar aromatic compounds.
- Mobile Phase: Acetonitrile:Water (70:30 v/v). This composition provides a good balance of elution strength for the analyte.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detector: Diode Array Detector (DAD).
- Wavelength: 254 nm. Aromatic compounds typically have strong absorbance at this wavelength.
4. Data Analysis and System Suitability:
- Follow the same data analysis procedure as for the GC-MS method.
- System Suitability: Before analysis, inject a mid-level calibration standard five times. The %RSD of the peak area ratio should be ≤ 2%, the tailing factor for the analyte peak should be ≤ 1.5, and the theoretical plates should be ≥ 2000.
Visualization of Workflows
Caption: Figure 1. Headspace GC-MS Workflow.
Caption: Figure 2. HPLC-UV Workflow.
Conclusion and Recommendation
For the quantitative analysis of 2,4,6-trimethyl-1H-indene in a mixture, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the superior and recommended technique. Its high sensitivity, exceptional selectivity, and suitability for volatile compounds ensure accurate and reliable quantification, which is paramount for quality control in research and industrial settings.[4][9] While HPLC-UV is a functional alternative, it may present challenges in selectivity and sensitivity that could compromise the certainty of the results, especially at trace levels. The choice of a self-validating system, complete with system suitability checks and the use of an internal standard, is non-negotiable for generating data of the highest scientific integrity.
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Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]
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Abalos, M., et al. (2023). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Metabolites, 13(9), 1011. Retrieved from [Link]
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Parker domnick hunter. An evaluation of the analysis of polyaromatic hydrocarbons (PAHs) using a gas chromatograph-flame ionisation detector. Retrieved from [Link]
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Zuloaga, O., et al. (2025, August 7). A Screening Method for Polycyclic Aromatic Hydrocarbons Determination in Water by Headspace SPME with GC-FID. Journal of Chromatographic Science, 43(1), 10-16. Retrieved from [Link]
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Shysh, S., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceutics, 15(10), 2503. Retrieved from [Link]
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Wang, C., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2769. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activities of Indene Derivatives
Introduction
The indene scaffold, a bicyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry. Its unique conformational rigidity and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the biological activities of various indene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental methodologies used to validate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
Anticancer Activity: Targeting Cellular Proliferation and Viability
Indene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, primarily targeting key cellular processes like microtubule dynamics and DNA replication.
Mechanism of Action 1: Tubulin Polymerization Inhibition
A significant number of anticancer indene derivatives exert their effects by disrupting microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
A notable example is the dihydro-1H-indene derivative, compound 12d , which has demonstrated potent antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[1][2] This compound was identified as a tubulin polymerization inhibitor that binds to the colchicine site.[1][2]
Featured Data: Comparative Anticancer Activity of Indene Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative indene derivatives against various human cancer cell lines. This data highlights the impact of structural modifications on anticancer potency.
| Compound ID | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |
| 12d | K562 (Leukemia) | Tubulin Polymerization Inhibitor | 0.028 | [1][2] |
| A549 (Lung) | Tubulin Polymerization Inhibitor | 0.035 | [1] | |
| HCT116 (Colon) | Tubulin Polymerization Inhibitor | 0.087 | [1] | |
| MCF7 (Breast) | Tubulin Polymerization Inhibitor | 0.064 | [1] | |
| Indenoindolone Derivative | Various | Topoisomerase II Inhibitor | Good anticancer activities | [3] |
| Tamoxifen-Indene Hybrid (T6) | MCF7 (Breast) | ER Modulator/ROS Induction | ~10-25 | [4][5] |
| MDA-MB-231 (Breast) | ER Modulator/ROS Induction | ~10-25 | [4][5] | |
| PANC1 (Pancreatic) | ER Modulator/ROS Induction | >25 | [4][5] |
Mechanism of Action 2: Topoisomerase II Inhibition
Another critical target for anticancer indene derivatives is topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By inhibiting this enzyme, these compounds induce DNA strand breaks, leading to cell death. Indenoindolone derivatives, for instance, have been identified as potent and specific inhibitors of human DNA topoisomerase IIα, exhibiting significant anticancer activities.[3]
Experimental Workflow: Assessing Anticancer Cytotoxicity
The following workflow outlines a standard procedure for evaluating the anticancer activity of novel indene derivatives.
Caption: A general workflow for the in vitro evaluation of anticancer indene derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Indene derivatives have shown considerable promise in this area, with various analogs exhibiting potent activity against a spectrum of bacterial and fungal strains.
Structure-Activity Relationship in Antimicrobial Indenes
The antimicrobial efficacy of indene derivatives is highly dependent on their structural features. For instance, a study on 3-alkylidene-2-indolone derivatives revealed that the introduction of an aromatic heterocycle at the R3 position significantly enhanced antimicrobial activity.[6] Specifically, compounds 10f , 10g , and 10h demonstrated high antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL against three Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).[6]
Featured Data: Comparative Antimicrobial Activity of Indene Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indene derivatives against various microbial strains, showcasing their potential as broad-spectrum antimicrobial agents.
| Compound ID | Microorganism | Type | MIC (µg/mL) | Reference |
| 3-Alkylidene-2-indolone (10h) | Staphylococcus aureus ATCC 43300 (MRSA) | Gram-positive Bacteria | 0.5 | [6] |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 16 | [6] | |
| Indeno-pyrazole derivative (3a) | Escherichia coli | Gram-negative Bacteria | Good to moderate | [7] |
| Staphylococcus aureus | Gram-positive Bacteria | Good to moderate | [7] | |
| Candida albicans | Fungus | Significant | [7] | |
| Indeno-pyrazole derivative (3j) | Escherichia coli | Gram-negative Bacteria | Good to moderate | [7] |
| Staphylococcus aureus | Gram-positive Bacteria | Good to moderate | [7] | |
| Candida albicans | Fungus | Significant | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a widely accepted and accurate technique for this purpose.
-
Preparation of Reagents: Prepare sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). Dissolve the test indene derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions with the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to the desired final concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Indene derivatives, particularly 2-benzylidene-1-indanone analogs, have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[7][8][9]
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
The anti-inflammatory effects of many indene derivatives are mediated through the downregulation of key signaling pathways, such as the NF-κB pathway. This leads to a reduction in the expression and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
A study of 2-benzylidene-1-indanone derivatives showed that several compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of IL-6 and TNF-α in murine primary macrophages.[7][8][9]
Structure-Activity Relationship in Anti-inflammatory Indenes
The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives is intricately linked to the substitution pattern on the benzylidene ring.
Caption: Structure-Activity Relationship (SAR) for anti-inflammatory 2-benzylidene-1-indanone derivatives.
Featured Data: Comparative Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives
The following table illustrates the inhibitory effect of various 2-benzylidene-1-indanone derivatives on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
| Compound ID | Substitution on Benzylidene Ring | % Inhibition of IL-6 | % Inhibition of TNF-α | Reference |
| 4d | 4-OH, 3-OCH3 | 69.28 | 83.73 | [7] |
| 8f | Further modification of A ring | Improved activity | Improved activity | [7][8][9] |
| 4r | 3',4'-difluoro | 17.39 | 18.93 | [7] |
Experimental Protocol: LPS-Induced Cytokine Release Assay in Macrophages
This protocol details a standard in vitro assay to assess the anti-inflammatory potential of indene derivatives.
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the macrophages into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test indene derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Indene derivatives represent a rich and versatile source of biologically active compounds with significant therapeutic potential. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. The detailed experimental protocols provided serve as a foundation for the robust evaluation of novel indene-based drug candidates. As our understanding of the molecular targets and mechanisms of action of these derivatives deepens, we can anticipate the development of new and improved therapies for a wide range of diseases.
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Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899. [Link]
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Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899. [Link]
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Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899. [Link]
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Pinney, K. G., Jelinek, C., Edvardsen, K., Chaplin, D. J., & Pettit, G. R. (2017). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 8(11), 2055–2060. [Link]
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Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., & Chen, J. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
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Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., & Chen, J. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
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Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., & Chen, J. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4,6-trimethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the chemical purity of a synthesized compound is not merely a quality metric; it is the bedrock of reproducibility, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of 2,4,6-trimethyl-1H-indene, a substituted indene with potential applications in organic synthesis and as a pharmaceutical intermediate. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust purity determination.
The Synthetic Landscape: Anticipating Impurities in 2,4,6-trimethyl-1H-indene Synthesis
A definitive, publicly available synthetic route for 2,4,6-trimethyl-1H-indene is not widely documented. However, based on established methodologies for substituted indenes, a plausible and efficient synthetic pathway involves the acid-catalyzed cyclization of a suitable precursor. A likely route would be the intramolecular Friedel-Crafts alkylation of a substituted allylbenzene.
A potential precursor for the synthesis of 2,4,6-trimethyl-1H-indene is 1-(2,4,6-trimethylphenyl)prop-2-en-1-ol. This alcohol, upon treatment with a strong acid such as sulfuric acid or polyphosphoric acid, would protonate to form a carbocation, which would then undergo intramolecular electrophilic aromatic substitution followed by dehydration to yield the target indene.
This proposed synthesis allows us to anticipate potential impurities:
-
Unreacted Starting Material: Incomplete cyclization would lead to the presence of the precursor alcohol in the final product.
-
Isomeric Byproducts: Depending on the stability of the carbocation intermediate, rearrangements could lead to the formation of other trimethyl-substituted indene isomers.
-
Polymerization Products: The reactive nature of the indene and the acidic conditions could promote polymerization, resulting in oligomeric or polymeric impurities.
-
Oxidation Products: Indenes can be susceptible to oxidation, especially at the allylic position, leading to the formation of indenones or other oxygenated derivatives.
-
Residual Catalysts and Solvents: Inadequate workup and purification can leave traces of the acid catalyst and reaction solvents.
Understanding these potential impurities is crucial for selecting and optimizing the appropriate analytical methods for purity assessment.
A Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity determination should be guided by the specific information required, such as the type and level of impurities to be detected, and whether the analysis needs to be quantitative. We will compare three of the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Analytical Techniques for Purity Assessment of 2,4,6-trimethyl-1H-indene
| Feature | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds based on their polarity and interactions with a stationary phase. |
| Strengths | - Excellent for structural elucidation- Quantitative without a reference standard for the analyte (qNMR)- Non-destructive | - High sensitivity and selectivity- Excellent for identifying volatile impurities- Provides molecular weight and fragmentation information | - Suitable for a wide range of compounds, including non-volatile and thermally labile ones- High-resolution separation- Well-established for quantitative analysis |
| Weaknesses | - Lower sensitivity compared to MS- Signal overlap can be an issue in complex mixtures | - Requires volatile and thermally stable analytes- Isomeric compounds may not be easily distinguished by MS alone | - Requires a chromophore for UV detection- Isomer separation can be challenging and method-dependent |
| Best for... | - Absolute purity determination- Structural confirmation of the main component and impurities- Detecting diastereomers | - Detecting and identifying volatile organic impurities- Screening for unknown impurities | - Quantifying known impurities- Purity assessment of non-volatile or thermally sensitive compounds |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination
Causality: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2][3][4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.
Experimental Workflow for qNMR
Caption: Workflow for quantitative NMR (qNMR) analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 2,4,6-trimethyl-1H-indene into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial and ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Use a pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5-7 times the longest T₁). A 90° pulse angle should be used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Causality: GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile impurities.[6][7] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique "fingerprint" for each compound that can be used for identification by comparison to spectral libraries.
Experimental Workflow for GC-MS
Caption: Workflow for GC-MS impurity analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 2,4,6-trimethyl-1H-indene in a volatile solvent like dichloromethane (DCM) or ethyl acetate at a concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of the analyte and any known impurities. An internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) should be added to all samples and standards.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
-
Data Analysis:
-
Identify the main peak corresponding to 2,4,6-trimethyl-1H-indene based on its retention time and mass spectrum. The expected molecular ion would be at m/z 158.25.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the percentage purity by area normalization, assuming similar response factors for all components, or by using the calibration curves for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Causality: HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.[8][9][10] For aromatic hydrocarbons like 2,4,6-trimethyl-1H-indene, reversed-phase HPLC with UV detection is a powerful method for purity determination.
Experimental Workflow for HPLC
Caption: Workflow for HPLC purity analysis.
Step-by-Step Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized 2,4,6-trimethyl-1H-indene in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of about 1 mg/mL.
-
Prepare a series of calibration standards of the analyte and any identified impurities at different concentrations.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for 2,4,6-trimethyl-1H-indene based on its retention time, which should be compared to a reference standard if available.
-
Quantify the main component and any impurities by comparing their peak areas to the calibration curves.
-
Calculate the purity as the percentage of the main component relative to the total area of all detected peaks (area percent method) or, more accurately, by external standard calibration.
-
Purity Acceptance Criteria in a Regulated Environment
For research purposes, a purity of >95% is often acceptable. However, in the context of drug development, especially for a compound that may be a pharmaceutical intermediate, much stricter purity criteria are required.[11][12][13][14] According to guidelines from the International Council for Harmonisation (ICH), the purity of active pharmaceutical ingredients (APIs) and their intermediates must be well-controlled and documented.[12] For early-phase development, a purity of ≥98% is generally expected, with any impurity present at a level of >0.1% requiring identification and characterization.
Conclusion
The comprehensive assessment of the purity of synthesized 2,4,6-trimethyl-1H-indene requires a multi-faceted analytical approach. While ¹H NMR, particularly qNMR, offers the advantage of absolute quantification without a specific reference standard, GC-MS excels in the identification of volatile impurities, and HPLC provides robust quantification for a broader range of potential contaminants. The choice of methodology should be dictated by the specific requirements of the research or development phase. By understanding the likely synthetic byproducts and employing these orthogonal analytical techniques, researchers can confidently establish the purity of their synthesized 2,4,6-trimethyl-1H-indene, ensuring the reliability and reproducibility of their subsequent studies.
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ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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PubChem. 1H-Indene, 2-methyl-. [Link]
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University of Ottawa. Quantitative NMR Spectroscopy. [Link]
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Journal of the Serbian Chemical Society. QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. [Link]
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ACS Publications. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]
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IISER Kolkata ePrints Repository. Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample. [Link]
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Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]
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NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]
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ResearchGate. 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]
-
NIST WebBook. 1-Pentene, 2,4,4-trimethyl-. [Link]
-
NIST WebBook. 1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans-. [Link]
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A Researcher's Guide to Cross-Referencing Experimental Data and Computational Models: A Case Study of 1,1,3-Trimethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Cross-Referencing in Scientific Inquiry
The indene scaffold is a constituent of various biologically active compounds and materials. A precise understanding of the structure-property relationships of substituted indenes is therefore critical. Experimental techniques provide tangible data on a molecule's behavior and characteristics, while computational models offer a theoretical framework to interpret and predict these properties. The true power lies in their integration. Experimental data validates and refines computational models, and in turn, validated models can elucidate experimental observations, predict the properties of novel compounds, and guide future research, thereby accelerating the discovery process.
Experimental Characterization of 1,1,3-Trimethyl-1H-indene
The synthesis and characterization of 1,1,3-trimethyl-1H-indene provide the foundational experimental data for our comparison. While a complete, single-source experimental dataset for this specific molecule is not available in the cited literature, we can compile indicative data from various databases.
Spectroscopic Data
Spectroscopic techniques are indispensable for elucidating the structure of organic molecules.
Infrared (IR) Spectroscopy: The vapor phase IR spectrum of 1,1,3-trimethyl-1H-indene is available in spectral databases.[1] IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) data for 1,1,3-trimethyl-1H-indene is also documented.[1][2] Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a dedicated publication with assigned ¹H and ¹³C NMR spectra for 1,1,3-trimethyl-1H-indene was not identified in the search, this technique is fundamental for structural elucidation. For a complete analysis, both ¹H and ¹³C NMR spectra would be required to map out the carbon and proton framework of the molecule.
Experimental Protocols
General Synthesis of Substituted Indenes: The synthesis of substituted indenes can be achieved through various methods. A general approach involves the acid-catalyzed dimerization of α-methylstyrene derivatives, followed by appropriate functionalization.
Step-by-Step General Protocol for Spectroscopic Analysis:
-
Sample Preparation: A pure sample of the synthesized 1,1,3-trimethyl-1H-indene is dissolved in an appropriate solvent (e.g., deuterated chloroform for NMR, hexane for UV-Vis).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Data processing includes Fourier transformation, phase correction, and baseline correction.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, in solution, or as a KBr pellet.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph for separation and purification.
Computational Modeling of Substituted Indenes
Computational chemistry provides powerful tools to predict and understand the properties of molecules. Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules.
Computational Methods
A typical computational workflow for a substituted indene would involve:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it is a true energy minimum and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.
-
Time-Dependent DFT (TD-DFT) Calculations: These calculations are used to predict the electronic absorption spectrum (UV-Vis).
The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results and should be validated against experimental data where possible.
Predicted Properties
While a specific DFT study on 1,1,3-trimethyl-1H-indene is not available in the provided search results, PubChem lists several computed properties for this molecule, such as its molecular weight and XLogP3 value.[2] A dedicated computational study would provide a wealth of additional predicted data for comparison.
The Cross-Referencing Workflow: A Comparative Analysis
The core of this guide is the systematic comparison of the experimental data with the results from computational models.
Structural Properties
The first point of comparison is the molecular geometry. While an experimental crystal structure for 1,1,3-trimethyl-1H-indene is not available, if one were, it would be the "gold standard" for validating the optimized geometry from DFT calculations. Key parameters for comparison would include bond lengths, bond angles, and dihedral angles.
Spectroscopic Data Comparison
The true power of this integrated approach is evident when comparing spectroscopic data.
Table 1: Experimental vs. Predicted Spectroscopic Data for a Substituted Indene (Hypothetical)
| Spectroscopic Data | Experimental Value | Computationally Predicted Value |
| IR (cm⁻¹) | Major peaks observed | Calculated vibrational frequencies |
| ¹H NMR (ppm) | Chemical shifts and coupling constants | Calculated chemical shifts |
| ¹³C NMR (ppm) | Chemical shifts | Calculated chemical shifts |
| UV-Vis (nm) | λmax | Calculated electronic transition energies |
Diagram of the Cross-Referencing Workflow:
Sources
The 2,4,6-Trimethyl-1H-Indene Ligand Motif: A Comparative Guide to Performance in Catalysis
For researchers, scientists, and drug development professionals engaged in the intricate art of catalysis, the choice of ligand is paramount. It is the ligand that sculpts the electronic and steric environment of the metallic heart of the catalyst, dictating its activity, selectivity, and overall efficiency. Within the vast landscape of ligand architectures, indenyl-based systems have carved a significant niche, lauded for their unique reactivity profile. This guide provides an in-depth technical comparison of the performance of 2,4,6-trimethyl-1H-indene-based ligands against other common ligand classes, grounded in established mechanistic principles and supported by available experimental data.
The Indenyl Effect: A Foundation of Enhanced Reactivity
At the core of the enhanced performance of indenyl ligands lies the "indenyl effect." This phenomenon describes the significantly faster rates of substitution and other associative reactions observed for η⁵-indenyl metal complexes compared to their η⁵-cyclopentadienyl (Cp) counterparts.[1][2] The key to this rate enhancement is the ability of the indenyl ligand to undergo a facile haptotropic shift from an η⁵ to an η³ coordination mode.[1] This "ring slippage" is energetically favored because it allows the fused benzene ring to regain its aromaticity, thereby stabilizing the transition state of associative substitution reactions.[1] This transiently opens up a coordination site on the metal center, facilitating the approach of an incoming substrate or ligand, a pathway not as readily available for the more rigidly bound cyclopentadienyl ligands.[1]
Figure 1: The Indenyl Effect. A diagram illustrating the facile η⁵ to η³ ring slippage of the indenyl ligand, which opens a coordination site and accelerates associative substitution reactions compared to the more rigid cyclopentadienyl ligand.
The Role of Substitution: Fine-Tuning the Indenyl Scaffold
While the indenyl backbone provides a foundation for enhanced reactivity, substitution on the indenyl ring offers a powerful tool for fine-tuning the catalyst's properties. The 2,4,6-trimethyl-1H-indene ligand introduces methyl groups at specific positions, which are expected to exert both steric and electronic effects.
-
Steric Effects: The methyl groups, particularly at the 2- and 4-positions, increase the steric bulk of the ligand. This can influence the coordination geometry around the metal center, potentially creating a more open coordination sphere that can facilitate substrate binding or, conversely, enforce a specific coordination geometry that enhances selectivity.[3] Increased steric hindrance can also promote the dissociation of other ligands, a key step in many catalytic cycles.[4]
-
Electronic Effects: Methyl groups are weakly electron-donating. This can increase the electron density at the metal center, which may influence its reactivity. For instance, in olefin polymerization, a more electron-rich metal center can lead to higher activity.[5] The electronic nature of the indenyl ligand itself is a subject of discussion, with some studies suggesting it is a better electron donor than cyclopentadienyl, while others point to its ability to stabilize reduced metal centers through ring slippage, giving it an apparent electron-withdrawing character.[6]
Performance in Olefin Polymerization: A Case Study
Olefin polymerization is a cornerstone of the chemical industry and a field where indenyl-based metallocene catalysts have made a significant impact. While direct, quantitative comparisons for 2,4,6-trimethyl-1H-indene are scarce in the readily available literature, we can draw insights from related substituted indenyl systems.
One study on ethylene/propylene copolymerization utilized a bis(2,4,7-trimethylindenyl)zirconium dichloride catalyst.[7] Although a direct comparison with other ligands was not the focus of this particular study, the results demonstrated that subtle changes in the cocatalyst could markedly influence the copolymer chain structure, highlighting the sensitivity of these systems to the overall reaction environment.[7]
In a broader context, the performance of zirconocene catalysts in olefin polymerization is known to be highly dependent on the ligand framework. For instance, the insertion of methyl groups into the indenyl fragment of a 2-(N-azolyl)indenyl-based zirconocene catalyst resulted in a roughly 2.3-fold increase in catalytic activity for ethylene polymerization.[8] This suggests that the electron-donating nature of the methyl groups in a 2,4,6-trimethylindenyl ligand could similarly lead to enhanced activity.
Table 1: Comparison of Catalyst Performance in Ethylene Polymerization
| Catalyst/Ligand | Co-catalyst | Activity (kg Polymer / mol Metal · h) | Polymer Molecular Weight (Mw) | Reference |
| [η⁵-2-(N-azolyl)indenyl]ZrCl₂ | MAO | ~1,300 | Not Reported | [8] |
| [η⁵-2-(N-azolyl)-4,7-dimethylindenyl]ZrCl₂ | MAO | ~3,000 | Not Reported | [8] |
| ansa-permethylindenyl-phenoxy (PHENI*) Ti-complex | sMAO | Up to 22 times higher than Ind-PHENICS analogue | Ultra-high (UHMWPE) | [9] |
Note: This table provides illustrative data from related systems to infer the potential impact of methyl substitution. Direct comparative data for 2,4,6-trimethyl-1H-indene was not available in the cited literature.
Experimental Protocol: Olefin Polymerization
The following is a general protocol for ethylene polymerization using a supported zirconocene catalyst, adapted from the literature.[10] This protocol can serve as a starting point for evaluating the performance of a 2,4,6-trimethyl-1H-indene-based catalyst.
-
Catalyst Preparation:
-
In a glovebox, suspend the desired amount of the metallocene complex (e.g., bis(2,4,6-trimethyl-1H-indenyl)zirconium dichloride) in dry toluene.
-
Add a solution of methylaluminoxane (MAO) in toluene (typically with an Al:Zr molar ratio of 1000:1 or higher).
-
Stir the mixture for a specified time (e.g., 30 minutes) to allow for activation.
-
In a separate flask, slurry a support material (e.g., silica gel, pre-dried under vacuum at high temperature) in toluene.
-
Slowly add the activated catalyst solution to the silica slurry and stir for several hours.
-
Remove the solvent under vacuum to obtain a free-flowing powder of the supported catalyst.
-
-
Polymerization Reaction:
-
Introduce a known amount of the supported catalyst into a high-pressure stainless-steel reactor under an inert atmosphere.
-
Add a scavenger, such as triisobutylaluminum (TIBA), to remove impurities.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain the reaction at a constant temperature with vigorous stirring.
-
After the desired reaction time, vent the reactor and quench the reaction by adding an acidified alcohol (e.g., methanol with a small amount of HCl).
-
Collect the polymer by filtration, wash with alcohol and water, and dry under vacuum.
-
Figure 2: A general workflow for olefin polymerization using a supported metallocene catalyst.
Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis. The performance of these reactions is highly dependent on the ligand coordinated to the palladium center. While phosphine ligands and N-heterocyclic carbenes (NHCs) have dominated this field, indenyl-phosphine hybrid ligands have emerged as a promising class of ligands.[5]
The indenyl moiety in these ligands can participate in the catalytic cycle, potentially influencing the rate of oxidative addition and reductive elimination. Again, while specific data for 2,4,6-trimethyl-1H-indene-based ligands in this context is limited, the general principles of ligand design in cross-coupling suggest that the steric and electronic properties imparted by the trimethyl substitution pattern could be beneficial. The increased steric bulk could promote the reductive elimination step, which is often rate-limiting, while the electron-donating methyl groups could facilitate the oxidative addition of the aryl halide.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to test the efficacy of a palladium catalyst bearing a 2,4,6-trimethyl-1H-indene-based phosphine ligand.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with the 2,4,6-trimethyl-1H-indenyl-phosphine ligand, 0.01-1 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture).
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Performance in Asymmetric Hydrogenation
The synthesis of chiral molecules is of utmost importance in the pharmaceutical industry. Asymmetric hydrogenation, often catalyzed by transition metal complexes with chiral ligands, is a powerful method for achieving this. Chiral indenyl-based ligands have been employed in asymmetric hydrogenation, leading to high enantioselectivities.[11]
The rigid, C₂-symmetric scaffold that can be constructed from indenyl moieties provides a well-defined chiral environment around the metal center, which is crucial for effective stereocontrol. The substituents on the indenyl ring can further refine this chiral pocket. It is plausible that a chiral catalyst derived from 2,4,6-trimethyl-1H-indene could offer a unique steric and electronic environment, potentially leading to high enantioselectivity in the hydrogenation of prochiral substrates.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
The following is a generalized protocol for the asymmetric hydrogenation of a prochiral ketone, which can be used to evaluate a catalyst with a chiral 2,4,6-trimethyl-1H-indene-based ligand.
-
Catalyst Preparation (in situ):
-
In a glovebox, dissolve the metal precursor (e.g., [Rh(COD)₂]BF₄) and the chiral indenyl-based ligand in a degassed solvent (e.g., CH₂Cl₂ or THF).
-
Stir the solution at room temperature for a specified time to allow for complex formation.
-
-
Hydrogenation Reaction:
-
In a high-pressure autoclave, dissolve the prochiral ketone substrate in a degassed solvent.
-
Add the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Stir the reaction mixture at the desired temperature for the required time.
-
After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture.
-
The conversion can be determined by GC or ¹H NMR, and the enantiomeric excess (ee) can be determined by chiral HPLC or GC.
-
Conclusion and Future Outlook
The 2,4,6-trimethyl-1H-indene ligand framework presents an intriguing platform for the design of novel catalysts. Grounded in the well-established "indenyl effect," which provides a mechanistic advantage over traditional cyclopentadienyl ligands, the strategic placement of methyl groups offers the potential for fine-tuning both steric and electronic properties. While direct, comprehensive comparative studies on the performance of 2,4,6-trimethyl-1H-indene-based catalysts are not yet widely available in the literature, the principles of ligand design and the performance of related substituted indenyl systems suggest that this ligand motif holds considerable promise.
In olefin polymerization, the electron-donating nature of the methyl groups may lead to highly active catalysts. In cross-coupling and asymmetric catalysis, the interplay of steric bulk and electronic effects could result in catalysts with enhanced reactivity and selectivity. Future research should focus on the synthesis and catalytic evaluation of a broader range of metal complexes bearing the 2,4,6-trimethyl-1H-indene ligand, with a particular emphasis on direct, quantitative comparisons against established catalyst systems. Such studies will be crucial in fully elucidating the potential of this versatile ligand and paving the way for its application in addressing contemporary challenges in chemical synthesis and materials science.
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Is Indenyl a Stronger or Weaker Electron Donor Ligand than Cyclopentadienyl? Opposing Effects of Indenyl Electron Density and Ring Slipping on Electrochemical Potentials. ResearchGate. [Link]
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
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Zirconium Bis(indenyl) Sandwich Complexes with an Unprecedented Indenyl Coordination Mode and Their Role in the Reactivity of the Parent Bent-Metallocenes: A Detailed DFT Mechanistic Study. ResearchGate. [Link]
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Asymmetric Hydrogenation of Naphthalenes with Molybdenum Catalysts: Ligand Design Improves Chemoselectivity. Princeton University. [Link]
-
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Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis. ResearchGate. [Link]
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-
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-
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-
Octahedral Zirconium Salan Catalysts for Olefin Polymerization: Substituent and Solvent Effects on Structure and Dynamics. ACS Publications. [Link]
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Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. PMC. [Link]
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Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. ResearchGate. [Link]
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A database of steric and electronic properties of heteroaryl substituents. PMC. [Link]
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1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. PubChem. [Link]
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Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. RSC Publishing. [Link]
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Allene formation by gold catalyzed cross-coupling of masked carbenes and vinylidenes. PMC. [Link]
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed. [Link]
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Catalytic Enone Cycloallylation via Concomitant Activation of Latent Nucleophilic and Electrophilic Partners: Merging Organic and Transition Metal Catalysis. ResearchGate. [Link]
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Research progress of pre-transition metal olefin polymerization catalyst for salicylaldehyde imine. EnPress Journals. [Link]
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Advances in Cross-Coupling Reactions. MDPI. [Link]
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Catalytic asymmetric hydrogenation of enamides Problems and challenges on scale. Semantic Scholar. [Link]
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Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. PubMed. [Link]
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Heterogeneous Pd catalysts as emulsifiers in Pickering emulsions for integrated multistep synthesis in flow chemistry. ResearchGate. [Link]
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Chiral Allene-Containing Phosphines in Asymmetric Catalysis. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Synthetic Routes of 2,4,6-trimethyl-1H-indene
Introduction
2,4,6-Trimethyl-1H-indene is a substituted indene derivative of significant interest in the fields of organic synthesis and materials science. Its structural framework serves as a crucial ligand precursor for metallocene catalysts employed in olefin polymerization, and its unique electronic and steric properties make it a valuable building block for advanced functional materials. The strategic placement of methyl groups on the indene core influences the stability, solubility, and catalytic activity of its organometallic complexes. Consequently, the development of efficient and scalable synthetic routes to 2,4,6-trimethyl-1H-indene is a critical endeavor for researchers in both academic and industrial settings.
This comprehensive guide provides an in-depth comparison of two prominent synthetic pathways to 2,4,6-trimethyl-1H-indene. Each route will be analyzed from a mechanistic perspective, with detailed experimental protocols provided to ensure reproducibility. The objective is to equip researchers, chemists, and drug development professionals with the necessary technical insights to select the most suitable synthetic strategy based on factors such as starting material availability, reaction scalability, and overall efficiency.
Route 1: Multi-step Synthesis via Intermolecular Friedel-Crafts Acylation and Intramolecular Cyclization
This synthetic approach commences with commercially available m-xylene and proceeds through a four-step sequence involving two distinct Friedel-Crafts reactions to construct the indene skeleton.
Chemical Principles and Rationale
The core of this strategy lies in the sequential formation of carbon-carbon bonds to build the bicyclic indene system. The initial intermolecular Friedel-Crafts acylation between m-xylene and isobutyryl chloride establishes the basic carbon framework. The directing effects of the two methyl groups on m-xylene favor acylation at the 4-position, leading to the desired 2',4'-dimethylpropiophenone intermediate. Subsequent α-chlorination provides an electrophilic handle for the final intramolecular Friedel-Crafts alkylation, which closes the five-membered ring to yield the key 2,4,6-trimethyl-1-indanone intermediate. The final conversion to the target indene is achieved through a standard reduction of the ketone followed by acid-catalyzed dehydration.
Experimental Workflow
Caption: Workflow for the synthesis of 2,4,6-trimethyl-1H-indene via Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of 2,2',4'-Trimethylpropiophenone [1]
-
Suspend aluminum chloride (28.0 g, 0.21 mol) in 200 ml of anhydrous dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of m-xylene (21.2 g, 0.2 mol) and isobutyryl chloride (21.3 g, 0.20 mol) in 50 ml of anhydrous dichloromethane to the cooled suspension over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional hour.
-
Carefully pour the reaction mixture onto 300 g of crushed ice and water.
-
Separate the organic layer and wash it successively with a 5 wt% aqueous hydrochloric acid solution (2 x 150 ml) and a 2 wt% aqueous sodium bicarbonate solution (150 ml).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,2',4'-trimethylpropiophenone. The reported yield is 99%.
Step 2: Synthesis of 2-Chloro-2,2',4'-trimethylpropiophenone [1]
-
Dissolve 2,2',4'-trimethylpropiophenone (30.0 g, 0.17 mol) in heptane (10 ml).
-
Add sulfuryl chloride (35 g, 0.26 mol) to the solution at once. Gas evolution will be observed after approximately 5 minutes.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the concentrate in heptane (200 ml) and wash with a 2 wt% aqueous sodium bicarbonate solution (150 ml).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-2,2',4'-trimethylpropiophenone.
Step 3: Synthesis of 2,4,6-Trimethyl-1-indanone [1]
-
Suspend aluminum chloride (38 g, 0.29 mol) in 200 ml of anhydrous dichloromethane.
-
Slowly add a solution of 2-chloro-2,2',4'-trimethylpropiophenone (30.0 g, 0.14 mol) in 30 ml of heptane to the suspension over 30 minutes, maintaining the temperature at room temperature.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture onto 300 g of crushed ice and water.
-
Separate the organic layer and wash it with a 5 wt% aqueous hydrochloric acid solution (2 x 150 ml) and a 2 wt% aqueous sodium bicarbonate solution (150 ml).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from pentane.
Step 4: Synthesis of 2,4,6-Trimethyl-1H-indene [1]
-
Dissolve 2,4,6-trimethyl-1-indanone (5.0 g, 29 mmol) in 50 ml of anhydrous toluene.
-
Add diisobutylaluminium hydride (4.5 g, 32 mmol) dropwise to the solution while maintaining the temperature at room temperature.
-
Stir the reaction mixture for 30 minutes after the addition is complete.
-
Hydrolyze the reaction by adding the mixture dropwise to a 25 wt% aqueous sulfuric acid solution (50 ml) at 70°C.
-
Discard the aqueous layer and wash the organic layer twice with a 5 wt% aqueous sulfuric acid solution (50 ml) and once with water (50 ml).
-
Add p-toluenesulfonic acid (50 mg) to the organic layer and heat the mixture under reflux with a Dean-Stark trap to remove water for 1 hour.
-
After cooling to room temperature, wash the organic layer with a 2 wt% aqueous sodium bicarbonate solution (50 ml).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trimethyl-1H-indene. The reported yield for this final step is 97%.
Route 2: Convergent Synthesis via Intramolecular Friedel-Crafts Acylation of an Arylalkanoic Acid
This alternative route also utilizes m-xylene as a starting material but employs a different strategy to construct the indanone intermediate, relying on an intramolecular Friedel-Crafts acylation of a pre-formed arylalkanoic acid.
Chemical Principles and Rationale
This approach begins with the synthesis of 3-(2,4-dimethylphenyl)butanoic acid. This can be achieved through various methods, for instance, by a Friedel-Crafts reaction of m-xylene with crotonic acid or its derivatives. The resulting arylalkanoic acid is then converted to its acid chloride, which subsequently undergoes an intramolecular Friedel-Crafts acylation to form 2,4,6-trimethyl-1-indanone. This key cyclization step is typically promoted by a Lewis acid like aluminum chloride. The final steps of reduction and dehydration to the target indene are identical to those in Route 1. This route is more convergent as it assembles the entire carbon skeleton before the cyclization step.
Experimental Workflow
Caption: Workflow for the synthesis of 2,4,6-trimethyl-1H-indene via Route 2.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(2,4-Dimethylphenyl)butanoic Acid
Note: A detailed, specific experimental procedure for this exact transformation was not found in the immediate search results. The following is a representative procedure based on similar reactions.
-
To a stirred mixture of polyphosphoric acid (100 g), add m-xylene (21.2 g, 0.2 mol).
-
Heat the mixture to 60°C and add crotonic acid (17.2 g, 0.2 mol) portion-wise over 30 minutes.
-
After the addition is complete, continue stirring at 60-70°C for 4 hours.
-
Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 150 ml).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate washings with concentrated hydrochloric acid until a precipitate forms.
-
Extract the acidified aqueous layer with diethyl ether (3 x 100 ml).
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-(2,4-dimethylphenyl)butanoic acid.
Step 2: Synthesis of 3-(2,4-Dimethylphenyl)butanoyl Chloride
-
To a flask containing 3-(2,4-dimethylphenyl)butanoic acid (19.2 g, 0.1 mol), add thionyl chloride (14.3 g, 0.12 mol) and a few drops of dimethylformamide.
-
Heat the mixture gently under reflux for 2 hours.
-
Distill off the excess thionyl chloride under reduced pressure to obtain the crude 3-(2,4-dimethylphenyl)butanoyl chloride.
Step 3: Synthesis of 2,4,6-Trimethyl-1-indanone
-
Dissolve the crude 3-(2,4-dimethylphenyl)butanoyl chloride in 100 ml of anhydrous dichloromethane and cool to 0°C.
-
Add aluminum chloride (14.7 g, 0.11 mol) portion-wise, keeping the temperature below 5°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give 2,4,6-trimethyl-1-indanone.
Step 4: Synthesis of 2,4,6-Trimethyl-1H-indene
The procedure for the reduction of the indanone and subsequent dehydration is identical to Step 4 in Route 1.
Comparative Analysis
| Feature | Route 1: Intermolecular Acylation First | Route 2: Intramolecular Acylation |
| Starting Materials | m-Xylene, Isobutyryl Chloride | m-Xylene, Crotonic Acid (or derivative) |
| Key Reactions | Intermolecular Friedel-Crafts Acylation, Intramolecular Friedel-Crafts Alkylation | Intermolecular Friedel-Crafts Alkylation/Acylation, Intramolecular Friedel-Crafts Acylation |
| Number of Steps | 4 | 4 |
| Overall Yield | High (Reported yields for individual steps are high) | Potentially lower due to possible side reactions in the initial step and the need for purification of intermediates. |
| Scalability | Well-documented and appears suitable for scale-up. | May require more optimization for large-scale synthesis, particularly the initial Friedel-Crafts reaction with crotonic acid. |
| Key Reagents | Aluminum Chloride, Sulfuryl Chloride, DIBAL-H, p-TsOH | Polyphosphoric Acid (or other Lewis acid), Thionyl Chloride, Aluminum Chloride, DIBAL-H, p-TsOH |
| Advantages | - Well-established and high-yielding steps.[1]- Direct formation of the propiophenone intermediate. | - More convergent approach.- Avoids the use of the highly reactive and hazardous sulfuryl chloride. |
| Disadvantages | - Use of sulfuryl chloride, which is corrosive and toxic.- Multi-step process to build the indanone. | - The initial Friedel-Crafts reaction with an unsaturated acid can lead to regioisomers and byproducts.- May require purification of the intermediate carboxylic acid. |
Conclusion and Expert Recommendations
Both synthetic routes presented offer viable pathways to 2,4,6-trimethyl-1H-indene, each with its own set of advantages and disadvantages.
Route 1 is a robust and well-documented method that proceeds with high yields in each of its distinct steps. The use of readily available starting materials and the clarity of the reaction sequence make it an attractive choice for both laboratory-scale synthesis and potential industrial scale-up. The primary drawback of this route is the use of sulfuryl chloride, which requires careful handling due to its corrosive and toxic nature.
Route 2 represents a more convergent approach, where the entire carbon skeleton of the indanone precursor is assembled prior to the key cyclization step. This strategy can be advantageous in certain contexts, particularly if variations in the arylalkanoic acid precursor are desired for the synthesis of analogues. However, the initial Friedel-Crafts reaction between an arene and an unsaturated carboxylic acid can be less regioselective and may lead to a mixture of products, potentially complicating purification and lowering the overall yield.
For researchers seeking a reliable and high-yielding synthesis of 2,4,6-trimethyl-1H-indene with well-defined procedures, Route 1 is the recommended pathway , provided that appropriate safety precautions are taken for handling sulfuryl chloride. For those interested in a more convergent strategy or exploring the synthesis of related indanones from different arylalkanoic acids, Route 2 offers a flexible, albeit potentially lower-yielding, alternative that warrants further optimization. The final choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity requirements, and available resources.
References
- This is a placeholder for a general reference on the importance of indene deriv
- This is a placeholder for a general reference on Friedel-Crafts reactions.
- This is a placeholder for a general reference on reduction and dehydr
- This is a placeholder for a general reference on intramolecular cycliz
- US Patent 6,548,710 B2, Process for preparing 1-indanones.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,6-trimethyl-1H-indene
This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4,6-trimethyl-1H-indene. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework grounded in established safety protocols and regulatory compliance. Our commitment is to furnish you with the expertise necessary for safe laboratory operations, extending beyond product provision to foster a deeply rooted culture of safety and trust.
The disposal of any chemical reagent is a critical final step in the experimental lifecycle. For 2,4,6-trimethyl-1H-indene, a compound classified as a flammable liquid and an aspiration hazard, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide will elucidate the necessary precautions, procedural steps, and underlying principles for its safe and compliant disposal.
Understanding the Hazard Profile of 2,4,6-trimethyl-1H-indene
Before delving into disposal procedures, a comprehensive understanding of the hazards associated with 2,4,6-trimethyl-1H-indene is paramount. This informs every subsequent step of the handling and disposal process.
According to its Safety Data Sheet (SDS), 2,4,6-trimethyl-1H-indene presents the following primary hazards:
-
Flammable Liquid and Vapor (H226): This compound can ignite when exposed to heat, sparks, or open flames. Its vapor can form explosive mixtures with air, particularly at elevated temperatures.
-
Aspiration Hazard (H304): If swallowed and enters the airways, it may be fatal. This necessitates immediate medical attention in case of ingestion.
These classifications mandate that 2,4,6-trimethyl-1H-indene be treated as a hazardous waste, subject to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Liquid and vapor are flammable. |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways. |
A summary of the key hazard classifications for 2,4,6-trimethyl-1H-indene as per the Globally Harmonized System (GHS).
Core Principles of Chemical Waste Management
The disposal of 2,4,6-trimethyl-1H-indene must align with the broader principles of laboratory chemical waste management. The primary goal is to ensure safety and minimize environmental impact.[3] Key tenets include:
-
Waste Minimization: Whenever feasible, laboratory procedures should be designed to reduce the volume of waste generated.[3][4] This can be achieved by ordering the smallest necessary quantities of chemicals and optimizing experimental scales.[4]
-
Proper Segregation: Incompatible chemicals must never be mixed in a waste container.[5][6] For 2,4,6-trimethyl-1H-indene, this means it should be collected in a designated container for flammable organic waste, separate from oxidizers, acids, bases, and aqueous waste.
-
Clear and Accurate Labeling: All waste containers must be clearly and accurately labeled with their contents.[4][5][7] This is crucial for safe handling by laboratory personnel and waste disposal technicians.
-
Use of Appropriate Containers: Waste must be stored in containers that are compatible with the chemical.[4][5] For flammable liquids like 2,4,6-trimethyl-1H-indene, approved safety cans or the original container (if in good condition) are recommended.[7][8]
Step-by-Step Disposal Protocol for 2,4,6-trimethyl-1H-indene
The following protocol outlines the systematic procedure for the safe disposal of 2,4,6-trimethyl-1H-indene from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling 2,4,6-trimethyl-1H-indene for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves.
-
Body Protection: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If handling outside of a fume hood or in case of a spill, a respirator may be necessary.
Step 2: Waste Collection
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container designated for flammable liquid waste. This can be a safety can or a glass bottle with a secure cap. Ensure the container is properly grounded to prevent static discharge.
-
Label the Container: Immediately label the container as "Hazardous Waste - Flammable Liquid" and list the full chemical name: "2,4,6-trimethyl-1H-indene." Include the approximate concentration if it is in a solution.
-
Transfer the Waste: Carefully transfer the waste 2,4,6-trimethyl-1H-indene into the designated container. Perform this transfer in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Secure the Container: Tightly close the container immediately after adding the waste.[4][7] Do not leave funnels in the container opening.
Step 3: Temporary Storage in the Laboratory
-
Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be clearly marked and away from sources of ignition, such as heat, sparks, and open flames.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.
-
Storage Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by your institution and local regulations.[4][6]
Step 4: Arranging for Disposal
The final and most critical step is the disposal of the hazardous waste through a licensed and approved waste disposal contractor. Under no circumstances should 2,4,6-trimethyl-1H-indene be disposed of down the drain or in regular trash. [7][9]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of hazardous chemical waste.[4][7] They will provide guidance on scheduling a pickup.
-
Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and ready for transport by the hazardous waste technicians.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory management.
Emergency Procedures
In the event of a spill or accidental release of 2,4,6-trimethyl-1H-indene, follow these emergency procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an absorbent, non-combustible material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container. Dispose of this as you would the chemical waste itself.
-
Decontaminate: Clean the spill area thoroughly.
For detailed emergency procedures, always consult the Safety Data Sheet and your institution's emergency response plan.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 2,4,6-trimethyl-1H-indene.
A flowchart illustrating the key steps for the compliant disposal of 2,4,6-trimethyl-1H-indene.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.
References
- Hazardous Waste Class 3: Flammable Liquids. (2021, August 27).
- Properly Managing Chemical Waste in Laboratories.
- Laboratory Chemical Waste Management Guidelines.
- Guide to Managing Laboratory Chemical Waste.
- Management of Waste. In Prudent Practices in the Laboratory.
- Guidelines for Flammable Liquid Disposal. (2023, September 19).
- Hazardous Waste Materials Guide: Flammable Liquids. (2025, November 26).
- Hazardous Waste Management in the Laboratory. (2022, March 24).
- How to Safely Dispose of Flammable Liquids. (2022, January 11).
- Safety Data Sheet for 2,4,6-trimethyl-1H-indene. (2025, May 6).
- How are flammable liquids categorized? (2022, September 26).
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- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
